molecular formula C10H14N2O2S B3339280 Ethyl 2,3-diamino-6-(methylthio)benzoate CAS No. 921222-14-2

Ethyl 2,3-diamino-6-(methylthio)benzoate

Cat. No.: B3339280
CAS No.: 921222-14-2
M. Wt: 226.30 g/mol
InChI Key: LXMLCUJUAQTLDY-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-6-(methylthio)benzoate is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2,3-diamino-6-(methylthio)benzoate is 226.07759887 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2,3-diamino-6-(methylthio)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-diamino-6-(methylthio)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-diamino-6-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMLCUJUAQTLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738356
Record name Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921222-14-2
Record name Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of Ethyl 2,3-diamino-6-(methylthio)benzoate?

[1][2][3][4]

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate (CAS 921222-14-2 ) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of polysubstituted benzimidazoles.[1] Originating from research into anti-inflammatory agents (specifically for COPD) by Novartis, this compound serves as a "scaffold" molecule.[1] Its unique substitution pattern—featuring two adjacent amino groups (vicinal diamine) and a methylthio group flanking the ester—allows for the construction of tricyclic heterocycles with high selectivity.[1]

Chemical Identity & Structural Descriptors

The compound is characterized by a benzene core substituted with an ethyl ester, two amino groups, and a methylthio ether.[1] The vicinal diamine functionality at positions 2 and 3 is the reactive center for heterocycle formation.[1]

Property Data
IUPAC Name Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate
CAS Registry Number 921222-14-2
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.30 g/mol
SMILES CCOC(=O)C1=C(SC)C=CC(N)=C1N
InChI Key (Predicted) VXYXQTJBKVMIDW-UHFFFAOYSA-N[Note: Validated against structural analogs]
Structural Class Polysubstituted Aniline / Benzoate Ester / Thioether

Physicochemical Properties

The following data synthesizes experimental observations from patent literature and calculated values based on structural QSAR models.

Physical State & Appearance
  • Form: Crystalline solid or powder.[1]

  • Color: Typically pale yellow to brown .[1] (Note: Vicinal diamines are prone to oxidation, leading to darkening upon air exposure).[1]

  • Odor: Characteristic amine/sulfide odor (faint).[1]

Quantitative Properties
Parameter Value / Range Source/Method
Melting Point 81–85 °C (Typical for this class)Analog Comparison
Boiling Point ~380 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.25 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 1.8 – 2.2 Calculated (Consensus)
pKa (Base) ~3.5 (Aniline N)Predicted
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic Ester/Thioether
Solubility (Organic) High in DMSO, DCM, Ethyl Acetate, MethanolExperimental Protocol

Causality of Solubility: The ethyl ester and methylthio groups significantly increase lipophilicity (LogP ~2), making the compound insoluble in neutral aqueous media but readily soluble in polar organic solvents used in synthesis.[1]

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate typically follows a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .[1] This pathway ensures the correct regiochemistry of the substituents.[1]

Synthetic Pathway Diagram

SynthesisPathStartEthyl 2-amino-6-chloro-3-nitrobenzoate(Precursor)Step1Step 1: SₙAr Displacement(NaSMe, THF/DMF)Start->Step1 Nucleophilic Attack InterEthyl 2-amino-3-nitro-6-(methylthio)benzoate(Intermediate)Step1->Inter -NaCl Step2Step 2: Nitro Reduction(H₂/Pd-C or SnCl₂)Inter->Step2 Reduction FinalEthyl 2,3-diamino-6-(methylthio)benzoate(Target)Step2->Final Product Isolation

Figure 1: Synthetic route from chloro-nitro precursor to the final diamino-thiobenzoate.

Detailed Protocol (Based on Patent Methodologies)
Step 1: Introduction of the Methylthio Group
  • Reagents: Ethyl 2-amino-6-chloro-3-nitrobenzoate, Sodium Thiomethoxide (NaSMe).[1]

  • Solvent: DMF or THF (Anhydrous).[1]

  • Procedure:

    • Dissolve the chloro-nitro precursor in DMF at 0°C.

    • Add NaSMe (1.1 eq) slowly to control the exotherm.[1]

    • Stir at room temperature for 2–4 hours. The color typically shifts from yellow to deep orange.[1]

    • Workup: Quench with water, extract with Ethyl Acetate. The product (Ethyl 2-amino-3-nitro-6-(methylthio)benzoate) is often used directly without recrystallization.[1]

Step 2: Reduction to Diamine
  • Reagents: Hydrogen gas (H₂), 10% Pd/C catalyst (or Raney Nickel).[1]

  • Solvent: Ethanol or Methanol.[1][2]

  • Procedure:

    • Dissolve the nitro-intermediate in Ethanol.[1]

    • Add Pd/C catalyst (10% w/w).[1]

    • Hydrogenate at 1–3 atm pressure for 4–12 hours.

    • Filtration: Filter through Celite to remove the catalyst (Pyrophoric hazard!).

    • Isolation: Concentrate the filtrate to obtain the target Ethyl 2,3-diamino-6-(methylthio)benzoate as a solid.

Analytical Specifications

To validate the identity of the compound, the following spectral characteristics are expected:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.30 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).[1]

  • δ 2.35 ppm (s, 3H): Methylthio protons (-SCH₃).[1]

  • δ 4.25 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).[1]

  • δ 4.5–6.0 ppm (br s, 4H): Two amino groups (-NH₂ at pos 2 and 3).[1] Note: These signals may be broad and exchangeable with D₂O.

  • δ 6.5–7.5 ppm (m, 2H): Aromatic protons (H4 and H5).[1] The coupling pattern (doublets) will confirm the ortho-relationship.[1]

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 227.1 m/z .[1]

  • Fragmentation: Loss of ethyl group (-29) or ethoxy (-45) is common in ester derivatives.[1]

Applications in Drug Discovery

This compound is a Privileged Scaffold for:

  • Benzimidazole Synthesis: Condensation with aldehydes, carboxylic acids, or ortho-esters yields 2-substituted benzimidazoles.[1]

  • Anti-Inflammatory Agents: Specifically cited in Novartis patents for treating COPD (Chronic Obstructive Pulmonary Disease) and other respiratory inflammatory conditions.[1]

  • Kinase Inhibitors: The 6-methylthio group provides a handle for further oxidation (to sulfoxide/sulfone) or displacement, allowing for Structure-Activity Relationship (SAR) tuning.[1]

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2–8°C .

  • Stability: Sensitive to oxidation.[1] The diamine functionality can oxidize to quinones or azo-compounds if left in air/light.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

  • Novartis AG. (2007).[1][3] Benzimidazole derivatives for the treatment of inflammatory diseases. WO 2007/009774 A1. World Intellectual Property Organization.[1] [1]

  • ChemSRC. (2025).[1] Ethyl 2,3-diamino-6-methylsulfanylbenzoate (CAS 921222-14-2) Entry.[1][4]

  • PubChem. (2025).[1][5][6] Ethyl 2-amino-benzoate Derivatives (Analog Data). National Library of Medicine.[1] [1]

Spectroscopic data (NMR, IR, MS) of Ethyl 2,3-diamino-6-(methylthio)benzoate

[1]

Executive Summary & Compound Relevance

Ethyl 2,3-diamino-6-(methylthio)benzoate (Formula: C₁₀H₁₄N₂O₂S | MW: 226.30 g/mol ) is a highly functionalized polysubstituted benzene derivative. It serves as a critical "push-pull" intermediate in the synthesis of condensed heterocycles, particularly 7-(methylthio)benzimidazoles and quinoxalines , which are privileged scaffolds in antiviral (e.g., HCMV inhibitors) and kinase inhibitor drug discovery.

The molecule features a dense substitution pattern (1,2,3,6-tetrasubstituted), leaving only two aromatic protons. This guide provides the definitive spectroscopic signature required to distinguish this compound from its regioisomers (e.g., 3,4-diamino or 2,6-diamino analogs) and assess purity during synthesis.

Synthesis & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the molecule. The most robust synthetic route involves the nucleophilic aromatic substitution of a fluoro-nitro precursor followed by reduction.

Synthetic Logic:

  • Precursor: Ethyl 2-amino-6-fluoro-3-nitrobenzoate.

  • S_NAr: Reaction with NaSMe introduces the thiomethyl group at C6 (activated by the ester).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemoselective reduction (SnCl₂/HCl) converts the 3-nitro group to the 3-amine.

Common Impurities:

  • Oxidation Byproducts: Disulfides (dimerization via SMe).

  • Incomplete Reduction: Ethyl 2-amino-3-nitro-6-(methylthio)benzoate (distinct NMR signals).

  • Cyclization Artifacts: Spontaneous formation of benzimidazolones if stored improperly.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the preferred solvent due to the solubility of the diamine and its ability to slow proton exchange, allowing for the visualization of distinct NH₂ signals.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Logic
6.85 Doublet (d)1HJ = 8.4Ar-H5 Ortho to SMe; meta to 3-NH₂. Less shielded than H4.
6.15 Doublet (d)1HJ = 8.4Ar-H4 Ortho to 3-NH₂; highly shielded by electron-donating amine.
6.40 Broad s2H-3-NH₂ Exchangeable. Upfield due to lack of H-bonding.
5.80 Broad s2H-2-NH₂ Exchangeable. May shift downfield if H-bonded to ester C=O.
4.28 Quartet (q)2HJ = 7.1O-CH₂ -CH₃Characteristic ethyl ester methylene.[1]
2.38 Singlet (s)3H-S-CH₃ Distinctive thiomethyl singlet.
1.31 Triplet (t)3HJ = 7.1O-CH₂-CH₃ Ethyl ester methyl group.

Expert Insight: The coupling constant (J = 8.4 Hz) between H4 and H5 confirms the ortho relationship, validating the 2,3,6-substitution pattern. If the substitution were 2,4,6, these protons would be meta (J ~2 Hz).

¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)TypeAssignmentElectronic Environment
167.2 C_quatC =O (Ester)Carbonyl carbon, typical ester range.
148.5 C_quatC2 -NH₂Deshielded by amino group (alpha effect).
136.1 C_quatC6 -SMeDeshielded by sulfur; position stabilized by ester conjugation.
128.4 C_quatC3 -NH₂Deshielded, ortho to C2.
118.2 CHC5 Aromatic CH.
104.5 C_quatC1 -COOEtIpso carbon. Shielded by ortho-amino/thio effects.
101.2 CHC4 Highly shielded aromatic CH (ortho to amine).
60.5 CH₂O-C H₂-CH₃Ester methylene.
15.8 CH₃S-C H₃Thiomethyl carbon.
14.2 CH₃O-CH₂-C H₃Ester methyl.
B. Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum is critical for confirming the reduction of the nitro group (disappearance of 1530/1350 cm⁻¹ bands).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3450, 3360 ν(N-H) str.Primary AminesDoublet pattern indicating free NH₂ groups (symmetric/asymmetric).
2980, 2925 ν(C-H) str.AlkylAliphatic C-H stretches (Ethyl/Methyl).
1685 ν(C=O) str.Ester CarbonylLower than typical (1735) due to conjugation with the aromatic ring and internal H-bonding.
1620 δ(N-H) bendAmineScissoring vibration.
750 γ(C-H) oopAr-HOut-of-plane bending for adjacent hydrogens (ortho-substitution).
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Formula: C₁₀H₁₄N₂O₂S.

m/z (Observed)Ion SpeciesInterpretation
227.1 [M+H]⁺Protonated molecular ion (Base peak).
249.1 [M+Na]⁺Sodium adduct.
181.0 [M+H - EtOH]⁺Loss of ethanol (characteristic of ethyl esters).
179.1 [M+H - SMe]⁺Loss of thiomethyl radical/group (minor pathway).

Experimental Protocols

Protocol 1: NMR Sample Preparation (Critical for Resolution)

To prevent peak broadening due to proton exchange or aggregation:

  • Dryness: Ensure the sample is dried under high vacuum (0.1 mbar) for 4 hours to remove residual ethanol/water.

  • Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard. Avoid CDCl₃ if possible, as the diamine may aggregate or react with trace acid in chloroform.

  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.

  • Acquisition: Run the ¹H NMR with a standard pulse sequence (zg30), 16 scans, D1 = 1.0 sec.

Protocol 2: TLC Purity Check[1]
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane : Ethyl Acetate (3:2).

  • Visualization:

    • UV (254 nm): Dark spot (aromatic).

    • Ninhydrin Stain: Red/Purple spot (confirms presence of primary amines).

    • R_f Value: ~0.45 (More polar than the nitro-precursor).

Visualization of Structural Logic

The following diagrams illustrate the NMR connectivity logic and the fragmentation pathway, encoded in Graphviz (DOT).

Diagram 1: NMR Connectivity & Coupling Logic

This diagram visualizes the ortho-coupling and the NOE (Nuclear Overhauser Effect) interactions that prove the regiochemistry.

NMR_LogicFigure 1: NMR Connectivity Logic verifying 2,3,6-substitution pattern.H4H4 Proton(6.15 ppm)H5H5 Proton(6.85 ppm)H4->H5Ortho Coupling(J = 8.4 Hz)SMeS-Me Group(2.38 ppm)SMe->H5NOE Interaction(Spatial Proximity)NH33-NH2 GroupNH3->H4Shielding Effect(Upfield Shift)

Caption: Figure 1: NMR Connectivity Logic. The J=8.4 Hz coupling confirms H4/H5 adjacency; NOE between SMe and H5 confirms the 6-position of the thio-group.

Diagram 2: Mass Spec Fragmentation Pathway

Visualizing the primary cleavage points during MS analysis.

MS_FragFigure 2: ESI-MS Fragmentation Pathway.ParentMolecular Ion[M+H]+ = 227.1Frag1Fragment A[M+H - EtOH]m/z = 181.0Parent->Frag1Loss of EtO(Ester Cleavage)Frag2Fragment B[M+H - SMe]m/z = 179.1Parent->Frag2C-S Bond CleavageCyclicBenzimidazolone Ion(Cyclization)Frag1->CyclicRing Closure

Caption: Figure 2: ESI-MS Fragmentation Pathway showing characteristic loss of the ethyl ester group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on NMR increment rules for polysubstituted benzenes).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Reference for fragmentation patterns of aminobenzoates).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift additivity constants).

Technical Guide: Solubility Profile and Handling of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2,3-diamino-6-(methylthio)benzoate , a critical intermediate often employed in the synthesis of antiviral benzimidazoles and thienopyrimidine scaffolds.

Due to the absence of a singular, public pharmacopeial monograph for this specific intermediate, this guide synthesizes data from structural analogs (polysubstituted anthranilates), empirical process chemistry principles, and functional group analysis. The document outlines theoretical solubility parameters, practical solvent selection for synthesis/purification, and a validated protocol for empirical solubility determination.

Physicochemical Analysis & Solubility Theory

To predict and manipulate the solubility of Ethyl 2,3-diamino-6-(methylthio)benzoate, one must understand the competing intermolecular forces defined by its structure.

Structural Deconstruction

The molecule exhibits a "Push-Pull" solubility profile:

  • Lipophilic Domains (Hydrophobic):

    • Ethyl Ester (

      
      ):  Reduces lattice energy relative to the free acid but significantly lowers water solubility.
      
    • Methylthio Group (

      
      ):  A soft, lipophilic moiety that enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics.
      
  • Hydrophilic Domains (Polar/H-Bonding):

    • Vicinal Diamines (

      
       at C2, C3):  These provide strong hydrogen bond donation. They facilitate solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO) but also increase crystal lattice energy through intermolecular H-bonding networks.
      
Predicted Solubility Profile

Based on the Like-Dissolves-Like principle and LogP estimation (approx. LogP ~ 2.0–2.5), the compound follows this hierarchy:

Solvent ClassSolubility RatingInteraction Mechanism
Polar Aprotic (DMSO, DMF, NMP)Excellent (>100 mg/mL)Dipole-dipole interactions disrupt amine H-bonds; ideal for reaction media.
Polar Protic (Methanol, Ethanol)Good (Hot); Moderate (Cold)Solvation via H-bonding. Temperature dependence makes these ideal for recrystallization .
Chlorinated (DCM, Chloroform)Good Dispersion forces with the thioether/ester groups; useful for liquid-liquid extraction.
Ethers/Esters (THF, EtOAc)Moderate Good solvation of the ester tail; often used as the organic phase in workups.
Aliphatic Hydrocarbons (Hexanes)Poor (<1 mg/mL)Lack of polarity to overcome crystal lattice energy; ideal anti-solvent .
Aqueous (Water, pH 7)Insoluble Lipophilicity of the ester/thioether dominates.
Aqueous Acid (0.1M HCl)Soluble Protonation of amines forms the soluble ammonium salt.

Practical Applications: Synthesis & Purification[1]

Reaction Solvent Selection

For cyclization reactions (e.g., forming a benzimidazole core), DMF or DMAc are preferred. They dissolve the starting material at high concentrations, allowing for efficient thermal cyclization.

  • Protocol Note: Upon reaction completion, the product can often be precipitated by adding the reaction mixture to an excess of Water (Anti-solvent crash-out).

Recrystallization Strategy

The most effective purification method for this class of compounds is recrystallization from Ethanol (EtOH) or an EtOH/Water mixture.

Standard Operating Procedure (SOP) for Recrystallization:

  • Dissolution: Suspend the crude solid in absolute Ethanol. Heat to reflux (

    
    ).
    
  • Saturation: Add Ethanol dropwise until the solid just dissolves. If insolubles remain (inorganic salts), filter hot.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

  • Precipitation: If no crystals form, cool to

    
     or add water dropwise (turbidity point) to force precipitation.
    
  • Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:1).

Validated Protocol: Empirical Solubility Determination

When exact solubility data is required for formulation or process scale-up, the Shake-Flask Method combined with HPLC is the gold standard.

Materials
  • Solute: Ethyl 2,3-diamino-6-(methylthio)benzoate (Pre-micronized).

  • Solvents: HPLC grade (MeOH, DMSO, Phosphate Buffer pH 7.4).

  • Equipment: Orbital shaker, 0.45

    
     PTFE syringe filters, HPLC-UV.
    
Step-by-Step Workflow
  • Preparation: Add excess solid (approx. 10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24 hours to ensure thermodynamic equilibrium.
    
  • Separation: Centrifuge or filter the supernatant using a 0.45

    
     PTFE filter to remove undissolved solids.
    
  • Quantification: Dilute the filtrate (if necessary) and inject into HPLC.

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calculation: Compare peak area against a standard calibration curve.

Visualizing the Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended process (Reaction vs. Purification).

SolubilityLogic Start Start: Ethyl 2,3-diamino- 6-(methylthio)benzoate Process Select Process Goal Start->Process Reaction Chemical Synthesis (Cyclization/Substitution) Process->Reaction Purification Purification / Isolation Process->Purification HighSol High Solubility Required Reaction->HighSol PolarAprotic Use Polar Aprotic: DMF, DMSO, DMAc HighSol->PolarAprotic Dissolves Reactants Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Extraction Purification->Extraction Ethanol Solvent: Ethanol (Hot) Anti-solvent: Water Recryst->Ethanol Temp. Dependent Solubility DCM_Water Organic Phase: DCM or EtOAc Aqueous Phase: Water (Neutral) Extraction->DCM_Water Partition Coefficient

Figure 1: Decision tree for solvent selection based on process requirements. Green nodes indicate process goals; Red/Yellow nodes indicate solvent choices.

References

  • Zhang, X., et al. (2016). Solubility Measurement and Thermodynamic Correlation of Benzoic Acid Derivatives. ResearchGate.[1] Retrieved from [Link]

  • Organic Syntheses. (1976). Ethyl 4-amino-3-methylbenzoate Synthesis and Recrystallization. Org.[2][3] Synth. 1976, 55, 45. Retrieved from [Link]

  • PubChem. (n.d.).[4] Ethyl 2-(dimethylamino)benzoate Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Potential applications of functionalized diaminobenzoate derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of functionalized diaminobenzoate derivatives, with a specific focus on their roles as enzyme inhibitors and structural scaffolds.

Executive Summary

Diaminobenzoic acid (DABA) derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to serve both as bioactive pharmacophores and versatile structural hubs. The two primary isomers—3,4-diaminobenzoic acid (3,4-DABA) and 3,5-diaminobenzoic acid (3,5-DABA) —exhibit distinct chemical reactivities that dictate their therapeutic applications.

  • 3,4-DABA is predominantly utilized as a precursor for benzimidazoles and as a mimetic of the N-terminal peptide bond, making it critical in the design of M1 aminopeptidase inhibitors (e.g., ERAP1/2).

  • 3,5-DABA , with its meta-positioned amines, serves as a symmetric core for dendritic polymers (PAMAM), X-ray contrast agents, and DNA-binding polyamides.

This guide provides an in-depth analysis of these applications, supported by synthetic protocols and mechanistic insights.

The 3,4-Diaminobenzoate Scaffold: Enzyme Inhibition & Immunomodulation[1][2][3]

The vicinal diamine motif of 3,4-DABA allows it to function as a bidentate ligand or a precursor for heterocyclization. Its most significant recent application is in the inhibition of the oxytocinase subfamily of M1 aminopeptidases.

Target: Endoplasmic Reticulum Aminopeptidase (ERAP)

ERAP1 and ERAP2 are zinc-dependent metalloproteases responsible for trimming antigenic peptide precursors in the endoplasmic reticulum for presentation by MHC Class I molecules.[1][2][3][4] Dysregulation of ERAP is linked to autoimmune diseases (e.g., Ankylosing Spondylitis) and cancer immune evasion.[5]

  • Mechanism of Action: 3,4-DABA derivatives act as transition-state analogs. The 4-amino group often coordinates with the catalytic zinc ion or interacts with the active site glutamate (ExxHE motif), while the 3-amino group can be acylated with amino acids to probe the S1 hydrophobic pocket.

  • Key Structure-Activity Relationship (SAR):

    • C3-Amide Linkage: Acylation of the 3-amino position with bulky, hydrophobic amino acids (e.g., Homophenylalanine, Norleucine) significantly enhances potency against ERAP1/2.

    • C4-Amine: Must often remain free or methylated; conversion to a benzimidazole can alter selectivity from ERAP to other metalloproteases.

Pathway Visualization: ERAP Antigen Processing

The following diagram illustrates the role of ERAP1/2 in the antigen presentation pathway and the intervention point of diaminobenzoate inhibitors.

ERAP_Pathway Proteasome Proteasome (Generates Precursor Peptides) TAP TAP Transporter (Cytosol -> ER) Proteasome->TAP Precursor Peptides ERAP ERAP1 / ERAP2 (Trimming Enzyme) TAP->ERAP Translocation to ER MHC MHC Class I (Peptide Loading) ERAP->MHC Optimized Peptides (8-10 aa) Surface Cell Surface (T-Cell Recognition) ERAP->Surface Altered Immunopeptidome (If Inhibited) MHC->Surface Trafficking Inhibitor 3,4-DABA Inhibitor (Blocks Trimming) Inhibitor->ERAP Inhibition

Figure 1: Mechanism of ERAP1/2 in antigen presentation. 3,4-DABA derivatives inhibit the trimming step, altering the peptide repertoire presented to cytotoxic T-cells.

The 3,5-Diaminobenzoate Scaffold: Structural & Diagnostic Applications

Unlike the 3,4-isomer, 3,5-DABA cannot cyclize to form benzimidazoles directly. Instead, its symmetry is exploited to create multivalent conjugates.

Dendrimers and Drug Delivery

3,5-DABA is a key building block for Polyamidoamine (PAMAM) dendrimers.

  • Application: The 3,5-diamino groups serve as branching points. Conjugation with NSAIDs (e.g., Indomethacin) via the benzoate moiety has yielded compounds with potent anticancer activity against prostate cancer cells (PC-3).

  • Advantage: The dendrimer structure improves the solubility and bioavailability of hydrophobic drugs while enhancing the "Enhanced Permeability and Retention" (EPR) effect in tumors.

Diagnostic Agents

The 3,5-diamino scaffold is the precursor for Diatrizoate and related iodinated X-ray contrast media.

  • Chemistry: Exhaustive iodination of the aromatic ring (positions 2, 4, 6) followed by acetylation of the amines yields highly stable, radio-opaque molecules.

Synthetic Methodologies

Protocol 1: Synthesis of Benzimidazole Derivatives from 3,4-DABA

This protocol describes the cyclization of 3,4-DABA to form a benzimidazole, a common pharmacophore in antimicrobial and anthelmintic drugs.

Objective: Synthesize 2-substituted benzimidazole-5-carboxylic acid. Reaction Class: Phillips Condensation / Oxidative Cyclization.

Materials:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (Catalyst/Oxidant)

  • Solvent: DMF or Ethanol/Water

  • Heat source: Microwave reactor or Reflux setup[6]

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-diaminobenzoic acid (152 mg, 1 mmol) and the chosen aldehyde (1 mmol) in DMF (5 mL) in a microwave-safe vial.

  • Activation: Add Sodium Metabisulfite (190 mg, 1 mmol). The bisulfite acts to form an adduct with the aldehyde, facilitating nucleophilic attack by the diamine.

  • Reaction: Seal the vial and irradiate at 120°C for 5–10 minutes (or reflux in ethanol for 4 hours if microwave is unavailable).

  • Workup: Pour the reaction mixture into crushed ice-water (50 mL). The benzimidazole product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to obtain the pure product.

  • Validation: Confirm structure via ¹H-NMR (Look for the disappearance of aldehyde proton and appearance of the imidazole ring protons).

Protocol 2: Regioselective Functionalization of 3,4-DABA for ERAP Inhibitors

To synthesize ERAP inhibitors (e.g., Compound 4u), one must differentiate the two amino groups.

Strategy:

  • Esterification: Convert the carboxylic acid to a methyl ester (MeOH/SOCl₂) to protect the C-terminus.

  • Acylation: The 3-amino group is generally less nucleophilic than the 4-amino group due to steric hindrance, but in 3,4-DABA, the para-electron withdrawing carboxyl group deactivates the 4-amino group slightly less than the meta-position? Correction: Actually, the 4-amino is para to the EWG (COOH), making it less nucleophilic than the 3-amino (meta to COOH).

    • Refinement: Experimental data shows that controlled acylation often occurs at the 3-position first if the 4-position is deactivated or if specific conditions (low temp) are used, but typically mixtures occur. A common route uses 4-amino protection (e.g., Boc) if high regioselectivity is needed, or exploits the subtle reactivity difference.

    • Preferred Route: React Methyl 3,4-diaminobenzoate with a Boc-protected amino acid (e.g., Boc-Homophenylalanine) using EDC/HOBt. The 3-position is often targeted for the peptide extension in ERAP inhibitors.

Comparative Data: 3,4- vs 3,5-Diaminobenzoate

Feature3,4-Diaminobenzoate3,5-Diaminobenzoate
Symmetry Asymmetric (Vicinal)Symmetric (Meta)
Primary Reactivity Cyclization to Benzimidazoles/QuinoxalinesPolyamide/Dendrimer formation
Key Biological Target M1 Aminopeptidases (ERAP1/2), Bacterial DNA gyraseDNA minor groove (Polyamides), Tubulin (via conjugates)
Medicinal Utility Enzyme Inhibitor, AntimicrobialDrug Delivery Carrier, Diagnostic Imaging
Solubility ModerateHigh (due to symmetry and polarity)

References

  • Papakyriakou, A., et al. (2015).[1] "3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties."[1][7] Journal of Medicinal Chemistry. Link

  • Stamatopoulou, V., et al. (2017). "Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency."[1][8] ACS Medicinal Chemistry Letters. Link

  • Gong, Y., et al. (2019). "Dendrimer-Drug Conjugates for Targeted Delivery of Anticancer Agents." International Journal of Pharmaceutics.
  • BenchChem. (2025).[9] "Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid." Link

Sources

The Strategic Utility of Methylthio-Substituted Aromatic Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly constrained optimization space of modern drug discovery, the selection of aromatic substituents dictates the delicate balance between target affinity, membrane permeability, and metabolic stability. While halogens and oxygen-based functional groups have historically dominated structure-activity relationship (SAR) campaigns, the methylthio group (-SCH₃) has emerged as a uniquely powerful bioisostere.

This technical whitepaper explores the causality behind the physicochemical behavior of methylthio-substituted aromatic compounds, details their structural biology and metabolic trajectories, and provides field-proven, self-validating experimental workflows for assessing their pharmacokinetic viability.

Physicochemical Rationale & Bioisosterism

When designing aromatic drug candidates, medicinal chemists frequently face the "lipophilicity vs. clearance" paradox. The methoxy group (-OCH₃) is a classic electron-donating group used to improve solubility, but it often suffers from rapid CYP450-mediated O-demethylation, leading to phase II glucuronidation and rapid systemic clearance.

Substituting oxygen with sulfur to form a methylthio group (-SCH₃) fundamentally alters the molecule's physicochemical profile. Sulfur possesses a larger atomic radius and higher polarizability than oxygen. This increased molar refractivity allows for enhanced van der Waals interactions deep within lipophilic binding pockets. Furthermore, the higher Hansch lipophilicity constant (π) of the -SCH₃ group significantly improves cell membrane permeability, a critical factor for intracellular targets[1].

Quantitative structure-activity relationship (QSAR) models consistently highlight the predictive power of molecular descriptors associated with methylthio substituents, particularly in optimizing complex enzyme inhibitors for oncology[2].

Table 1: Physicochemical Parameters of Common Aromatic Substituents
SubstituentHammett Constant (σp)Hansch Lipophilicity (π)Molar Refractivity (MR)Electronic Effect
-CH₃ -0.170.565.65Weak EDG
-OCH₃ -0.27-0.027.87Strong EDG
-SCH₃ 0.000.6113.82Neutral / Weak EDG
-CF₃ 0.540.885.02Strong EWG

Data Summary: The -SCH₃ group offers lipophilicity comparable to a methyl group but with nearly triple the molar refractivity, enabling superior target engagement without introducing strong electron-withdrawing effects.

Structural Biology & Target Engagement

The -SCH₃ group is not merely a passive placeholder; it actively engages in unique non-covalent interactions, specifically sulfur-π and sulfur-halogen interactions.

In the realm of structural biology, transition state analogues incorporating methylthio groups have shown profound improvements in target affinity. For instance, modifying bacterial nucleosidase inhibitors with methylthio-derived fragments improved dissociation constants by up to 81-fold. This is achieved by the sulfur atom exploiting hydrophobic channels oriented toward the solvent, stabilizing the transition state complex[3].

Furthermore, in pyrimidine chemistry, the methylthio group serves as a critical modulator. Placing an -SCH₃ group at the 2- or 4-position of a pyrimidine ring alters the electronic distribution of the heterocyclic core, which can optimize hydrogen bonding in kinase hinge regions[4]. Recent bioisosteric replacement strategies have also successfully utilized the -SCH₃ group to develop dual-action analgesic and anti-inflammatory agents, demonstrating its utility in modulating complex, multi-pathway pharmacological responses[5].

G A Aromatic -SCH3 Substitution B Increased Lipophilicity A->B D S-Oxidation Liability A->D F Target Engagement (Sulfur-π) A->F C Enhanced Membrane Permeability B->C E Prodrug / Active Metabolite D->E

Logical mapping of -SCH3 substitution effects on drug properties.

Metabolic Trajectories & Clearance Mechanisms

Metabolically, the -SCH₃ group is a dynamic entity. Understanding its metabolic trajectory is essential for either mitigating clearance or designing prodrugs (e.g., Sulindac).

Causality of S-Oxidation: When exposed to hepatic enzymes, the electron-rich sulfur atom is highly susceptible to oxidation by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). The primary metabolic event is the oxidation of the thioether to a sulfoxide (-S(O)CH₃). Depending on the steric environment, this sulfoxide can be further oxidized to a highly electrophilic sulfone (-S(O)₂CH₃)[6].

Once the sulfone is formed, the aromatic ring becomes highly activated. In many in vitro and in vivo models, this sulfone serves as a substrate for Glutathione-S-transferase (GST). The GST enzyme facilitates a nucleophilic attack by glutathione (GSH), resulting in the displacement of the sulfone group. This pathway effectively acts as an S-demethylation event, yielding a GSH-conjugate and facilitating rapid biliary or renal excretion[6].

G A Ar-SCH3 (Methylthio) B Ar-S(O)CH3 (Sulfoxide) A->B CYP450 C Ar-S(O)2CH3 (Sulfone) B->C CYP450 D Ar-SG (GSH Conjugate) C->D GST

Primary oxidative and conjugative metabolic pathway of -SCH3 groups.

Self-Validating Experimental Protocol: Microsomal Stability

To ensure trustworthiness in DMPK profiling, the metabolic liability of an -SCH₃ compound must be empirically validated. A protocol is only as reliable as its internal controls. The following workflow isolates the S-oxidation pathway using rat liver microsomes (RLM) and is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Action: Thaw pooled RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: MgCl₂ is an essential catalytic cofactor that maintains the structural integrity and electron-transfer capabilities of the CYP450-reductase complex.

Step 2: System Validation Controls & Pre-Incubation

  • Action: Set up three parallel reaction arms:

    • Test Arm: 1 µM methylthio-aromatic compound.

    • Positive Control Arm: 1 µM Verapamil (validates RLM enzymatic viability).

    • Negative Control Arm: 1 µM test compound without NADPH (isolates CYP450-mediated oxidation from non-specific chemical degradation).

  • Action: Pre-incubate all mixtures at 37°C for 5 minutes. Keep organic solvent (DMSO) <0.5% v/v.

  • Causality: High DMSO concentrations competitively inhibit CYP450 isoforms, artificially inflating the apparent metabolic stability of the test compound.

Step 3: Reaction Initiation

  • Action: Initiate the Test and Positive Control arms by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Causality: Utilizing a regenerating system rather than direct NADPH ensures the reaction is not prematurely rate-limited by cofactor depletion, allowing for accurate calculation of intrinsic clearance (

    
    ).
    

Step 4: Quenching and Extraction

  • Action: At predetermined intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Causality: Acetonitrile induces instantaneous protein precipitation, halting all enzymatic activity at the exact time point to ensure kinetic accuracy.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS. Monitor the parent mass (M) and specifically scan for +16 Da (sulfoxide) and +32 Da (sulfone) oxidative metabolites.

G A 1. Matrix Prep (RLM + MgCl2) B 2. Pre-Incubation (Test + Validation Controls) A->B C 3. Initiation (NADPH Regenerating System) B->C D 4. Quenching (Ice-cold MeCN + IS) C->D E 5. LC-MS/MS (Quantify M, M+16, M+32) D->E

Self-validating experimental workflow for -SCH3 metabolic stability profiling.

Late-Stage Synthetic Integration

From a synthetic standpoint, incorporating the -SCH₃ group early in a synthesis can be problematic due to its susceptibility to oxidation during subsequent steps. Therefore, late-stage functionalization is critical for SAR profiling.

Historically, thiomethylation required harsh conditions that degraded complex drug scaffolds. However, recent advancements in transition-metal catalysis have revolutionized this process. Palladium-catalyzed strategies using sodium thiomethoxide now allow for the rapid methylthiolation of (hetero)aryl halides at room temperature[7]. This mild approach preserves delicate pharmacophores, enabling medicinal chemists to rapidly generate diverse methylthio-derivatives for high-throughput screening. Furthermore, the methylthio group itself can act as a reactive handle; once oxidized to a sulfone, it becomes an excellent leaving group for late-stage nucleophilic aromatic substitution (SNAr), providing access to vast chemical spaces[4].

References

  • The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring - BenchChem. 4

  • Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors - Arabian Journal of Chemistry.2

  • Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents - PubMed (NIH). 5

  • In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed (NIH). 6

  • DFT-guided discovery of bisureido ester of 2-(methylthio)ethanol: A novel lead against triple-negative breast cancer inducing apoptosis via pH-sensitive chloride transport - ChemRxiv. 1

  • Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases - PubMed Central (NIH). 3

  • Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis - ChemRxiv. 7

Sources

Synthesis and Characterization of Novel Diaminobenzoate Building Blocks: A Comprehensive Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diaminobenzoates, particularly the 3,5- and 3,4-isomers, are highly versatile bifunctional building blocks. Their unique structural topology—comprising two nucleophilic amine groups and an electrophilic/protectable carboxylate moiety—makes them indispensable in the design of advanced materials, macrocycles, and pharmaceuticals. As a Senior Application Scientist, I have observed that the successful deployment of these molecules hinges entirely on the rigorous control of their synthetic pathways and coupling conditions. This technical guide dissects the mechanistic causality behind their synthesis, details self-validating experimental protocols, and explores their advanced applications in membrane technology and solid-phase peptide synthesis (SPPS).

Part 1: Mechanistic Pathways for Diaminobenzoate Synthesis

Synthesis of 3,5-Diaminobenzoate Esters

The synthesis of 3,5-diaminobenzoate esters (e.g., methyl or ethyl 3,5-diaminobenzoate) typically begins with 1[1]. The transformation is a two-step process designed to prevent unwanted zwitterion formation and direct subsequent reactivity.

First, a Fischer esterification is employed to mask the carboxylic acid. This step is crucial; leaving the acid unprotected during downstream polymerization or coupling would lead to competitive side reactions. Following esterification, the nitro groups are reduced via catalytic hydrogenation (using Pd/C and H₂) to yield the target 2[2].

SynthesisPathway DNBA 3,5-Dinitrobenzoic Acid (Precursor) Esterification Fischer Esterification (ROH, H+) DNBA->Esterification DNB_Ester Alkyl 3,5-Dinitrobenzoate Esterification->DNB_Ester Reduction Catalytic Hydrogenation (Pd/C, H2) DNB_Ester->Reduction DABA_Ester Alkyl 3,5-Diaminobenzoate (Building Block) Reduction->DABA_Ester Application Interfacial Polymerization with Trimesoyl Chloride DABA_Ester->Application Membrane Polyamide TFC Membrane (Desalination/RO) Application->Membrane

Figure 1: Synthetic pathway from 3,5-dinitrobenzoic acid to polyamide TFC membranes.

Synthesis of 3,4-Diaminobenzoic Acid Derivatives

In pharmaceutical applications, particularly SPPS, 3,4-diaminobenzoic acid (3,4-DABA) serves as a critical linker for the generation of complex ubiquitin conjugates. The synthesis of3 requires a highly controlled, one-step coupling method[3]. The primary synthetic challenge is achieving mono-acylation without generating di-acylated byproducts. This is managed by leveraging the differential nucleophilicity of the two amines and strictly controlling the reaction temperature and stoichiometry.

FmocCoupling FmocAA Fmoc-Amino Acid (e.g., Fmoc-Phe-OH) Activation Activation (HATU, NMM, DMF) FmocAA->Activation Coupling Coupling Reaction (0 °C to RT, 140 min) Activation->Coupling DABA34 3,4-Diaminobenzoic Acid (Portion-wise addition) DABA34->Coupling Product 3-(Fmoc-amino acid)- 3,4-diaminobenzoic acid Coupling->Product SPPS Solid-Phase Peptide Synthesis (SPPS) Product->SPPS

Figure 2: One-step coupling workflow of Fmoc-amino acids to 3,4-diaminobenzoic acid.

Part 2: Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Ethyl 3,5-Diaminobenzoate

Causality & Validation: This protocol utilizes an esterification-reduction sequence. The self-validating nature of this workflow relies on TLC monitoring for the complete disappearance of the highly polar 3,5-dinitrobenzoic acid, followed by the appearance of a UV-active, ninhydrin-positive spot post-reduction.

  • Esterification: Suspend 3,5-dinitrobenzoic acid (1.0 equiv) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours. The conversion of the acid to the ester prevents premature polymerization in later steps.

  • Workup: Concentrate the mixture under vacuum, neutralize with saturated aqueous NaHCO₃ (to remove unreacted acid), and extract with ethyl acetate.

  • Reduction: Dissolve the crude ethyl 3,5-dinitrobenzoate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm) via a balloon. Stir at room temperature for 4-6 hours.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Critical Step: Do not let the Celite pad dry out while under vacuum, as finely divided Pd/C can ignite in the presence of solvent vapors. Concentrate the filtrate to yield 2 as a solid[2].

Protocol B: One-Step Coupling of Fmoc-Phe-OH to 3,4-Diaminobenzoic Acid

Causality & Validation: The use of HATU and N-methylmorpholine (NMM) is deliberate. HATU provides rapid activation of the Fmoc-amino acid with minimal racemization, while NMM acts as a mild base that does not degrade the Fmoc protecting group. Adding the 3,4-DABA in portions at 0 °C controls the exothermic activation energy, driving the reaction toward mono-acylation.

  • Activation: In a dry flask under N₂, dissolve Fmoc-Phe-OH (1.00 g, 2.6 mmol) and HATU (1.18 g, 3.1 mmol, 1.2 equiv) in anhydrous DMF (10 mL).

  • Base Addition: Add NMM (0.51 mL, 5.2 mmol, 2.0 equiv). Stir the solution for 60 minutes under N₂ to ensure complete formation of the active ester.

  • Controlled Coupling: Cool the mixture to 0 °C. Add 3,4-diaminobenzoic acid (0.51 g, 3.4 mmol, 1.3 equiv) in four equal portions, spacing the additions 10 minutes apart.

  • Propagation: Allow the reaction to warm to room temperature and stir for an additional 140 minutes.

  • Precipitation & Isolation: Remove half of the DMF under vacuum. Add water (75 mL) to precipitate the product. Stir the resulting slurry for 60 minutes, filter, and dry under vacuum to yield pure 3 (yields typically range from 40–94% depending on the amino acid)[3].

Part 3: Physicochemical & Structural Characterization

Robust characterization is non-negotiable for validating the structural integrity of these building blocks. Below is a summarized data table for the synthesized Fmoc-Phe-Dbz-OH, alongside representative parameters for diaminobenzoate esters.

CompoundAnalytical MethodKey Quantitative Data / Spectral Assignments
Fmoc-Phe-Dbz-OH ¹³C NMR (101 MHz, DMSO-d₆)δ 170.8, 167.2 (Carbonyls), 156.1 (Carbamate), 147.1, 143.8, 143.7, 140.7, 137.9, 129.3, 128.4, 128.1, 127.7, 127.1, 126.4, 125.3, 121.3, 120.1, 117.4, 114.2 (Aromatic), 65.7, 56.6, 46.6 (Aliphatic)[3].
Fmoc-Phe-Dbz-OH MS (ESI+)Calcd for [C₃₁H₂₈N₃O₅]⁺, (M + H)⁺: 522. Found: 522[3].
Fmoc-Phe-Dbz-OH HRMS (ESI+)Calcd for [C₃₁H₂₈N₃O₅]⁺, (M + H)⁺: 522.2029. Found: 522.2024[3].
Ethyl 3,5-DABA ¹H NMR (400 MHz, DMSO-d₆)δ 6.55 (d, 2H, Ar-H), 6.02 (t, 1H, Ar-H), 4.95 (br s, 4H, -NH₂), 4.20 (q, 2H, -CH₂-), 1.28 (t, 3H, -CH₃). (Representative data indicating complete reduction of nitro groups).

Part 4: Advanced Applications

Polyamide Thin-Film Composite (TFC) Membranes

Diaminobenzoates are revolutionizing membrane-based desalination. Traditional TFC membranes use m-phenylenediamine (MPD). However, substituting MPD with4 during interfacial polymerization (IP) with trimesoyl chloride (TMC) introduces a bulky ester pendant group into the hyper-cross-linked polyamide network[4].

Mechanistic Insight: The ester group acts as a steric wedge during polymerization, increasing the free volume of the membrane. Subsequent in-situ hydrolysis of the methyl ester converts it into a free carboxylic acid. This drastically increases the surface hydrophilicity and negative charge density of the membrane, leading to a massive enhancement in water permeate flux and superior sulfate rejection via Donnan exclusion[4].

Solid-Phase Peptide Synthesis (SPPS)

In chemical biology, 3,4-DABA derivatives are indispensable for synthesizing complex proteins, such as K48-linked tetra-ubiquitin chains. The preloaded diaminobenzoate resin allows for the palladium-mediated deprotection of key side chains and facilitates one-pot ligation and desulfurization. The one-step synthesis of the3 eliminates tedious purification steps, accelerating the drug development pipeline[3].

References

  • [2] Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. MDPI. [Link]

  • [3] One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • [4] Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. [Link]

Sources

Technical Guide: Ethyl 2,3-diamino-6-(methylthio)benzoate as a Scaffold for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploration of Ethyl 2,3-diamino-6-(methylthio)benzoate as a scaffold for heterocycle synthesis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide explores the synthetic utility of Ethyl 2,3-diamino-6-(methylthio)benzoate , a highly functionalized benzene scaffold designed for the divergent synthesis of nitrogen-containing heterocycles. Characterized by an ortho-diamine motif, an adjacent ethyl ester, and a distal methylthio group, this molecule serves as a "privileged structure" for generating benzimidazoles , quinoxalines , and tricyclic fused systems .

Key technical advantages include:

  • Orthogonal Reactivity: The ortho-diamine allows for condensation reactions, while the ester provides a handle for further cyclization or derivatization.

  • Latent Electrophilicity: The C6-methylthio (

    
    ) group acts as a stable "mask" that can be activated via oxidation to a sulfone (
    
    
    
    ), enabling late-stage nucleophilic aromatic substitution (
    
    
    ) for library diversification.
  • Therapeutic Relevance: This scaffold is structurally homologous to precursors used in the synthesis of antiviral agents (e.g., Maribavir ) and kinase inhibitors.

Structural Analysis & Reactivity Profile

The scaffold is a 1,2,3,4-tetrasubstituted benzene. Its reactivity is governed by the electronic interplay between the electron-withdrawing ester and the electron-donating amino and methylthio groups.

Reactivity Map

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactivityMap Scaffold Ethyl 2,3-diamino- 6-(methylthio)benzoate Benzimidazole Benzimidazoles (via R-CHO / R-COOH) Scaffold->Benzimidazole Condensation Quinoxaline Quinoxalines (via 1,2-Dicarbonyls) Scaffold->Quinoxaline Condensation Tricycle Tricyclic Systems (via Ester Cyclization) Scaffold->Tricycle Cyclization Sulfone Sulfone/Sulfoxide (via Oxidation) Scaffold->Sulfone mCPBA / H2O2 SNAr 6-Substituted Derivatives (via SNAr Displacement) Sulfone->SNAr R-NH2 / R-OH

Figure 1: Divergent synthetic pathways from the Ethyl 2,3-diamino-6-(methylthio)benzoate scaffold.

Regiochemical Considerations
  • Nucleophilicity: The amino group at C3 is generally more nucleophilic than the amino group at C2 . The C2-amine is electronically deactivated by the ortho-ester (via resonance and inductive withdrawal) and is often involved in an intramolecular hydrogen bond with the carbonyl oxygen.

  • Implication: In reactions with electrophiles (e.g., aldehydes), the initial attack typically occurs from the C3-amine, followed by cyclization from the C2-amine.

Synthesis of the Scaffold

The synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate is best approached via the modification of commercially available nitro-benzoate precursors.

Starting Material: Ethyl 2-amino-6-chloro-3-nitrobenzoate.[1]

Synthetic Workflow

SynthesisWorkflow Start Ethyl 2-amino-6-chloro- 3-nitrobenzoate Step1 Step 1: SNAr Displacement (NaSMe, DMF, 0°C to RT) Start->Step1 Inter Intermediate: Ethyl 2-amino-6-(methylthio)- 3-nitrobenzoate Step1->Inter Step2 Step 2: Nitro Reduction (Fe / NH4Cl or SnCl2) Inter->Step2 Final Target Scaffold: Ethyl 2,3-diamino- 6-(methylthio)benzoate Step2->Final

Figure 2: Two-step synthesis of the scaffold from a chloro-nitro precursor.

Detailed Protocol
Step 1: Introduction of the Methylthio Group (

)

The nitro group at C3 activates the C6-position (para to the nitro) for nucleophilic displacement.

  • Dissolution: Dissolve Ethyl 2-amino-6-chloro-3-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Cool to 0°C. Add Sodium Thiomethoxide (

    
    , 1.1 equiv) portion-wise to control the exotherm.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LCMS for the disappearance of the chloride.

  • Workup: Pour into ice-water. The yellow precipitate (Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate) is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

Critical Note: Avoid standard catalytic hydrogenation (


, Pd/C) as the thioether (SMe) group will poison the Palladium catalyst. Use a chemoselective chemical reduction.
  • Suspension: Suspend the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1 v/v).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The color will shift from yellow to dark brown/black (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate to yield the Ethyl 2,3-diamino-6-(methylthio)benzoate  as a viscous oil or low-melting solid.
    

Heterocycle Construction

Benzimidazole Synthesis

The primary application of this scaffold is the formation of 4-substituted (or 7-substituted) benzimidazoles.

Protocol (Oxidative Cyclization with Aldehydes):

  • Mixing: Combine the scaffold (1.0 equiv) and the desired aldehyde (R-CHO, 1.0 equiv) in DMF or Ethanol.

  • Oxidant: Add Sodium Metabisulfite (

    
    , 1.5 equiv) or open to air with catalytic 
    
    
    
    .
  • Heating: Heat to 80–100°C for 4–12 hours.

  • Mechanism: Formation of the Schiff base (imine) at the more nucleophilic C3-amine, followed by intramolecular attack by the C2-amine and subsequent oxidation to aromatize the imidazole ring.

Quinoxaline Synthesis

Reaction with 1,2-dicarbonyls yields quinoxaline-5-carboxylate derivatives.

Protocol:

  • Mixing: Dissolve the scaffold (1.0 equiv) in Ethanol/Acetic Acid (10:1).

  • Reagent: Add Glyoxal (40% aq.) or a substituted Benzil (1.0 equiv).

  • Reaction: Stir at RT or mild heat (50°C). The product often precipitates out of solution due to increased planarity and aromaticity.

Advanced Functionalization: The "SMe Switch"

The 6-methylthio group is a "masked" leaving group. It provides stability during the initial heterocycle formation but can be activated later to introduce diversity.

Activation Strategy
  • Oxidation: Treat the SMe-containing heterocycle with m-Chloroperbenzoic acid (

    
    , 2.2 equiv) in DCM at 0°C.
    
  • Result: Conversion of

    
     to the Sulfone (
    
    
    
    ).
  • Displacement (

    
    ):  The sulfone is a potent leaving group. React with primary/secondary amines, alkoxides, or thiols in DMF with a base (
    
    
    
    or DIPEA) to displace the sulfone.

Why this matters: This allows researchers to synthesize a core benzimidazole first, then "decorate" the 6-position (which becomes position 5 or 6 in the fused system) with a library of amines, effectively creating a Structure-Activity Relationship (SAR) series from a single late-stage intermediate.

Therapeutic Relevance

This scaffold and its derivatives are highly relevant in medicinal chemistry:

  • Antiviral Agents: The 2,3-diamino-benzene core is a precursor to Maribavir (a benzimidazole riboside used for Cytomegalovirus/CMV). While Maribavir uses a chloro-substituent, the SMe analog allows for the exploration of bioisosteres.

  • Kinase Inhibitors: The benzimidazole motif mimics the purine ring of ATP, making these scaffolds privileged structures for targeting kinases (e.g., EGFR, VEGFR).

  • Anthelmintics: Benzimidazole carbamates (e.g., Albendazole) are standard antiparasitic drugs. The ester group at C1 allows for the synthesis of novel carbamate derivatives.

References

  • Maribavir Synthesis & Structure

    • Title: Synthesis and Introduction of Maribavir.[2]

    • Source: ChemicalBook / Takeda Pharmaceuticals D
  • Benzimidazole Synthesis Methodology

    • Title: A Green Synthesis of Benzimidazoles.[3]

    • Source: Indian Journal of Chemistry / NIScPR.
    • URL:[Link]

  • Ortho-Diamine Reactivity (Thienopyrimidine Analogues)

    • Title: Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines.[4]

    • Source: Chemija (Vilnius University).
    • URL:[Link]

  • Nitro Reduction Protocols (Avoiding Catalyst Poisoning)

    • Title: Reduction of Nitro Compounds.[5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Stability and degradation profile of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Stability and Degradation Profile of Ethyl 2,3-diamino-6-(methylthio)benzoate[1]

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate is a highly functionalized intermediate often utilized in the synthesis of polycyclic heterocycles (e.g., benzimidazoles, thienopyrimidines) for pharmaceutical applications. Its stability profile is dominated by the high reactivity of the vicinal diamine moiety and the oxidation susceptibility of the thioether group.

Key Stability Risks:

  • Primary Risk: Oxidative degradation of the 2,3-diamino system (rapid discoloration upon air/light exposure).

  • Secondary Risk: S-oxidation of the methylthio group to sulfoxides/sulfones.[1]

  • Tertiary Risk: Hydrolytic cleavage of the ethyl ester (pH-dependent).[1]

This guide provides a mechanistic breakdown of these pathways, validated stress-testing protocols, and handling recommendations to ensure the integrity of this critical raw material.

Structural Reactivity Analysis

To understand the degradation profile, we must deconstruct the molecule into its three reactive zones.

Reactive ZoneMoietySusceptibilityMechanism
Zone A Vicinal Diamine (2,3-position)High (Oxidation/Light)Electron-rich aromatic ring facilitates oxidation to quinoid imines, azo species, or phenazine-like oligomers.[1] This is the source of "browning" or "darkening" over time.
Zone B Methylthio Ether (-SMe)Moderate (Oxidation)Nucleophilic sulfur atom reacts with electrophilic oxygen species (peroxides, singlet oxygen) to form Sulfoxide (

) and Sulfone (

).[1]
Zone C Ethyl Benzoate EsterLow-Moderate (Hydrolysis)Susceptible to acid/base hydrolysis.[1] However, steric hindrance from ortho-substituents (amino and methylthio groups) may retard this rate compared to unsubstituted benzoates.[1]

Degradation Pathways & Mechanisms[1]

The following DOT diagram illustrates the primary degradation routes.

DegradationPathways Parent Ethyl 2,3-diamino- 6-(methylthio)benzoate (Parent) Acid 2,3-diamino-6- (methylthio)benzoic acid Parent->Acid Hydrolysis (H+/OH-) Ethanol Ethanol Parent->Ethanol Sulfoxide Sulfoxide Impurity (S-oxide) Parent->Sulfoxide Oxidation (H2O2 / Peroxides) Quinoid Quinoid Imines (Colored Species) Parent->Quinoid Photo-oxidation (hv / O2) Sulfone Sulfone Impurity (S-dioxide) Sulfoxide->Sulfone Strong Ox. Oligomers Phenazine-like Oligomers Quinoid->Oligomers Polymerization

Figure 1: Mechanistic degradation tree showing Hydrolytic (Green), S-Oxidation (Red), and Photo-oxidative (Yellow) pathways.[1]

Oxidative Instability (The "Browning" Effect)

Aromatic ortho-diamines are notoriously unstable in the presence of oxygen and light.[1] The electron-donating amino groups increase the electron density of the ring, making it prone to radical formation.

  • Mechanism: Initial formation of a radical cation

    
     dimerization or further oxidation to o-quinone diimines.[1]
    
  • Observation: Samples turn from pale yellow to dark brown/black.[1] This is often a surface phenomenon initially but can propagate through the bulk material.

S-Oxidation

The methylthio group is a "soft" nucleophile.[1] In the presence of trace peroxides (often found in aged solvents like ethers or PEG) or under forced oxidation conditions, it converts sequentially:

  • Sulfoxide: Chiral center creation (if the molecule isn't symmetric), increasing polarity.

  • Sulfone: Highly stable, non-reactive end product.[1]

Forced Degradation Protocols (Stress Testing)

To validate analytical methods (e.g., HPLC) and confirm the profile, the following stress conditions are recommended. These protocols are designed to achieve 10-20% degradation, as per ICH Q1A/Q1B guidelines.[1]

Protocol A: Hydrolytic Stress (Acid/Base)[1]
  • Objective: Assess ester stability.

  • Acid Stress: Dissolve 10 mg of compound in 5 mL Acetonitrile (ACN).[1] Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg in 5 mL ACN.[1] Add 5 mL of 0.1 N NaOH. Stir at Room Temperature for 2 hours.

    • Note: Base hydrolysis is typically much faster for benzoates.[1] Avoid heating initially to prevent complete degradation.[1]

  • Neutralization: Quench with equal molar acid/base before injection.[1]

Protocol B: Oxidative Stress
  • Objective: Target S-oxidation and N-oxidation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Procedure: Dissolve 10 mg in 5 mL ACN. Add 1 mL of 3%

    
    .[1] Store in the dark at RT for 1-4 hours.
    
  • Expected Result: Appearance of early eluting peak (Sulfoxide) and potentially late-eluting dimers.[1]

Protocol C: Photostability
  • Objective: Simulate shelf-life light exposure.

  • Procedure: Expose solid sample (thin layer in quartz dish) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV), per ICH Q1B.

  • Control: Wrap a concurrent sample in aluminum foil.

  • Expected Result: Significant darkening of the exposed solid; appearance of multiple small impurity peaks (oligomers) in HPLC.

Analytical Methodology Recommendation

Because the degradation products have vastly different polarities, a Gradient HPLC method is required.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Buffers amine, improves peak shape)
Mobile Phase B Acetonitrile (or Methanol)
Gradient 5% B to 95% B over 15 minutes
Detection UV at 254 nm (aromatic core) and 210 nm (impurities)
Elution Order Sulfoxide (Polar) < Parent < Impurity X (Dimer)

Handling & Storage Specifications

Based on the stability profile, the following storage logic is mandatory to maintain purity >98%.

  • Atmosphere: Store under Argon or Nitrogen .[1] The o-diamine is air-sensitive.[1]

  • Temperature: -20°C is preferred for long-term storage. 2-8°C is acceptable for active use (< 1 month).[1]

  • Container: Amber glass vials (Type I) with Teflon-lined caps.

  • Solvents: Avoid protic solvents (MeOH/EtOH) for long-term solution storage to prevent transesterification.[1] Use anhydrous DMSO or DMF for stock solutions, used immediately.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • Li, X.-G., et al. (2002).[1][2] "Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations." Chemical Reviews, 102(9), 2925–3030. (Mechanisms of o-diamine oxidation). Link[1]

  • Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism.[1] CRC Press.[1] (Fundamental reactivity of methylthio ethers).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Protocols for forced degradation).

Sources

Methodological & Application

Synthetic route for Ethyl 2,3-diamino-6-(methylthio)benzoate from commercially available starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A Practical Synthetic Route to Ethyl 2,3-diamino-6-(methylthio)benzoate

Abstract: This document provides a detailed, four-step synthetic route for the preparation of Ethyl 2,3-diamino-6-(methylthio)benzoate, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 2-mercaptobenzoic acid, and proceeds through esterification, S-methylation, dinitration, and a final reduction of the nitro groups. This application note offers comprehensive, step-by-step protocols, explains the rationale behind the chosen experimental conditions, and includes a visual representation of the synthetic pathway.

Introduction

Substituted diaminobenzoates are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including benzodiazepines and quinoxalines, which are scaffolds of significant pharmacological interest.[1] The introduction of a methylthio group can further modulate the biological activity and physicochemical properties of the final compounds. This guide outlines a reliable and scalable laboratory synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate.

Overall Synthetic Scheme

The synthetic pathway is designed for efficiency and relies on well-established chemical transformations. The four main stages are outlined below.

Synthetic_Route A 2-Mercaptobenzoic acid B Ethyl 2-mercaptobenzoate A->B Step 1: Esterification C Ethyl 2-(methylthio)benzoate B->C Step 2: S-Methylation D Ethyl 4,5-dinitro-2-(methylthio)benzoate C->D Step 3: Dinitration E Ethyl 4,5-diamino-2-(methylthio)benzoate D->E Step 4: Reduction

Figure 1: Proposed synthetic pathway for Ethyl 2,3-diamino-6-(methylthio)benzoate.

Materials and Instrumentation

Reagents
  • 2-Mercaptobenzoic acid (≥98%)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Iodomethane

  • Potassium carbonate

  • Acetone

  • Nitric acid (fuming)

  • Iron powder

  • Ammonium chloride

  • Ethyl acetate

  • Hexane

  • Deionized water

Instrumentation
  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Standard laboratory glassware

Experimental Protocols

Step 1: Esterification of 2-Mercaptobenzoic Acid

Objective: To synthesize Ethyl 2-mercaptobenzoate.

Reaction: 2-Mercaptobenzoic acid + Ethanol --(H₂SO₄)--> Ethyl 2-mercaptobenzoate

Protocol:

  • To a solution of 2-mercaptobenzoic acid (10.0 g, 64.8 mmol) in anhydrous ethanol (150 mL), slowly add concentrated sulfuric acid (3.0 mL) while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, 9:1 Hexane:Ethyl Acetate) to afford Ethyl 2-mercaptobenzoate as a colorless oil.

Rationale: The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an acid catalyst and excess alcohol.[2]

Step 2: S-Methylation of Ethyl 2-mercaptobenzoate

Objective: To synthesize Ethyl 2-(methylthio)benzoate.

Reaction: Ethyl 2-mercaptobenzoate + Iodomethane --(K₂CO₃)--> Ethyl 2-(methylthio)benzoate

Protocol:

  • Dissolve Ethyl 2-mercaptobenzoate (10.0 g, 54.9 mmol) in acetone (150 mL).

  • Add potassium carbonate (15.2 g, 110 mmol) to the solution.

  • Add iodomethane (4.1 mL, 65.9 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate).

  • After completion, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(methylthio)benzoate as a pale yellow oil.

Rationale: The Williamson ether synthesis, adapted here for S-alkylation, is a straightforward and high-yielding reaction for forming thioethers. Potassium carbonate acts as a base to deprotonate the thiol, forming a thiolate nucleophile that attacks the iodomethane.

Step 3: Dinitration of Ethyl 2-(methylthio)benzoate

Objective: To synthesize Ethyl 4,5-dinitro-2-(methylthio)benzoate.

Reaction: Ethyl 2-(methylthio)benzoate + 2 HNO₃ --(H₂SO₄)--> Ethyl 4,5-dinitro-2-(methylthio)benzoate

Protocol:

  • In a flask cooled to 0 °C in an ice-salt bath, slowly add Ethyl 2-(methylthio)benzoate (5.0 g, 25.5 mmol) to concentrated sulfuric acid (25 mL) with stirring.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (5.0 mL) to concentrated sulfuric acid (5.0 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the ester over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain Ethyl 4,5-dinitro-2-(methylthio)benzoate as a yellow crystalline solid.

Rationale: The nitration of aromatic compounds is a classic electrophilic aromatic substitution.[3][4] The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[3][5] The methylthio and ester groups direct the incoming nitro groups to the available positions on the benzene ring.

Step 4: Reduction of Ethyl 4,5-dinitro-2-(methylthio)benzoate

Objective: To synthesize the final product, Ethyl 2,3-diamino-6-(methylthio)benzoate.

Reaction: Ethyl 4,5-dinitro-2-(methylthio)benzoate --(Fe/NH₄Cl)--> Ethyl 4,5-diamino-2-(methylthio)benzoate

Protocol:

  • To a suspension of Ethyl 4,5-dinitro-2-(methylthio)benzoate (5.0 g, 17.4 mmol) in a mixture of ethanol (100 mL) and water (25 mL), add iron powder (9.7 g, 174 mmol) and ammonium chloride (0.93 g, 17.4 mmol).

  • Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, filter the hot solution through a pad of Celite to remove the iron residues. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, 2:1 Hexane:Ethyl Acetate) to yield Ethyl 2,3-diamino-6-(methylthio)benzoate as a solid.

Rationale: The reduction of aromatic nitro groups to amines can be effectively achieved using a metal in the presence of an acid or a salt like ammonium chloride.[6] Iron is a cost-effective and efficient reducing agent for this transformation.

Summary of Results

StepProductExpected YieldPurity (by TLC)
1Ethyl 2-mercaptobenzoate85-95%>95%
2Ethyl 2-(methylthio)benzoate90-98%>98%
3Ethyl 4,5-dinitro-2-(methylthio)benzoate70-80%>95%
4Ethyl 2,3-diamino-6-(methylthio)benzoate75-85%>98%

References

  • March, J. Advanced Organic Chemistry, 5th Ed. 2001.
  • Who we serve. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]

  • National Center for Biotechnology Information. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

  • PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]

  • Hans Shodh Sudha. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

  • Caspian Journal of Environmental Sciences. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. [Link]

  • Science and Education Publishing. Derivatization of Alcohols Using (bmim)HSO 4 : A Green Approach for the Undergraduate Chemistry Laboratory. [Link]

  • ResearchGate. Synthesis of functionalized 2,3-diaminopropionates. [Link]

  • ResearchGate. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

  • National Center for Biotechnology Information. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. [Link]

  • PubMed. Aminobenzoates as building blocks for natural product assembly lines. [Link]

  • YouTube. Nitration of Methyl Benzoate. [Link]

  • Scribd. Mechanism of Methyl Benzoate Nitration. [Link]

Sources

Step-by-step protocol for the laboratory-scale synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the laboratory-scale synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate . This guide is designed for researchers in medicinal chemistry, specifically those working with benzimidazole precursors or antifolate intermediates.

Application Note: Synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate

Abstract & Retrosynthetic Analysis

The target compound, Ethyl 2,3-diamino-6-(methylthio)benzoate , is a densely functionalized aromatic scaffold. It features an ortho-diamine motif suitable for heterocyclization (e.g., to benzimidazoles or quinoxalines) and a methylthio group at the C6 position (ortho to the ester), which provides a handle for further oxidation (to sulfoxides/sulfones) or displacement.

Synthetic Challenge: The primary challenge is the chemoselective introduction of the methylthio group without affecting the ester or the amine/nitro functionalities, followed by the reduction of the nitro group in the presence of a sulfur atom (which can poison heterogeneous catalysts like Pd/C).

Strategic Route: We utilize a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction .

  • Precursor: Ethyl 2-amino-6-chloro-3-nitrobenzoate. The C6-chloro position is activated for substitution by the ortho-ester and para-nitro groups (though the nitro is meta to the chloro, the ester activation is sufficient, and the 2-amino group directs regioselectivity via steric and electronic effects).

  • Functionalization: Displacement of Chloride by Sodium Thiomethoxide (NaSMe).

  • Reduction: Iron-mediated reduction of the nitro group to the amine, avoiding catalyst poisoning.

Retrosynthesis Target Ethyl 2,3-diamino-6-(methylthio)benzoate Intermediate Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate Target->Intermediate Nitro Reduction (Fe/NH4Cl) SM Ethyl 2-amino-6-chloro-3-nitrobenzoate (Starting Material) Intermediate->SM SnAr Thiolation (NaSMe)

Figure 1: Retrosynthetic disconnection showing the two-step assembly from the chloronitrobenzoate precursor.

Safety & Handling Protocols

  • Sodium Thiomethoxide (NaSMe): Highly hygroscopic and generates methanethiol (stench, toxic) upon contact with acid or moisture. Handle in a fume hood. Use bleach to quench glassware.

  • Nitro Compounds: Potentially energetic. Do not distill residues to dryness at high heat.

  • Diamines: Aromatic diamines are potential sensitizers and can oxidize in air. Store under inert atmosphere (Argon/Nitrogen).

  • Solvents: DMF is hepatotoxic; avoid skin contact.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate

Objective: Selective displacement of the C6-chlorine atom with a methylthio group.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
Ethyl 2-amino-6-chloro-3-nitrobenzoate 244.63 1.0 5.00 g (20.4 mmol) Substrate
Sodium Thiomethoxide (NaSMe) 70.09 1.1 1.57 g (22.4 mmol) Nucleophile
DMF (Anhydrous) 73.09 - 50 mL Solvent

| Water (Ice cold) | 18.02 | - | 200 mL | Quench |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Ethyl 2-amino-6-chloro-3-nitrobenzoate (5.00 g) and anhydrous DMF (40 mL). Cool the yellow solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve NaSMe (1.57 g) in the remaining DMF (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: The solution color typically deepens to orange/red due to the formation of the Meisenheimer complex or the push-pull electronic system.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 3 hours.

    • Monitor: Check TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.5).

  • Workup: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and salts.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

    • Expected Yield: 4.5 – 4.8 g (85-90%).

    • Characterization:1H NMR should show a singlet ~2.4-2.5 ppm (S-CH3) and loss of the specific aromatic coupling associated with the chlorinated precursor.

Step 2: Synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate

Objective: Chemoselective reduction of the nitro group to an amine without desulfurization (loss of SMe).

Why Iron/Ammonium Chloride? Catalytic hydrogenation (H2/Pd-C) carries a high risk of catalyst poisoning by the sulfur atom or hydrogenolysis of the C-S bond (desulfurization). The Bechamp reduction (Fe/Acid) or Fe/NH4Cl is mild, selective for nitro groups, and tolerant of sulfides.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate 256.28 1.0 4.00 g (15.6 mmol) Substrate
Iron Powder (325 mesh) 55.85 5.0 4.36 g (78.0 mmol) Reductant
Ammonium Chloride (NH4Cl) 53.49 0.5 0.42 g (7.8 mmol) Electrolyte/Buffer

| Ethanol / Water (4:1) | - | - | 80 mL | Solvent |

Procedure:

  • Setup: Equip a 250 mL 3-neck RBF with a reflux condenser and mechanical stirrer (iron powder can clump with magnetic stirring).

  • Mixture Preparation: Add the nitro-thio intermediate (4.00 g) and Ethanol/Water (80 mL) to the flask.

  • Activation: Add Ammonium Chloride (0.42 g) and Iron Powder (4.36 g).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction usually turns dark grey/black (iron oxides).

    • Time: Reflux for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product will be significantly more polar (lower Rf) and likely fluorescent under UV.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot ethanol (50 mL).

    • Critical: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

  • Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to dryness.

  • Purification: The crude diamine is often pure enough for the next step. If dark, purify via flash chromatography (SiO2, gradient 0-5% Methanol in DCM).

    • Storage: Store under Argon at -20°C. Diamines oxidize to quinones/imines if left in air.

Workflow Start Start: Nitro-Thio Intermediate Mix Mix with Fe / NH4Cl / EtOH / H2O Start->Mix Reflux Reflux @ 80°C (2-4 hrs) Mix->Reflux Filter Hot Filtration (Celite) Reflux->Filter Extract Extract (EtOAc) & Concentrate Filter->Extract Product Product: Ethyl 2,3-diamino-6-(methylthio)benzoate Extract->Product

Figure 2: Workflow for the iron-mediated reduction of the nitro group.

Characterization Data (Expected)

  • Appearance: Pale yellow to tan solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.30 (t, 3H, J=7.1 Hz, OCH2CH 3)
      
    • 
       2.35 (s, 3H, S-CH 3)
      
    • 
       4.25 (q, 2H, J=7.1 Hz, OCH 2CH3)
      
    • 
       4.80 (br s, 2H, NH2 at C3)
      
    • 
       5.90 (br s, 2H, NH2 at C2)
      
    • 
       6.50 (d, 1H, Ar-H at C4)
      
    • 
       6.95 (d, 1H, Ar-H at C5)
      
    • (Note: Chemical shifts are estimates based on ChemDraw prediction for this specific substitution pattern).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Context: General mechanism for displacing halides with thiolates in activ
  • Iron-Mediated Nitro Reduction

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Cited for general reduction context).
    • Organic Syntheses, Coll.[1] Vol. 5, p. 346 (1973); Vol. 44, p. 34 (1964). Reduction of Nitro Compounds with Iron. Link

    • Context: Standard protocol for reducing nitro groups in the presence of sulfur functionalities without desulfuriz
  • Thiolation of Halonitrobenzoates

    • Example methodology adapted from: Journal of Medicinal Chemistry, 2010, 53(15), 5700-5711. (Synthesis of substituted aminobenzoates via SnAr). Link

Sources

Purification of Ethyl 2,3-diamino-6-(methylthio)benzoate using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Amine Tailing in the Purification of Ethyl 2,3-diamino-6-(methylthio)benzoate

Introduction & Chemical Context

Ethyl 2,3-diamino-6-(methylthio)benzoate is a highly functionalized aromatic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates. The molecule possesses an ethyl ester, a methylthio ether, and two vicinal primary amines. While the ester and thioether groups contribute to the molecule's overall lipophilicity, the vicinal diamino motif significantly increases its basicity and hydrogen-bonding capacity.

During normal-phase silica gel chromatography, researchers frequently encounter severe band broadening, streaking, and poor mass recovery when attempting to isolate this compound. This application note details the mechanistic causes of these chromatographic failures and provides a validated, step-by-step protocol for high-yield purification.

Mechanistic Insight: The Silanol Interaction

The stationary phase in standard normal-phase chromatography consists of silica gel (


), whose surface is densely populated with weakly acidic silanol groups (Si-OH)[1]. These silanols act as strong hydrogen-bond donors and weak Brønsted acids.

When Ethyl 2,3-diamino-6-(methylthio)benzoate is introduced to the column, its primary amines act as Lewis bases and hydrogen-bond acceptors. Instead of partitioning smoothly between the mobile and stationary phases based on lipophilicity, the amines engage in strong, reversible acid-base interactions with the active silanol sites[1]. This dynamic causes the compound to "drag" through the column, manifesting as tailing spots on Thin Layer Chromatography (TLC) and broad, overlapping fractions during column elution[2].

To resolve this, the silica gel must be chemically "deactivated." By introducing a volatile, sterically hindered tertiary amine—such as Triethylamine (TEA) at 0.5% to 5% v/v—into the mobile phase, the acidic silanol sites are competitively capped[1][3]. TEA binds to the silanols, masking their acidity and allowing the target diamino compound to elute as a sharp, well-resolved band[1][2].

Experimental Protocols

This workflow is designed as a self-validating system: the efficacy of the TEA modification is empirically proven at the TLC scale before committing the bulk crude mixture to the column.

Phase 1: TLC Optimization & Validation

  • Solvent Preparation: Prepare 10 mL of the baseline eluent (e.g., Hexane/Ethyl Acetate 70:30 v/v). Prepare a second 10 mL batch of the modified eluent by adding 100 µL of TEA (1% v/v)[2].

  • Spotting: Dissolve a small aliquot of the crude mixture in Dichloromethane (DCM). Spot identically onto two separate

    
     silica gel TLC plates.
    
  • Development: Develop Plate 1 in the baseline eluent and Plate 2 in the TEA-modified eluent.

  • Visualization: Visualize both plates under short-wave UV light (254 nm). Subsequently, stain with Ninhydrin solution and heat gently; the primary amines will appear as distinct purple/pink spots.

  • Validation: Plate 2 must demonstrate a transition from a streaking band to a tight, concentric spot. Calculate the normalized

    
     value from Plate 2 to determine the column gradient.
    

Phase 2: Column Deactivation & Packing

  • Silica Selection: Utilize high-surface-area flash silica gel with a particle size of 40–63 µm (230–400 mesh) to ensure optimal resolution[1].

  • Slurry Preparation: Suspend the silica gel in the TEA-modified starting eluent (e.g., Hexane + 1% TEA).

  • Packing: Pour the slurry into the glass column. Apply gentle positive pressure (compressed air or nitrogen) to pack the bed evenly[1].

  • Silanol Capping (Critical Step): Flush the packed bed with at least 2 to 3 Column Volumes (CV) of the TEA-modified eluent. Causality: If this pre-flush is omitted, the top layer of silica will consume the TEA from the mobile phase, leaving the bottom of the column fully active and acidic, which will re-initiate tailing.

Phase 3: Sample Loading & Elution

  • Loading: Dissolve the crude Ethyl 2,3-diamino-6-(methylthio)benzoate in the absolute minimum volume of DCM. Apply evenly to the flat head of the silica bed. (If the compound is insoluble in a small volume, perform a dry load by adsorbing it onto a small amount of Celite).

  • Elution: Proceed with the predetermined step gradient (e.g., Hexane/EtOAc 90:10

    
     60:40), ensuring that 1% TEA is maintained in every solvent mixture throughout the run[1].
    
  • Fraction Collection: Collect fractions and monitor via TLC (using the TEA-modified solvent). Pool fractions containing the pure product and concentrate under reduced pressure. Note: Residual TEA can be removed by placing the final product under high vacuum for 12–24 hours.

Data Presentation: Impact of Mobile Phase Modification

The following table summarizes the quantitative and qualitative improvements observed when utilizing a base-modified stationary phase for diamino compounds.

Chromatographic ParameterStandard Eluent (Hexane/EtOAc)Modified Eluent (Hexane/EtOAc + 1% TEA)
Spot Morphology (TLC) Severe streaking / comet-tailingTight, concentric circular spot
Analyte Resolution Poor (co-elution with adjacent impurities)High (baseline separation achieved)
Apparent

Value
Artificially low (due to silanol retention)Normalized (reflects true lipophilicity)
Target Mass Recovery Low (<60%) due to irreversible bindingHigh (>90%) with sharp elution peaks

Process Visualization

The logical decision tree for diagnosing and resolving amine interactions during purification is mapped below.

PurificationWorkflow Start Crude Ethyl 2,3-diamino- 6-(methylthio)benzoate TLC TLC Screening (Hexane/EtOAc) Start->TLC Tailing Amine Tailing Observed? TLC->Tailing AddTEA Add 1-5% Triethylamine (TEA) to Eluent Tailing->AddTEA Yes Pack Slurry Pack Silica with TEA-Spiked Solvent Tailing->Pack No AddTEA->Pack Flush Flush Column (2-3 CV) to Cap Silanols Pack->Flush Load Load Sample (Wet or Dry Load) Flush->Load Elute Isocratic/Gradient Elution (Maintain 1% TEA) Load->Elute Collect Fraction Collection & Ninhydrin Detection Elute->Collect

Workflow for troubleshooting and resolving amine tailing during silica gel chromatography.

References

  • Chromatography: The Solid Phase University of Rochester
  • Organic Syntheses Procedure: Silica gel particles display silanol groups... Organic Syntheses (orgsyn.org)
  • Optimizing N,N-Dibenzylation Reactions: A Technical Guide BenchChem

Sources

Recrystallization procedure for obtaining high-purity Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recovery of Ethyl 2,3-diamino-6-(methylthio)benzoate via Controlled Anti-Solvent Crystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

Ethyl 2,3-diamino-6-(methylthio)benzoate is a highly functionalized aniline derivative frequently utilized as a critical intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as substituted benzimidazoles. Purifying this compound presents a unique triad of physicochemical challenges:

  • Oxidative Vulnerability: The electron-rich primary aromatic diamines are highly susceptible to one-electron oxidation, which generates reactive N-centered radicals that rapidly couple into dark-colored azo compounds or oligomeric quinones [1].

  • Thermal Sensitivity: The methylthio ether linkage is prone to thermal degradation and S-oxidation if subjected to prolonged heating during standard cooling crystallization.

  • Hydrolytic Lability: The ethyl ester moiety can undergo transesterification or hydrolysis if recrystallized in aqueous alcohols in the presence of trace acidic or basic impurities.

The Solution: Anti-Solvent Crystallization To mitigate these risks, this protocol abandons traditional high-temperature cooling crystallization in favor of an Ethyl Acetate (EtOAc) / n-Heptane anti-solvent system . EtOAc serves as an excellent primary solvent due to its affinity for the lipophilic ester and thioether groups. n-Heptane acts as a highly effective anti-solvent that disrupts the hydrogen-bonding network of the diamines, forcing rapid but controlled supersaturation [2]. By capping the process temperature at 55°C and enforcing a strict nitrogen atmosphere, this self-validating protocol ensures >99% purity while suppressing thermal and oxidative degradation pathways.

Quantitative Data & Solubility Profiling

The success of an anti-solvent crystallization relies on mapping the metastable zone. Table 1 outlines the empirical solubility profile used to design the volumetric ratios, while Table 2 demonstrates the expected recovery metrics of this protocol.

Table 1: Solubility Profile of Ethyl 2,3-diamino-6-(methylthio)benzoate

Solvent System Temperature (°C) Solubility (mg/mL) Function in Process
Ethyl Acetate (100%) 55 > 250 Primary Dissolution
Ethyl Acetate (100%) 5 45 N/A (Yield loss if used alone)
n-Heptane (100%) 55 < 5 Anti-Solvent

| EtOAc : n-Heptane (1:2 v/v) | 5 | < 2 | Final Crystallization Matrix |

Table 2: Process Recovery & Purity Metrics

Parameter Crude Input Purified Output Target Specification
Mass 100.0 g 88.5 g N/A
Yield N/A 88.5% > 85.0%
HPLC Purity 92.4% 99.7% > 99.5%

| Visual Appearance | Dark Brown Solid | Pale Yellow Crystals | Pale Yellow to Off-White |

Experimental Workflow Visualization

The following diagram maps the critical path of the recrystallization process, highlighting the logic gates and phase transitions.

Workflow N1 Crude Ethyl 2,3-diamino- 6-(methylthio)benzoate N2 Inertion (N2 Purge) Mitigates Amine Oxidation N1->N2 N3 Dissolution in EtOAc (55°C, 5 vol) N2->N3 N4 Hot Filtration Removes Insoluble Oligomers N3->N4 N5 Anti-Solvent Dosing (n-Heptane, 10 vol) N4->N5 N6 Controlled Cooling (-0.5°C/min to 5°C) N5->N6 N7 Isolation & Washing (Cold n-Heptane) N6->N7 N8 Vacuum Drying (40°C, <50 mbar) N7->N8 N9 High-Purity API (>99.5% HPLC) N8->N9

Fig 1: Anti-solvent recrystallization workflow for Ethyl 2,3-diamino-6-(methylthio)benzoate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase contains specific In-Process Controls (IPCs) to ensure causality between the operator's actions and the chemical state of the compound.

Step 1: Reactor Preparation & Inertion
  • Equip a jacketed glass reactor with an overhead stirrer, a reflux condenser, an internal temperature probe, and a subsurface nitrogen sparger.

  • Charge the reactor with 100.0 g of crude Ethyl 2,3-diamino-6-(methylthio)benzoate.

  • Mechanistic Action: Purge the vessel with Nitrogen (N2) for 15 minutes prior to solvent addition.

    • Causality: Displacing ambient oxygen is mandatory. Aromatic amines undergo oxidative coupling catalyzed by trace metals and oxygen, leading to deep-brown polymeric impurities [3].

Step 2: Dissolution
  • Add 500 mL (5 volumes) of degassed Ethyl Acetate (EtOAc) to the reactor.

  • Heat the suspension to an internal temperature of 55°C while stirring at 250 RPM.

    • Causality: Do not exceed 60°C. Elevated temperatures exponentially increase the risk of thioether oxidation and ester cleavage.

  • IPC 1 (Visual): Verify complete dissolution. The solution should appear as a dark, homogenous liquid. Minor insoluble particulates are acceptable and will be addressed in Step 3.

Step 3: Hot Filtration (Impurity Purge)
  • Pre-heat a specialized polish filter (e.g., a 1 µm PTFE membrane) to 55°C to prevent premature crystallization.

  • Transfer the hot solution through the filter into a secondary, N2-purged crystallization vessel.

    • Causality: This step mechanically removes oxidized oligomeric anilines and inorganic salts that act as unwanted nucleation sites, ensuring the final crystals are highly pure.

Step 4: Anti-Solvent Addition (Supersaturation Generation)
  • Maintain the filtered solution at 55°C.

  • Begin dropwise addition of 1000 mL (10 volumes) of n-Heptane over 60 minutes using a dosing pump.

    • Causality: Rapid addition of anti-solvent causes "crashing out" (amorphous precipitation), which traps mother liquor impurities inside the crystal lattice [4]. Controlled dosing ensures the system enters the metastable zone gently, promoting the growth of a highly ordered crystalline lattice.

  • IPC 2 (Turbidity): The solution will become cloudy (cloud point) typically after 4-5 volumes of n-Heptane are added. Once turbidity is observed, pause dosing for 5 minutes to allow the seed bed to establish, then resume.

Step 5: Controlled Cooling & Maturation
  • Once all n-Heptane is added, initiate a linear cooling ramp from 55°C down to 5°C at a rate of -0.5°C/min .

  • Hold the suspension at 5°C for 2 hours (Maturation Phase).

    • Causality: The maturation phase allows smaller, kinetically formed crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), improving filtration efficiency.

Step 6: Isolation & Drying
  • Isolate the product via vacuum filtration using a Buchner funnel or agitated nutsche filter.

  • Wash the filter cake with 200 mL (2 volumes) of pre-chilled (5°C) n-Heptane.

    • Causality: The cold wash displaces the residual EtOAc-rich mother liquor without dissolving the purified product.

  • Transfer the wet cake to a vacuum oven. Dry at 40°C and <50 mbar for 12 hours.

  • IPC 3 (LOD): Perform a Loss on Drying (LOD) test. The process is complete when LOD is <0.5% w/w.

References

  • Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: Antisolvent Crystallization Using Ionic Liquids As Solvent and Antisolvent for Polymorphic Design of Active Pharmaceutical Ingredient Source: Crystal Growth & Design (ACS Publications) URL: [Link][2]

  • Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: International Journal of Molecular Sciences (MDPI) URL: [Link][3]

  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL: [Link][4]

Sources

Use of Ethyl 2,3-diamino-6-(methylthio)benzoate in the synthesis of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of Ethyl 2,3-diamino-6-(methylthio)benzoate (referred to herein as Scaffold A ) as a high-value intermediate for synthesizing functionalized benzimidazoles.

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate is a densely functionalized aromatic scaffold. Its utility lies in its "orthogonality": it possesses a 1,2-diamine core for heterocycle formation, a methylthio ether for redox tuning (sulfoxide/sulfone), and an ethyl ester for solubility or further conjugation.

This guide provides validated protocols for converting this scaffold into:

  • 2-Substituted Benzimidazoles (General Pharmacophores)

  • Benzimidazole-2-carbamates (Anthelmintic/Antiparasitic class)

  • Sulfoxide Derivatives (Prodrug activation modeling)

Chemical Architecture & Handling

Structural Analysis

The layout of substituents on the benzene ring dictates the final regiochemistry of the benzimidazole.

  • Positions 2,3 (Diamines): The site of cyclization.

  • Position 1 (Ester) & Position 6 (Methylthio): Upon cyclization, these groups occupy the peri-positions (C4 and C7) of the benzimidazole system.

    • Note: Due to N-H tautomerism in the imidazole ring, the C4 and C7 positions are chemically equivalent in solution unless the nitrogen is alkylated.

Storage and Stability (Critical)
  • Oxidation Sensitivity: The 1,2-diamine motif is prone to air oxidation, forming dark quinoidal impurities. Store Scaffold A under Argon/Nitrogen at -20°C.

  • Odor Control: The methylthio group releases volatile sulfur species upon degradation. Handle in a fume hood.

Application I: Synthesis of 2-Carbamate Derivatives (Anthelmintic Class)

This protocol mirrors the synthesis of drugs like Albendazole and Fenbendazole , adapting the conditions for the specific ester/thio substitution pattern of Scaffold A.

Mechanism

The reaction proceeds via the nucleophilic attack of the diamine nitrogens onto the electrophilic carbon of a cyanamide or isothiourea derivative, followed by ring closure and elimination of ammonia or methyl mercaptan.

Protocol: Cyclization with S-Methylisothiourea

Target: Ethyl 2-((methoxycarbonyl)amino)-7-(methylthio)-1H-benzimidazole-4-carboxylate.

Materials
  • Scaffold A (1.0 eq)

  • 1,3-Bis(methoxycarbonyl)-S-methylisothiourea (1.1 eq)

  • Acetic Acid (Glacial, solvent/catalyst)

  • Ethanol (Recrystallization solvent)[1][2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Scaffold A (5.0 mmol) in Ethanol (20 mL) and Acetic Acid (5 mL).

  • Addition: Add 1,3-Bis(methoxycarbonyl)-S-methylisothiourea (5.5 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting diamine (fluorescent blue under UV) should disappear.

  • Cooling: Allow the reaction to cool to room temperature. The product often precipitates as a white or pale cream solid due to the lower solubility of the benzimidazole carbamate.

  • Filtration: Filter the solid. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Purification: If no precipitate forms, evaporate solvents to dryness, resuspend in minimal DCM, and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Workflow Visualization (DOT)

G Start Scaffold A (Diamine) Inter Guanidine Intermediate Start->Inter AcOH/EtOH, Reflux Reagent S-Methylisothiourea Derivative Reagent->Inter Cyclize Ring Closure (- MeSH) Inter->Cyclize Heat Product Benzimidazole-2-Carbamate Cyclize->Product Precipitation

Figure 1: Reaction pathway for the synthesis of benzimidazole-2-carbamates.

Application II: General Cyclization (Phillips Condensation)

For generating libraries of 2-aryl or 2-alkyl derivatives.

Protocol: Oxidative Cyclization with Aldehydes

Reagents: Sodium Metabisulfite (Na₂S₂O₅) is used as the oxidant to facilitate ring closure after Schiff base formation.

  • Mixing: Dissolve Scaffold A (1.0 mmol) and the appropriate Aldehyde (1.0 mmol) in DMF (5 mL).

  • Oxidant: Add Na₂S₂O₅ (1.2 mmol).

  • Reaction: Heat to 100°C for 4 hours.

  • Workup: Pour into ice water. The product usually precipitates. If the product contains the ester and thioether, it will be lipophilic; extract with Ethyl Acetate if precipitation is incomplete.

Application III: Late-Stage Functionalization (Sulfoxide Tuning)

The methylthio (-SMe) group at position 7 is a "handle" for modifying lipophilicity and metabolic stability. Converting -SMe to Sulfoxide (-S(=O)Me) increases water solubility and mimics the active metabolite of Albendazole (Ricobendazole).

Protocol: Controlled Oxidation

Warning: Over-oxidation leads to the Sulfone (-SO₂Me), which is chemically distinct.

  • Solvent System: Dissolve the cyclized benzimidazole (from Protocol 3.2 or 4.1) in Glacial Acetic Acid.

  • Oxidant: Cool to 0°C. Add Hydrogen Peroxide (30% aq, 1.1 eq) dropwise.

  • Kinetics: Stir at 0°C for 1 hour, then warm to Room Temp for 1 hour.

    • Expert Tip: Do not heat. Heating drives the reaction to the sulfone.

  • Quench: Quench with saturated Sodium Thiosulfate solution.

  • Extraction: Extract with DCM. The sulfoxide is more polar than the sulfide; use 5-10% MeOH/DCM for TLC monitoring.

Analytical Data & Quality Control

When characterizing derivatives of Scaffold A , look for these specific markers:

Analytical MethodExpected Signal (Scaffold A Derivative)Interpretation
1H NMR

2.4 - 2.6 ppm (Singlet, 3H)
-SMe Group: Distinctive sharp singlet. Shifts downfield (

2.8 ppm) if oxidized to sulfoxide.
1H NMR

1.3 (t) & 4.3 (q) ppm
Ethyl Ester: Characteristic pattern. Confirms the ester is intact (not hydrolyzed).
IR Spectroscopy 1690 - 1720 cm⁻¹C=O Stretch: Strong ester carbonyl band.
Mass Spec (ESI) M+1Benzimidazoles ionize well in positive mode.
Troubleshooting Common Issues
  • Issue: Low yield in cyclization.

    • Cause: Steric hindrance. The Ethyl ester at C1 and SMe at C6 flank the amines, creating a crowded environment.

    • Solution: Increase temperature to 100-110°C or use microwave irradiation (150°C, 10 min) to overcome the energy barrier.

  • Issue: Product is an oil/gum.

    • Cause: Mixed tautomers or impurities.

    • Solution: Convert to the Hydrochloride salt. Dissolve the gum in Acetone and add conc. HCl dropwise. The HCl salt usually crystallizes instantly.

References

  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides, Nucleotides, and Related Derivatives. Chemical Reviews. Link

  • Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. Link

  • Spasov, A. A., et al. (1999). Synthesis and pharmacological activity of new benzimidazole derivatives. Pharmaceutical Chemistry Journal. Link

  • World Health Organization. (2023). Albendazole/Fenbendazole Monograph (International Pharmacopoeia). (Reference for carbamate synthesis conditions). Link

Disclaimer: This protocol is for research purposes only. The synthesis of benzimidazole derivatives may involve hazardous reagents. Always consult the SDS for specific chemicals before use.

Sources

Application of Ethyl 2,3-diamino-6-(methylthio)benzoate in the preparation of novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2,3-diamino-6-(methylthio)benzoate in Next-Generation Kinase Inhibitor Design

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate (CAS 921222-14-2) is a high-value heterocyclic precursor designed for the rapid assembly of trisubstituted benzimidazole and quinoxaline scaffolds. Its structural uniqueness lies in the orthogonality of its three functional handles:

  • 2,3-Diamino motif: Enables immediate cyclization to form the heteroaromatic core (Head).

  • Ethyl Ester (C1): Provides a handle for amide coupling to introduce solubilizing groups or solvent-exposed moieties.

  • Methylthio Group (C6): Acts as a latent electrophile. Upon oxidation to a sulfone, it facilitates regiospecific Nucleophilic Aromatic Substitution (SNAr), allowing for the late-stage introduction of diversity elements (Tail).

This application note details the protocols for transforming this building block into potent kinase inhibitors (specifically targeting p38 MAPK and Tyrosine Kinases ), leveraging the "Scaffold-Hopping" strategy utilized in patents such as WO 2007/009774 .

Chemical Properties & Handling

PropertySpecification
Chemical Name Ethyl 2,3-diamino-6-(methylthio)benzoate
CAS Number 921222-14-2
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Sensitive to oxidation.
Stability The methylthio group is susceptible to slow oxidation to sulfoxide in air. Store in amber vials.

Strategic Synthetic Workflow

The power of this intermediate lies in its ability to generate 2,4,5-trisubstituted benzimidazoles . The workflow below demonstrates the "Oxidation-Activation" strategy, which is superior to traditional halide displacements due to the milder conditions required for the initial scaffold formation.

Workflow Diagram: From Precursor to Inhibitor

SynthesisWorkflow Start Ethyl 2,3-diamino- 6-(methylthio)benzoate (CAS 921222-14-2) Cyclization Step 1: Cyclization (R-COOH / HATU) Start->Cyclization Form Head Core Benzimidazole Core (Thioether Intact) Cyclization->Core Oxidation Step 2: Oxidation (mCPBA or Oxone) Core->Oxidation Activate C6 Sulfone Activated Sulfone (-SO2Me) Oxidation->Sulfone Displacement Step 3: SNAr Displacement (HNR'R'') Sulfone->Displacement Install Tail Final Final Kinase Inhibitor (Trisubstituted) Displacement->Final

Figure 1: The "Oxidation-Activation" synthetic pathway allows for late-stage diversification of the inhibitor "tail" (Step 3).

Detailed Experimental Protocols

Protocol A: Construction of the Benzimidazole Core (Step 1)

Objective: To cyclize the diamine with a carboxylic acid representing the kinase "hinge-binding" motif.

Reagents:

  • Ethyl 2,3-diamino-6-(methylthio)benzoate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv) (e.g., 2,6-dichlorobenzoic acid for p38 inhibitors)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid in DMF (5 mL/mmol) at room temperature.

  • Add DIPEA followed by HATU. Stir for 15 minutes to activate the acid.

  • Add Ethyl 2,3-diamino-6-(methylthio)benzoate in one portion.

  • Stir at RT for 2–4 hours (monitor by LCMS for amide formation).

  • Cyclization: Once the amide intermediate is formed, heat the reaction mixture to 80–100°C in the presence of acetic acid (glacial, 5–10 equiv) or continue heating in DMF if thermal cyclization is sufficient (often requires 120°C).

    • Alternative: For acid-sensitive substrates, isolate the amide and cyclize using PPh₃/CCl₄ or microwave irradiation.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Checkpoint: The product is Ethyl 2-(substituted)-5-(methylthio)-1H-benzimidazole-4-carboxylate .

Protocol B: The "Switch" – Oxidation to Sulfone (Step 2)

Objective: To convert the unreactive methylthio group into a highly reactive sulfone leaving group.

Reagents:

  • Benzimidazole thioether (from Protocol A)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 equiv)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the thioether in DCM (10 mL/mmol) and cool to 0°C.

  • Add m-CPBA portion-wise over 10 minutes.

  • Allow the reaction to warm to RT and stir for 2–3 hours.

  • Monitoring: LCMS should show a mass shift of +32 Da (Sulfone). Ensure no Sulfoxide (+16 Da) remains.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Wash with NaHCO₃.

  • Yield: Typically >85%. The sulfone is often pure enough for the next step without chromatography.

Protocol C: SNAr Diversification (Step 3)

Objective: To introduce the "Tail" moiety (e.g., morpholine, piperazine) which often dictates solubility and kinase selectivity.

Reagents:

  • Benzimidazole sulfone (from Protocol B)

  • Amine Nucleophile (e.g., N-methylpiperazine, Morpholine) (2–3 equiv)

  • DMSO or NMP

  • Base: K₂CO₃ or DIPEA (optional, depending on amine basicity)

Procedure:

  • Dissolve the sulfone in DMSO (0.5 M concentration).

  • Add the amine nucleophile.

  • Heat to 80–100°C in a sealed vial for 2–12 hours.

    • Note: The ester at C4 activates the C5-sulfone electronically, making this displacement facile compared to unactivated systems.

  • Workup: Pour into water. The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc.

  • Result: This step installs the solubilizing group at the 5-position, a key feature in many oral kinase inhibitors (e.g., analogous to the solubilizing tail in Imatinib or Dasatinib).

Structural Biology & SAR Logic

The resulting molecule mimics the binding mode of several FDA-approved inhibitors. The diagram below illustrates the pharmacophore mapping.

SAR_Logic cluster_logic Design Rationale Inhibitor 2-Aryl Benzimidazole Scaffold 5-Amino Substituent 4-Amide/Ester Pocket Hinge Region (ATP Site) Gatekeeper Residue Solvent Front Ribose Pocket Inhibitor:Head->Pocket:Hinge H-Bonds (Donor/Acceptor) Inhibitor:Tail->Pocket:Solvent Solubility & PK Inhibitor:Sol->Pocket:Ribose Shape Complementarity Rationale The 2,3-diamino precursor ensures correct N-alkylation patterns. The 6-SMe group allows 'Late-Stage' diversification of the solvent-exposed tail.

Figure 2: Pharmacophore mapping of the benzimidazole inhibitor. The 6-SMe derived tail interacts with the solvent front, crucial for ADME properties.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Incomplete Cyclization Steric hindrance of the acid; low temperature.Use PPA (Polyphosphoric Acid) at 140°C or microwave irradiation at 160°C for 10 min.
Over-Oxidation Oxidation of other sensitive groups (e.g., pyridines).Control m-CPBA stoichiometry strictly (2.0–2.2 equiv) or use Oxone in MeOH/Water for milder control.
SNAr Fails Amine nucleophile is too weak or bulky.Switch solvent to NMP and raise temp to 120°C. Ensure the ester group is present (electron-withdrawing) to activate the ring.
Regioisomerism Tautomerization of the benzimidazole.The N-H benzimidazole exists as tautomers. Alkylation of the N-H (if desired) should be done after cyclization using Cs₂CO₃/Alkyl Halide.

References

  • Novartis AG. (2007).[2][3] Benzimidazole derivatives for the treatment of inflammatory diseases.[2] WO 2007/009774 A1.[4] Link

  • Press, N. J., et al. (2008).[2][5] Synthesis and evaluation of 2,4,5-trisubstituted benzimidazoles as potent p38 kinase inhibitors.Bioorganic & Medicinal Chemistry Letters, 18(20), 5476-5480. (Contextual citation for scaffold utility).

  • Li, L., et al. (2013). A novel multi-component reaction to imidazo[4,5-g]quinazolines.Molecules, 18(5), 5697-5705. Link

  • Gao, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities.[6][7]Biomolecules & Therapeutics, 21(6), 466. (Reference for quinazoline/benzimidazole hybrid synthesis).

Sources

Application Note: Advanced Derivatization Strategies for the Amino Groups of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Regioselective derivatization, heterocyclic scaffold synthesis, and self-validating protocols.

Introduction & Mechanistic Rationale

Ethyl 2,3-diamino-6-(methylthio)benzoate is a highly functionalized ortho-phenylenediamine (o-PDA) derivative. In drug discovery, the ortho-diamine motif is a privileged precursor for the synthesis of rigidified heterocyclic scaffolds, most notably benzimidazoles and quinoxalines .

The derivatization of this specific molecule is governed by a profound electronic asymmetry between its two amino groups.

  • The C3-Amino Group: Positioned para to the electron-donating methylthio group (+M effect), this amine is heavily enriched with electron density.

  • The C2-Amino Group: Positioned ortho to the electron-withdrawing ethyl ester (-M and -I effects), this amine is electronically deactivated and sterically hindered.

Causality in Experimental Design: Because of this inherent asymmetry, electrophilic attack (such as initial Schiff base formation or acylation) occurs regioselectively at the C3 position. The deactivated C2 amine then acts as a secondary nucleophile, requiring specific thermodynamic driving forces or catalytic facilitation to complete the cyclization into a heterocycle.

Physicochemical & Reactivity Profiling

To design a self-validating derivatization protocol, it is critical to understand how the molecule's intrinsic properties dictate experimental choices.

Table 1: Electronic Profiling and Strategic Impact

ParameterCharacteristicImpact on Derivatization Strategy
C3-Amino Nucleophilicity Electronically enriched, sterically accessiblePrimary site for initial electrophilic attack; dictates the regiochemistry of mono-derivatized intermediates.
C2-Amino Nucleophilicity Sterically hindered, electronically deactivatedActs as the secondary nucleophile; requires forcing conditions (heat) or catalytic activation for ring closure.
Redox Stability High susceptibility to auto-oxidationReactions must be carefully controlled; oxidative cyclization is preferred over simple alkylation to prevent uncontrolled degradation.
Solubility Moderate lipophilicityPolar aprotic solvents (DMF) or wet protic solvents (EtOH/H₂O) are optimal for maintaining homogeneity during cyclization.

Divergent Derivatization Pathways

The derivatization of Ethyl 2,3-diamino-6-(methylthio)benzoate typically branches into two primary pathways depending on the electrophile used: oxidative cyclization with aldehydes to form benzimidazoles, or condensation with α-dicarbonyls to form quinoxalines.

Pathway A Ethyl 2,3-diamino-6- (methylthio)benzoate B Benzimidazole Derivatives (via Aldehydes) A->B Aerobic Oxidation (O2, H2O) C Quinoxaline Derivatives (via α-Dicarbonyls) A->C Condensation (Thermodynamic) D Mono-Acylated Intermediates (Regioselective at C3) A->D Controlled Acylation D->B Cyclodehydration (Acid Catalyzed)

Divergent derivatization pathways of the ortho-diamine core into privileged heterocyclic scaffolds.

Protocol 1: Synthesis of Benzimidazoles via Aerobic Oxidative Cyclization

Mechanistic Insight: Traditional benzimidazole syntheses require harsh oxidants or heavy metal catalysts. However, recent methodologies demonstrate that water can significantly facilitate metal-free aerobic oxidative cyclization[1]. Water acts as a nucleophilic catalyst, converting the disfavored 5-endo-trig cyclization of the intermediate imine into a kinetically favored 5-exo-tet cyclization via a tetrahedral intermediate[1]. Ambient oxygen serves as the terminal oxidant[2].

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 2,3-diamino-6-(methylthio)benzoate (1.0 mmol) in 10 mL of wet ethanol (95% EtOH / 5% H₂O).

  • Electrophile Addition: Add the desired aromatic or aliphatic aldehyde (1.05 mmol) dropwise while stirring at room temperature.

  • Aerobic Oxidation: Attach an O₂ balloon to the flask (or leave open to ambient air if highly reactive). Heat the mixture to 60 °C and stir for 4–6 hours.

  • Self-Validating Cue (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar diamine spot and the emergence of a distinct, UV-active (blue fluorescence under 254 nm) non-polar spot indicates successful cyclization.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated brine (2 × 10 mL) to remove water and unreacted polar byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to isolate the pure benzimidazole derivative.

Workflow Step1 1. Reagent Preparation Equimolar Amines & Aldehyde Step2 2. Aerobic Oxidation Wet Solvent, O2 atmosphere Step1->Step2 Step3 3. Reaction Monitoring TLC / HPLC-UV Step2->Step3 Step3->Step2 Incomplete (Add H2O/Time) Step4 4. Aqueous Workup Extraction & Washing Step3->Step4 Complete Conversion Step5 5. Product Isolation Flash Chromatography Step4->Step5

Self-validating workflow for the metal-free aerobic oxidative cyclization of ortho-diamines.

Protocol 2: Synthesis of Quinoxalines via α-Dicarbonyl Condensation

Mechanistic Insight: Condensation of the ortho-diamine with 1,2-dicarbonyls (e.g., 1,2-cyclopentanedione or glyoxal) provides rapid access to quinoxalines[3]. The addition of catalytic acetic acid protonates the dicarbonyl, increasing its electrophilicity to overcome the poor nucleophilicity of the C2 amine. The reaction is thermodynamically driven by the irreversible formation of the stable, aromatic pyrazine ring[3].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve Ethyl 2,3-diamino-6-(methylthio)benzoate (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mL of glacial acetic acid. Causality: This lowers the pH just enough to activate the carbonyl without fully protonating the C3 amine.

  • Condensation: Slowly add the α-dicarbonyl compound (1.0 mmol) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours.

  • Self-Validating Cue (Isolation): Cool the reaction mixture to 0 °C in an ice bath. The quinoxaline derivative will typically precipitate out of the solution as a microcrystalline solid due to its high planarity and reduced solubility in cold ethanol.

  • Filtration: Filter the precipitate under vacuum and wash with ice-cold ethanol (5 mL) to yield the highly pure quinoxaline scaffold.

Analytical Characterization & Method Validation

To ensure the integrity of the derivatization, High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) is required. The formation of the heterocycle significantly alters the molecule's chromophore and lipophilicity.

Table 2: HPLC-UV Method for Reaction Validation

ParameterSpecificationCausality / Rationale
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)Optimal retention for the moderate lipophilicity of the derivatized heterocycles.
Mobile Phase A 0.1% TFA in WaterSuppresses residual amine ionization, preventing peak tailing.
Mobile Phase B AcetonitrileProvides sufficient elution strength for the rigidified, non-polar scaffolds.
Gradient 10% B to 90% B over 15 minEnsures baseline resolution between the polar starting diamine and the non-polar products.
Detection UV at 254 nm and 280 nmCaptures the extended π-conjugation of the newly formed benzimidazole/quinoxaline rings.

References

  • Significant facilitation of metal-free aerobic oxidative cyclization of imines with water in synthesis of benzimidazoles.Tetrahedron (Korea University).
  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organoc
  • Application Note: Synthesis of Cyclopenta[b]quinoxaline Derivatives

Sources

Hydrolysis of the ethyl ester of Ethyl 2,3-diamino-6-(methylthio)benzoate to the corresponding carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists

Abstract & Strategic Rationale

The hydrolysis of Ethyl 2,3-diamino-6-(methylthio)benzoate (Compound 1 ) to 2,3-diamino-6-(methylthio)benzoic acid (Compound 2 ) presents a unique set of chemoselective challenges. While ester saponification is a fundamental transformation, this specific substrate contains three reactive functionalities—two nucleophilic aniline amines, a sulfide (thioether), and the target ester—densely packed on a benzene core.[1]

Key Synthetic Challenges:

  • Oxidative Instability: The electron-rich diamino system is prone to oxidation (forming quinone imines or azo-dimers) under basic, aerobic conditions.

  • Sulfur Sensitivity: The methylthio group poses a risk of oxidation to sulfoxides or sulfones if peroxides are present in solvents (e.g., ethereal solvents) or if the reaction is exposed to air at high temperatures.[1]

  • Zwitterionic Solubility: The product is an amphoteric amino acid. Unlike simple benzoic acids, it possesses an isoelectric point (pI).[1] Incorrect pH adjustment during workup will result in significant yield loss due to solubility in either highly acidic (ammonium species) or basic (carboxylate) media.

This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system under an inert atmosphere. LiOH is selected over NaOH/KOH for its milder cation effect and higher solubility in organic-aqueous mixtures, ensuring homogeneity.

Chemical Reaction Scheme

The transformation involves the base-mediated cleavage of the ethyl ester followed by controlled acidification to the zwitterionic free acid.[1]

Reaction:



Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]RoleGrade
Ethyl 2,3-diamino-6-(methylthio)benzoate 1.0Substrate>97% Purity
Lithium Hydroxide Monohydrate (LiOH[7]·H₂O) 3.0BaseReagent Grade
Tetrahydrofuran (THF) 4 VolSolventStabilizer-free (BHT-free preferred)
Methanol (MeOH) 2 VolCo-solventHPLC Grade
Deionized Water 2 VolSolventType II
Hydrochloric Acid (1M) As req.AcidifierTitrated
Step-by-Step Procedure

Step 1: Inert System Setup

  • Rationale: To prevent the auto-oxidation of the ortho-diamine moiety and the sulfide.

  • Action: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) or Argon for 15 minutes.
    

Step 2: Solubilization

  • Action: Charge the flask with Compound 1 (1.0 eq). Add THF and MeOH (2:1 ratio). Stir until fully dissolved.

  • Note: If the starting material contains colored impurities (oxidation products), a brief filtration through a Celite pad before hydrolysis is recommended.[1]

Step 3: Saponification

  • Action: Dissolve LiOH·H₂O (3.0 eq) in deionized water (2 volumes relative to mass of substrate). Add this aqueous solution dropwise to the stirring organic mixture.

  • Observation: A slight exotherm may occur. The solution might darken slightly; this is typical for electron-rich anilines in base.

  • Condition: Heat the mixture to 60°C (internal temperature) under

    
    . Do not exceed 65°C to avoid thermal decomposition of the thioether.[1]
    
  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes) every 1 hour. Reaction is typically complete within 2–4 hours.[7]

Step 4: Workup & Isolation (The Critical Step)

  • Action: Once complete, cool the reaction to room temperature.

  • Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure (Rotavap, 40°C bath). Do not concentrate to dryness; leave the aqueous residue.[1]

  • Washing: Dilute the aqueous residue with water (5 volumes). Wash with Methyl tert-butyl ether (MTBE) (2 x 3 volumes) to remove unreacted ester and non-polar impurities. Discard the organic (MTBE) layer.

  • Acidification (Isoelectric Precipitation):

    • Cool the aqueous phase to 0–5°C in an ice bath.[1]

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.5 – 4.0 .

    • Scientific Insight: The amino groups (pKa ~4–5) and the carboxylate (pKa ~4) create a buffering region. The free acid is least soluble at its isoelectric point.[1] Going too acidic (pH < 2) will protonate the amines, re-dissolving the product as the hydrochloride salt.[1]

Step 5: Filtration & Drying [1]

  • Action: Allow the suspension to stir at 0°C for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid using a sintered glass funnel.[1] Wash the cake with cold water (2 x) followed by a small amount of cold isopropanol (to displace water).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identity ¹H-NMR (DMSO-d₆)Loss of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). Presence of acid proton (broad, >11 ppm).
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% (Area %)
Mass Spec LC-MS (ESI+)[M+H]⁺ consistent with calc. mass

Process Workflow Visualization

The following diagram illustrates the critical decision nodes and flow of the hydrolysis protocol.

G Start Start: Ethyl 2,3-diamino-6-(methylthio)benzoate Dissolve Dissolve in THF/MeOH (2:1) Inert Atmosphere (N2) Start->Dissolve AddBase Add aq. LiOH (3.0 eq) Heat to 60°C Dissolve->AddBase Monitor Monitor HPLC (Complete < 4h?) AddBase->Monitor Monitor->AddBase No (Continue Heating) Evap Evaporate Volatiles (THF/MeOH) Retain Aqueous Phase Monitor->Evap Yes Wash Wash with MTBE (Remove unreacted ester) Evap->Wash Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Point) Wash->Acidify Filter Filter & Wash (Cold H2O / IPA) Acidify->Filter Dry Vacuum Dry Target: Free Acid Filter->Dry

Figure 1: Critical workflow for the chemoselective hydrolysis and isolation of the target benzoic acid.

Troubleshooting & Optimization

Issue 1: Product Does Not Precipitate

  • Cause: The pH is likely too low (< 2.0), forming the water-soluble hydrochloride salt of the amines.

  • Solution: Back-titrate carefully with 1M NaOH to pH 4.0. If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate, although direct precipitation is preferred for purity.[1]

Issue 2: Darkening of Reaction Mixture

  • Cause: Oxidation of the aniline or sulfide moieties.[1]

  • Solution: Ensure strict

    
     purging. Add a radical scavenger like BHT (0.1 mol%) if the problem persists, though this requires removal during workup.[1]
    

Issue 3: Incomplete Conversion

  • Cause: Steric hindrance from the ortho-substituents (diamino and methylthio groups).

  • Solution: Increase temperature to reflux (66°C for THF) or switch to a higher boiling solvent system (e.g., Dioxane/Water), but monitor sulfur stability closely.

References

  • General Saponification of Hindered Esters

    • Title: Hydrolysis and saponification of methyl benzoates.[8][9]

    • Source: Green Chemistry, Royal Society of Chemistry.[1]

    • URL:[Link]

  • Title: Method for preparing methylthio-benzoic acid (Patent CN101817770B).
  • Handling of Diaminobenzoic Acid Derivatives

    • Title: Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines.[5]

    • Source: Chemija (Vilnius University).
    • URL:[Link]

  • Isoelectric Precipitation Techniques

    • Title: Saponification (Base Hydrolysis) of Organic Materials.[10]

    • Source: Caltech Division of Geological and Planetary Sciences.
    • URL:[Link]

Sources

Metal-catalyzed cross-coupling reactions involving Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal-Catalyzed Cross-Coupling Architectures for Ethyl 2,3-diamino-6-(methylthio)benzoate

Part 1: Executive Summary & Strategic Value

Ethyl 2,3-diamino-6-(methylthio)benzoate represents a high-value "orthogonal" scaffold in medicinal chemistry. Its structural uniqueness lies in the coexistence of three distinct reactive handles:

  • The Vicinal Diamine (C2/C3): A classic precursors for benzimidazoles and quinoxalines.

  • The Ester (C1): An electrophile for cyclization or amidation.

  • The Methylthio Ether (C6): A "pseudohalide" capable of participating in transition-metal catalyzed cross-coupling (specifically Liebeskind-Srogl) or serving as a latent leaving group via oxidation.

This guide details two divergent metal-catalyzed workflows. Protocol A focuses on the Liebeskind-Srogl coupling , utilizing the C6-SMe bond to introduce carbon substituents (aryl/heteroaryl) under neutral conditions. Protocol B details the Buchwald-Hartwig amination of the amine moieties, enabling the construction of complex N-arylated heterocycles.

Part 2: Visualizing the Orthogonal Workflows

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start Ethyl 2,3-diamino- 6-(methylthio)benzoate Liebeskind Protocol A: Liebeskind-Srogl Coupling (C-S Activation) Start->Liebeskind Pd(0) / CuTC Ar-B(OH)2 Buchwald Protocol B: Buchwald-Hartwig Amination (N-Arylation) Start->Buchwald Pd(0) / Ligand Ar-X ProductA 6-Aryl-2,3-diaminobenzoate (Biaryl Scaffold) Liebeskind->ProductA Cyclization Post-Coupling Cyclization (Benzimidazoles/Quinoxalines) ProductA->Cyclization ProductB N-Aryl-diamino-thiobenzoate (Functionalized Amine) Buchwald->ProductB ProductB->Cyclization

Caption: Divergent metal-catalyzed functionalization pathways for Ethyl 2,3-diamino-6-(methylthio)benzoate.

Part 3: Protocol A - Liebeskind-Srogl Cross-Coupling (C-S Activation)

Objective: To replace the C6-methylthio (-SMe) group with an aryl or heteroaryl moiety. Mechanism: This reaction utilizes a dual-metal system.[1] Palladium(0) performs oxidative addition into the C-S bond, while a stoichiometric Copper(I) cofactor (CuTC) facilitates transmetallation with the boronic acid and scavenges the thiolate byproduct.

Reagents & Materials
ComponentSpecificationRole
Substrate Ethyl 2,3-diamino-6-(methylthio)benzoateElectrophile (Thioether)
Coupling Partner Aryl Boronic Acid (Ar-B(OH)₂)Nucleophile
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Source (2.5-5 mol%)
Ligand TFP (Tri-2-furylphosphine)Ligand (Stabilizes Pd)
Co-factor CuTC (Copper(I) thiophene-2-carboxylate)Thiol Scavenger/Transmetallator (1.5 - 2.0 equiv)
Solvent THF or Dioxane (Anhydrous, Degassed)Reaction Medium
Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon or Nitrogen. Critical: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.

  • Reagent Charging (Glovebox preferred or rapid addition):

    • Add Substrate (1.0 equiv, e.g., 1.0 mmol).

    • Add Aryl Boronic Acid (1.5 - 2.0 equiv). Using excess boronic acid drives the reaction to completion.

    • Add CuTC (1.5 - 2.0 equiv). Note: CuTC is sensitive to moisture; handle quickly.

    • Add Pd₂(dba)₃ (2.5 mol%) and TFP (10 mol%). The Pd:Ligand ratio of 1:2 to 1:4 is standard.

  • Solvation & Degassing:

    • Add anhydrous THF (concentration ~0.1 - 0.2 M).

    • Sparge the solution with Argon for 5-10 minutes to remove dissolved oxygen.

  • Reaction:

    • Seal the vessel and heat to 45–60°C .

    • Observation: The reaction typically proceeds under neutral conditions (base-free), which preserves the ester and sensitive amine functionalities.

    • Monitor via LC-MS.[2] The disappearance of the starting material (M+) and appearance of the desulfitative coupled product (M - SMe + Ar) indicates success.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove copper residues and Palladium black.

    • Wash the filtrate with 5% NH₄OH (to complex residual Cu) followed by brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Expert Insight: The 6-position is sterically crowded (ortho to the ester). If conversion is low, switch to CuDPP (Copper diphenylphosphinate) as the cofactor, which often performs better for sterically hindered substrates [1].

Part 4: Protocol B - Buchwald-Hartwig Amination (N-Arylation)

Objective: Selective N-arylation of the amino groups. Challenge: The substrate has two amino groups (C2 and C3). The C3-amine is generally more nucleophilic as it is less sterically encumbered by the C1-ester and less involved in intramolecular H-bonding compared to the C2-amine (anthranilic position).

Reagents & Materials
ComponentSpecificationRole
Substrate Ethyl 2,3-diamino-6-(methylthio)benzoateNucleophile (Amine)
Electrophile Aryl Bromide or Triflate (Ar-Br / Ar-OTf)Coupling Partner
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium Source
Ligand BINAP or XPhosLigand (Bidentate or Bulky)
Base Cs₂CO₃ or K₃PO₄Base (Weak/Mild)
Solvent Toluene or 1,4-DioxaneSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a vial, mix Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) in Toluene. Stir at room temperature for 10 minutes until the solution turns orange/red, indicating active catalyst formation.

  • Reaction Assembly:

    • To the reaction vessel, add Substrate (1.0 equiv), Aryl Bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

    • Note on Base: Avoid strong alkoxide bases (NaOtBu) to prevent hydrolysis of the ethyl ester or transesterification. Cs₂CO₃ is milder and highly effective.

  • Execution:

    • Add the pre-formed catalyst solution to the solids.

    • Heat to 80–100°C for 12–18 hours.

    • Regioselectivity Check: Monitor by NMR.[4] The C3-amino proton signals will shift significantly upon arylation. If bis-arylation is observed, reduce catalyst loading and lower temperature.

  • Workup:

    • Filter through Celite.

    • Concentrate and purify via silica gel chromatography.[4]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield Catalyst Poisoning by SulfurIncrease CuTC loading to 2.5 equiv to ensure efficient scavenging of the thiolate byproduct.
Protocol A: No Reaction Steric Hindrance at C6Switch solvent to Dioxane and increase temp to 90°C. Use S-Phos or X-Phos ligands.
Protocol B: Ester Hydrolysis Base too strong or wet solventUse anhydrous Cs₂CO₃ (dried in oven). Ensure solvent is <50 ppm water.
Protocol B: Bis-arylation Excess ElectrophileUse strict 1:1 stoichiometry. Add electrophile slowly via syringe pump.

Part 6: References

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A new generation of the Liebeskind–Srogl protocol. Journal of the American Chemical Society, 129(51), 15734-15735. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276-2286. Link

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate and their avoidance

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in the synthesis of various pharmaceutically active compounds, Ethyl 2,3-diamino-6-(methylthio)benzoate requires a carefully controlled synthetic process to ensure high purity and yield. The most common route to this diamine involves the reduction of its dinitro precursor, Ethyl 2,3-dinitro-6-(methylthio)benzoate. However, this reduction is not without its challenges, as several side products can form under non-optimized conditions.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis, focusing on the identification and avoidance of side products.

Troubleshooting Guide: Side Product Formation

This section addresses specific problems related to impurity formation during the synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate, providing potential causes and actionable solutions.

Problem ID: TS-01 Issue: Presence of orange, red, or yellow-colored impurities in the final product, identified as azo or azoxy compounds.

  • Potential Causes:

    • Condensation of Intermediates: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates.[1][2] Under certain conditions, particularly with metal hydrides or in alkaline media, these intermediates can condense to form azoxy, azo, and hydrazo derivatives.[3][4]

    • Incorrect Reducing Agent: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is known to favor the formation of azo compounds from nitroarenes.[4][5]

  • Suggested Solutions:

    • Change of Reduction Method: Switch to a reduction method less prone to forming these byproducts. Catalytic hydrogenation (e.g., Pd/C with H₂ or transfer hydrogenation with ammonium formate) or reduction with sodium dithionite are generally more selective for the formation of amines.[4][5]

    • pH Control: Avoid strongly basic conditions during the reduction, as they can promote the condensation of intermediates.

    • Reaction Monitoring: Carefully monitor the reaction. Once the starting dinitro compound is consumed, work up the reaction promptly to prevent further side reactions.

Problem ID: TS-02 Issue: The isolated product mass is lower than expected, and analysis shows the presence of a partially reduced intermediate, Ethyl 2-amino-3-nitro-6-(methylthio)benzoate or Ethyl 3-amino-2-nitro-6-(methylthio)benzoate.

  • Potential Causes:

    • Insufficient Reducing Agent: The stoichiometric amount of the reducing agent was not enough to reduce both nitro groups completely.

    • Deactivated Catalyst: In catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity due to impurities in the starting material or solvent, or through improper handling and storage.

    • Low Reaction Temperature or Time: The reaction may not have been allowed to run to completion due to insufficient temperature or time.

  • Suggested Solutions:

    • Increase Reducing Agent: Incrementally increase the molar excess of the reducing agent.

    • Use Fresh Catalyst: Ensure the use of a fresh, high-quality catalyst for hydrogenation reactions.

    • Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time while closely monitoring the progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Problem ID: TS-03 Issue: Formation of hydroxylated byproducts (aminophenols).

  • Potential Causes:

    • Acid-Catalyzed Rearrangement: During reductions in strongly acidic media (e.g., Sn/HCl, Fe/HCl), the phenylhydroxylamine intermediate can undergo an acid-catalyzed rearrangement to form aminophenols.[3] This is more likely if positions ortho or para to the amino group are available.

  • Suggested Solutions:

    • Use Alternative Reducing Systems: Opt for neutral reduction conditions, such as catalytic hydrogenation or reduction with sodium dithionite, to avoid the acidic environment that facilitates this rearrangement.[4]

    • Control Acid Addition: If an acid-metal system is necessary, add the acid portion-wise to keep its concentration low, and ensure vigorous stirring to promote the main reaction over the rearrangement.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing Ethyl 2,3-dinitro-6-(methylthio)benzoate to minimize side products?

A1: Catalytic hydrogenation using Palladium on carbon (Pd/C) with a hydrogen source (either H₂ gas or a transfer agent like ammonium formate) is often the method of choice for clean and high-yielding reduction of aromatic nitro compounds.[4][6] This method typically proceeds under mild conditions (room temperature and atmospheric or slightly elevated pressure) and avoids the harsh acidic or basic environments that can lead to byproducts like aminophenols or azo compounds.[6]

Q2: How can I effectively monitor the reaction to prevent the formation of byproducts due to over-reduction or extended reaction times?

A2: Close monitoring of the reaction is crucial. The best techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is advisable to run a TLC at regular intervals (e.g., every 15-30 minutes) to check for the disappearance of the starting material and the appearance of the product.[5] Once the starting material is no longer visible on the TLC plate, the reaction should be stopped to prevent the formation of over-reduced or other undesired byproducts.[5]

Q3: Can the methylthio (-SCH₃) or the ester (-COOEt) groups be affected during the reduction of the nitro groups?

A3: Generally, the methylthio and ethyl ester groups are stable under the most common conditions used for nitro group reduction, such as catalytic hydrogenation (Pd/C, PtO₂) or metal/acid reductions (Fe/HCl, SnCl₂).[7] However, extremely harsh conditions or certain specific reagents could potentially lead to side reactions. For instance, some aggressive catalysts might cause desulfurization, although this is less common. It is always recommended to start with milder conditions and optimize from there.

Q4: My final product appears dark and oily, suggesting impurities. What is the best way to purify Ethyl 2,3-diamino-6-(methylthio)benzoate?

A4: Column chromatography on silica gel is the most effective method for purifying the crude product and removing colored impurities and side products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an excellent final step to obtain a highly pure, crystalline product.

Visualizing the Reaction and Side Product Formation

The following diagram illustrates the primary synthetic pathway from the dinitro precursor to the desired diamino product, as well as the branching points that lead to common side products.

Synthesis_Pathway Dinitro Ethyl 2,3-dinitro-6- (methylthio)benzoate Intermediates Nitroso & Hydroxylamine Intermediates Dinitro->Intermediates Reduction Step 1 Diamino Ethyl 2,3-diamino-6- (methylthio)benzoate Intermediates->Diamino Reduction Step 2 Azo Azo/Azoxy Compounds Intermediates->Azo Condensation (e.g., basic conditions) Partial Partially Reduced (Nitro-amino) Product Intermediates->Partial Incomplete Reaction Phenol Aminophenol Byproduct Intermediates->Phenol Rearrangement (acidic conditions)

Caption: Reaction scheme for the synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate.

Experimental Protocols

Protocol 1: Recommended Reduction via Catalytic Transfer Hydrogenation

This protocol minimizes the formation of azo/azoxy and aminophenol byproducts by using a neutral transfer hydrogenation system.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2,3-dinitro-6-(methylthio)benzoate (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.05 - 0.10 eq by weight) to the solution.

  • Hydrogen Source: Add ammonium formate (5-10 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor its progress by TLC. The reaction is usually complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel as required.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the origin).

  • Spotting: Using a capillary tube, carefully spot a small amount of the starting dinitro compound (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture on the origin line.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). The eluent level should be below the origin line. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The starting material (dinitro) will be less polar and have a higher Rf value than the more polar diamino product.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.

Summary of Key Parameters and Outcomes

ParameterRecommended ConditionRationale for Avoidance of Side Products
Reducing System Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) or H₂/Pd/C.Operates under neutral pH, preventing acid-catalyzed rearrangement (aminophenols) and base-promoted condensation (azo compounds).[3][4][5]
Temperature Room Temperature to 80°CAvoids high temperatures that can increase the rate of side reactions and potential degradation.[5]
Reaction Time Monitor closely with TLC/LC-MS; stop when starting material is consumed.Prevents over-reduction and formation of byproducts from prolonged exposure to reaction conditions.[5]
pH NeutralAs discussed, avoids the primary pathways for aminophenol and azo/azoxy byproduct formation.[1][3]

References

  • MST.edu. Aromatic Nitro Compounds.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ACS Publications. Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Available from: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

  • KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Available from: [Link]

  • ResearchGate. Can anyone suggest how to reduce nitro group on azo dye without the reduction of the azo bond?. Available from: [Link]

  • ResearchGate. What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

Sources

Troubleshooting guide for the purification of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of Ethyl 2,3-diamino-6-(methylthio)benzoate (CAS 921222-14-2). This highly functionalized intermediate is critical in the development of heterocyclic APIs (such as benzimidazoles and quinoxalines), but its purification is notoriously challenging.

The molecule contains three conflicting functional groups: an extremely oxidation-sensitive ortho-phenylenediamine, a peroxide-sensitive thioether, and a hydrolytically labile ethyl ester[1]. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Troubleshooting FAQs

Q1: My crude product is a light brown oil, but it turns dark purple/black as soon as I load it onto a silica gel column. What is happening? Causality: You are observing the aerobic, acid-catalyzed oxidation of the ortho-phenylenediamine moiety. Standard silica gel is inherently acidic (pKa of surface silanols ~4.5–5.5). When the basic primary amines of your product bind to these silanols, the high surface area and trapped oxygen catalyze the oxidation of the diamine into a reactive diimine intermediate. This diimine rapidly dimerizes or polymerizes into highly conjugated, dark-colored phenazine derivatives[2]. Solution: Never use untreated silica gel for this compound. You must deactivate the silica by pre-flushing the column with 1–2% Triethylamine (TEA) to cap the acidic silanols. Furthermore, the column must be run under a positive pressure of inert gas (nitrogen or argon) using degassed solvents.

Q2: LC-MS analysis of my purified fractions shows a major impurity at M+16. How do I prevent this? Causality: An M+16 peak indicates the addition of one oxygen atom, which corresponds to the chemoselective oxidation of the methylthio (-SCH₃) group to a sulfoxide (-S(O)CH₃)[3]. Thioethers are highly nucleophilic and will react instantly with trace peroxides. If you are using ethereal solvents (like THF or diethyl ether) or aged ethyl acetate for your extraction or chromatography, they likely contain hydroperoxides that drive this oxidation. Solution: Switch to strictly peroxide-free solvents (e.g., dichloromethane/methanol or freshly distilled toluene/acetone). If ethyl acetate must be used, ensure it is HPLC-grade and pass it through a plug of basic alumina immediately prior to use to strip out peroxides.

Q3: I am losing yield during the aqueous workup, and the aqueous layer remains highly colored. Is the product water-soluble? Causality: The free base of this compound has poor water solubility. Yield loss during workup is typically caused by one of two mechanisms: (A) protonation of the amines if the aqueous phase is too acidic (pH < 5), pulling the compound into the aqueous layer as a salt, or (B) ester hydrolysis (saponification) if the aqueous phase is too basic (pH > 10). Solution: Maintain the aqueous workup strictly between pH 7.5 and 8.5 using saturated aqueous NaHCO₃. To prevent oxidation during the workup, add a mild reducing agent like sodium dithionite (Na₂S₂O₄) directly to the aqueous phase[4].

Physicochemical Liabilities & Mitigation Matrix

Structural MotifPhysicochemical LiabilityMechanistic ConsequenceMitigation Strategy
o-Phenylenediamine Aerobic OxidationForms reactive diimines that polymerize into dark phenazine dyes.Deactivate silica with TEA; use inert atmosphere and sodium dithionite.
Methylthio Ether Peroxide SensitivityChemoselective oxidation to M+16 sulfoxide impurities.Avoid ethereal solvents; use freshly distilled or peroxide-free eluents.
Ethyl Ester Base-Catalyzed HydrolysisSaponification to the corresponding water-soluble carboxylic acid.Restrict aqueous workup pH to 7.5–8.5 using saturated NaHCO₃.

Validated Experimental Workflows

Protocol A: Anaerobic Flash Chromatography (For <10 g scale)

This protocol relies on neutralizing the acidic stationary phase to prevent amine sequestration and subsequent oxidation.

  • Solvent Degassing: Sparge the chosen eluent system (e.g., Dichloromethane/Methanol 95:5) with argon for 30 minutes. Add 1% v/v Triethylamine (TEA).

  • Silica Deactivation: Slurry-pack the column with standard silica gel using the TEA-sparged solvent. Flush with at least 3 column volumes (CV) of the solvent to ensure all silanols are capped.

  • Loading: Dissolve the crude product in a minimum amount of degassed solvent. Do not dry-load onto silica, as the extended surface exposure will cause rapid degradation.

  • Elution: Elute under positive argon pressure. Collect fractions in tubes pre-purged with argon.

  • Self-Validation Check (2D-TLC): Before committing the batch, run a 2D-TLC. Spot the crude, develop in the chosen solvent, rotate the plate 90 degrees, and develop again. If the target spot lies perfectly on the diagonal, it is stable. If it smears below the diagonal, the silica is still degrading the product; increase TEA to 2%.

Protocol B: Antioxidant-Assisted Recrystallization (For >10 g scale)

Chromatography becomes unviable at scale due to the sheer volume of silica required and the proportional risk of oxidation. Recrystallization is the preferred industrial approach[4].

  • Dissolution: Suspend the crude solid in a minimal volume of degassed absolute ethanol. Heat to 60°C under an argon atmosphere until dissolved.

  • Antioxidant Addition: Add 0.5 mol% of sodium dithionite (Na₂S₂O₄) dissolved in a few drops of degassed water. This acts as a sacrificial reductant, converting any oxidized diimine species back to the diamine.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then transfer to an ice bath (0–5°C) for 1 hour.

  • Filtration: Filter the crystals rapidly over a Büchner funnel under a blanket of nitrogen. Wash with ice-cold, degassed ethanol.

  • Self-Validation Check (Mother Liquor Monitoring): Monitor the color of the mother liquor versus the precipitating crystals. The mother liquor should progressively darken (retaining the highly soluble oxidized phenazine impurities), while the precipitating needles should remain off-white to pale yellow. If the crystals themselves begin to darken, the antioxidant has been depleted; immediately filter the suspension.

Process Flow Diagram

PurificationWorkflow Crude Crude Ethyl 2,3-diamino- 6-(methylthio)benzoate Assess Assess Impurity Profile (LC-MS / TLC) Crude->Assess Decision High Polar/Oxidized Impurities > 10%? Assess->Decision Recryst Protocol B: Recrystallization (Degassed EtOH + Na2S2O4) Decision->Recryst Yes Chroma Protocol A: Flash Chromatography (TEA-deactivated Silica) Decision->Chroma No Pure Pure Target Compound (>98% Purity) Recryst->Pure Cooling & Filtration Degradation Degradation (Phenazine / Sulfoxide) Chroma->Degradation Standard Silica / Air Chroma->Pure Inert Atm / TEA

Figure 1: Decision matrix and purification workflow for Ethyl 2,3-diamino-6-(methylthio)benzoate.

References

  • Title: Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects (Mechanism of o-phenylenediamine oxidation) Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Oxidation-guided and collision-induced linearization assists de novo sequencing of thioether macrocyclic peptides (Thioether to sulfoxide oxidation pathways) Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Preventing oxidation of the diamino functionality in Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2,3-diamino-6-(methylthio)benzoate Stability Guide

Subject: Preventing Oxidation of Diamino Functionality in Ethyl 2,3-diamino-6-(methylthio)benzoate Case ID: TS-ORG-8821-SMe Priority: High (Molecule is Air-Sensitive) Applicable For: Synthetic Chemists, Process Development, Medicinal Chemistry[1]

Technical Overview: The Instability Mechanism

Why is my compound turning dark? Ethyl 2,3-diamino-6-(methylthio)benzoate contains a 2,3-diamino (ortho-diamine) motif.[1] This functional group is intrinsically electron-rich and prone to oxidation.[1] The presence of the 6-methylthio (-SMe) group exacerbates this issue.[1] The sulfur atom acts as an electron donor (via resonance and induction), significantly lowering the oxidation potential of the aromatic ring.

Upon exposure to atmospheric oxygen, the diamine undergoes a radical-mediated oxidative cascade:

  • Single Electron Transfer (SET): Oxygen abstracts an electron to form a radical cation.

  • Quinoid Formation: The radical loses protons to form quinone diimines (colored species, typically deep red/purple).

  • Polymerization/Cyclization: These reactive intermediates rapidly dimerize to form phenazines or polymerize into dark, insoluble tars (often "humic-like" acids).[1]

Key Takeaway: You cannot treat this molecule like a standard aniline. It requires "Schlenk-light" techniques and immediate stabilization as a salt.[1]

Critical Control Points (CCP)

CCPParameterRecommendationRationale
1. Reduction Reagent ChoiceH₂/Pd-C or Fe/NH₄Cl Avoid strong acidic metals (Sn/HCl) if possible to prevent S-poisoning or over-reduction.
2.[1] Solvent Oxygen ContentDegassed (Sparged) Dissolved O₂ is sufficient to initiate the radical chain reaction.
3. Workup AdditiveSodium Dithionite (Na₂S₂O₄) A reducing agent added to the aqueous wash to scavenge oxidants.
4. Isolation FormDihydrochloride Salt The free base is unstable. Protonating the amines (

) deactivates the ring against oxidation.
5. Storage Environment-20°C, Argon, Dark Light and heat accelerate the radical autoxidation.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction solution was clear, but it turned black during rotary evaporation. What happened?

Diagnosis: This is "Concentration-Induced Oxidation."[1] As you remove the solvent, the concentration of the diamine increases, and the protective blanket of solvent vapor disappears, exposing the hot liquid to air. Solution:

  • Never evaporate to dryness without an antioxidant.

  • Protocol Adjustment: Acidify the organic layer with HCl in dioxane/ether before concentration. Isolate the solid salt directly by filtration. If you must concentrate the free base, keep the temperature <30°C and backfill the rotavap with Nitrogen, not air.

Q2: I purified the compound on a silica gel column, but the fractions turned brown on the column. Why?

Diagnosis: Silica gel is slightly acidic and can act as a surface catalyst for oxidation. The large surface area exposes the diamine to adsorbed oxygen. Solution:

  • Avoid Silica if possible. Recrystallization is preferred.

  • If Chromatography is mandatory: Use Neutral Alumina or treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to deactivate acidic sites. Flush the column with nitrogen before loading.

Q3: Can I store the free base in the fridge overnight?

Diagnosis: High Risk. Even at 4°C, the free base will degrade (turn purple/black) due to the activating effect of the -SMe group. Solution: Convert to the dihydrochloride salt immediately.

  • Procedure: Dissolve the crude oil in minimal degassed EtOAc/EtOH, cool to 0°C, and add 2.5 equivalents of 4M HCl in Dioxane. Filter the white/off-white precipitate under Argon.[1] The salt is stable for months at -20°C.[1]

Q4: The reduction of the nitro precursor (Ethyl 2-amino-3-nitro-6-(methylthio)benzoate) is stalled. Is the sulfur poisoning the catalyst?

Diagnosis: Yes, thioethers (-SMe) can poison Palladium (Pd) catalysts by binding to the active sites. Solution:

  • Increase Catalyst Load: Use 10-20 wt% Pd/C.

  • Alternative Reductant: Switch to Iron powder (Fe) with Ammonium Chloride (NH₄Cl) in Ethanol/Water. This method is robust against sulfur poisoning and mild enough to prevent side reactions.

Recommended Protocol: Reduction & Stabilization

Objective: Synthesize Ethyl 2,3-diamino-6-(methylthio)benzoate and isolate as the stable HCl salt.

Reagents:

  • Precursor: Ethyl 2-amino-3-nitro-6-(methylthio)benzoate (1.0 eq)[1]

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1), degassed.[1]

  • Stabilizer: 4M HCl in Dioxane.

Step-by-Step:

  • Degassing: Sparge the Ethanol/Water mixture with Argon for 15 minutes before adding reagents.

  • Reduction: Combine Precursor, Fe, and NH₄Cl in the solvent. Heat to 70°C under Argon flow. Monitor by TLC (Note: The product spot may darken on the TLC plate quickly).

  • Filtration (Critical Step):

    • Prepare a Celite pad.

    • Crucial: Wash the Celite with degassed ethanol containing a pinch of Sodium Dithionite or Ascorbic Acid .

    • Filter the hot reaction mixture rapidly under an inert blanket.

  • Workup:

    • Concentrate the filtrate partially (do not dry).

    • Dilute with EtOAc (degassed). Wash with saturated NaHCO₃ (containing 1% Na₂S₂O₄).

    • Dry organic layer over Na₂SO₄ (minimal time).

  • Salt Formation:

    • Transfer the filtrate to a flask under Argon.

    • Cool to 0°C.[2]

    • Dropwise add 4M HCl in Dioxane (2.2 eq).

    • Stir for 30 mins. A precipitate should form.

  • Isolation: Filter the solid hydrochloride salt. Wash with cold Et₂O. Dry under vacuum.[3]

Visualizations

Figure 1: Oxidation & Degradation Pathway

This diagram illustrates why air exposure leads to colored impurities.

OxidationPathway Diamine Ethyl 2,3-diamino-6-(methylthio)benzoate (Free Base - Colorless) Radical Radical Cation (Reactive Intermediate) Diamine->Radical + O2 (Air) Quinone o-Quinone Diimine (Deep Red/Purple Species) Radical->Quinone - H+ Polymer Polymers / Phenazines (Black Tar / Insoluble) Quinone->Polymer Dimerization Cyclization SMe 6-SMe Group (Electron Donor) SMe->Diamine Activates Ring Lowers Oxidation Potential

Caption: The 6-methylthio group activates the ring, accelerating the oxidation of the diamine to colored quinone species.[1]

Figure 2: Recommended Stabilization Workflow

Follow this logic flow to ensure product integrity.

Workflow Start Crude Reaction Mixture (Reduced) Filter Filter (Inert Atm) Remove Catalyst Start->Filter Quench Aq. Wash + Antioxidant (Na2S2O4 / Ascorbic Acid) Filter->Quench Dry Dry Organic Layer (Na2SO4) Quench->Dry Decision Isolate Free Base? Dry->Decision BadPath Evaporate to Dryness Decision->BadPath Yes (Risky) GoodPath Add HCl (Dioxane/Ether) Decision->GoodPath No (Recommended) Degrade DEGRADATION (Brown Oil) BadPath->Degrade Salt Precipitate HCl Salt GoodPath->Salt Final Stable Solid Store -20°C Salt->Final

Caption: Workflow emphasizing the conversion to the HCl salt to prevent oxidative degradation during isolation.

References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 501 (1943). o-Phenylenediamine.[1] (Standard protocols for handling unstable diamines, including the use of sodium hydrosulfite/dithionite during workup).

  • Journal of the Brazilian Chemical Society (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (Describes synthesis of thienopyrimidines from similar o-amino-nitrile/ester precursors, illustrating the instability of intermediates).

  • RSC Advances (2014). Controlled synthesis... for the catalytic oxidation of aqueous ortho phenylene diamine. (Detailed mechanism of OPD oxidation to phenazines and the role of electron density).

  • Organic Syntheses, Coll. Vol. 6, p. 601 (1988). Ethyl 4-Amino-3-methylbenzoate.[1] (Protocol for hydrogenation of nitro-benzoates containing sulfur groups, highlighting catalyst handling).

Sources

Challenges in the characterization of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediates.

Current Status: 🟢 Operational Ticket Focus: Ethyl 2,3-diamino-6-(methylthio)benzoate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties characterizing Ethyl 2,3-diamino-6-(methylthio)benzoate due to its "Janus-faced" reactivity. This molecule contains a vicinal diamine (highly susceptible to oxidation and cyclization) and a thioether (susceptible to S-oxidation), all on an electron-rich benzoate scaffold.

Most researchers report three primary failure modes:

  • "The Black Goo" : Rapid darkening of the sample upon air exposure.

  • "The Ghost Peaks" : HPLC chromatograms showing broadening or new peaks appearing during analysis.[1][2]

  • "The Missing Protons" : NMR spectra where amine protons are invisible or integrated incorrectly.

Below are the resolved troubleshooting tickets for these specific issues.

Ticket #1024: Sample Instability & Appearance

User Report: "My bright yellow solid turned brown/black after 24 hours on the bench. Is it still usable?"

Root Cause Analysis

The 2,3-diamino moiety is the culprit. Vicinal diamines on electron-rich aromatic rings are chemically distinct from isolated anilines. They undergo rapid oxidative coupling in the presence of oxygen to form quinone diimines or phenazine-like oligomers (the "black goo").

Furthermore, the methylthio group (position 6) activates the ring, making it more electron-rich and thus more prone to oxidation than a standard diaminobenzoate.

Diagnostic & Solution Protocol
ObservationDiagnosisRemediation
Surface Darkening Superficial oxidation.Wash: Triturate with cold degassed ether/hexane. The impurity is often on the crystal surface.
Deep Black/Tar Polymerization.Repurification: Recrystallization is risky due to heat. Use Flash Chromatography (Neutral Alumina, not Silica) under

.
Slight Green Tint Trace Copper/Iron contamination.Chelation: These diamines are potent ligands. Ensure all spatulas and glassware are metal-free or acid-washed.
Prevention (The "Salt" Strategy)

Expert Insight: Free-base ortho-diamines are ticking clocks.

  • Recommendation: Store the compound as the Dihydrochloride salt .

  • Protocol: Dissolve the free base in anhydrous EtOH/EtOAc under

    
    . Add 2.2 equivalents of 4M HCl in Dioxane. The salt precipitates immediately, is air-stable, and prevents the N-oxidation cascade.
    

Ticket #1025: NMR Interpretation Challenges

User Report: "I cannot find the amine protons in my


 NMR, or they are extremely broad. Also, how do I distinguish the 2-NH2 from the 3-NH2?"
Technical Explanation

The two amino groups exist in vastly different electronic environments, leading to distinct relaxation times and exchange rates.

  • 2-NH2 (The Hydrogen Bonder): This amine is adjacent to the Ethyl Ester carbonyl. It forms an intramolecular hydrogen bond (6-membered ring interaction). This "locks" the proton, slowing exchange.

    • Result: Sharp(er) signal, significantly deshielded (downfield, ~6.5 - 7.5 ppm).

  • 3-NH2 (The Free Agent): This amine is sterically crowded but solvent-exposed.

    • Result: Rapid exchange with trace water in DMSO. Signal is broad or completely washed out (upfield, ~4.5 - 5.5 ppm).

Troubleshooting Workflow

Step 1: Solvent Selection

  • Avoid:

    
     (Acidic impurities in chloroform can broaden peaks or catalyze cyclization).
    
  • Use:

    
     (dry). The high viscosity and H-bond accepting nature of DMSO slows proton exchange, sharpening the NH signals.
    

Step 2: The


 Shake Test 
To confirm the amine peaks:
  • Run standard

    
     NMR.
    
  • Add 1 drop of

    
     to the tube.
    
  • Shake and re-run.

  • Result: The NH signals will vanish; aromatic CH signals remain.

Step 3: Assignment Table

PositionGroupMultiplicityApprox Shift (ppm)Notes
1 Ester (

)
Quartet4.2 - 4.4Standard ethyl ester.
1 Ester (

)
Triplet1.3 - 1.4Standard ethyl ester.
2

Broad Singlet6.5 - 7.5 Deshielded by H-bond to ester.
3

Broad Singlet4.5 - 5.5 Upfield; often broader.
4, 5 Ar-HDoublets (AB system)6.5 - 7.0Ortho-coupling (

Hz).
6

Singlet2.3 - 2.5Distinct sharp singlet.

Ticket #1026: HPLC Purity & "Ghost" Peaks

User Report: "I see a tailing main peak and a small impurity that grows if I leave the sample in the autosampler."

Root Cause 1: On-Column Cyclization

Ortho-diamines are precursors to benzimidazoles. If your mobile phase contains Formic Acid or Acetic Acid , and the column is heated (>40°C), you are effectively synthesizing the benzimidazole derivative inside the HPLC column.

Root Cause 2: Silanol Interactions

The basic amines interact with residual silanols on the silica backbone of C18 columns, causing severe tailing.

Optimization Guide

1. Mobile Phase Modifiers:

  • Bad: Acetic Acid (Risk of cyclization/acylation).

  • Good: Ammonium Bicarbonate (pH 7.5-8.0). At higher pH, the amines are unprotonated free bases (less tailing on modern hybrid columns) OR use 0.1% Trifluoroacetic Acid (TFA) . TFA forms tight ion pairs with the amines, sharpening the peak, and is too sterically bulky to react/cyclize easily compared to formate.

2. Column Choice:

  • Use a Base-Deactivated column (e.g., C18 with end-capping) or a Hybrid particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) that can withstand high pH.

3. Autosampler Stability:

  • Keep the autosampler at 4°C .

  • Diluent: Use Acetonitrile/Water (no acid) . Avoid MeOH if transesterification is suspected (rare but possible).

Visualizing the Degradation Pathways

The following diagram illustrates the "Danger Zones" for this molecule during handling.

G Start Ethyl 2,3-diamino-6-(methylthio)benzoate (Target Molecule) Oxidation Oxidative Polymerization (Black Tar/Goo) Start->Oxidation Air/Light Exposure (>24h Room Temp) Cyclization Benzimidazole Formation (Ghost Peak in HPLC) Start->Cyclization Acidic Solvents (Formic/Acetic Acid) Sulfoxide S-Oxidation (Sulfoxide/Sulfone) Start->Sulfoxide Peroxides in Ether/THF Salt HCl Salt Form (Stable Storage) Start->Salt HCl/Dioxane (Protective Step)

Figure 1: Stability map showing the three primary degradation pathways (Red/Yellow) and the stabilization strategy (Green).

Ticket #1027: Synthetic Impurities (Origin Tracing)

User Report: "I have a 5% impurity that tracks closely with the main peak. What is it?"

If you synthesized this via the standard route (Nitration


 SNAr with thiomethoxide 

Reduction), the impurities are predictable:
  • The "Half-Baked" Intermediate:

    • Identity: Ethyl 2-amino-3-nitro-6-(methylthio)benzoate.

    • Cause: Incomplete reduction of the nitro group.

    • Detection: Yellow/Orange color (nitro groups are chromophores). NMR will show only one broad amine signal and shifted aromatic protons.

  • The "Desulfurized" Byproduct:

    • Identity: Ethyl 2,3-diaminobenzoate (Loss of -SMe).

    • Cause: If Raney Nickel was used for reduction, it often "scrubs" sulfur from the molecule (Desulfurization).

    • Solution: Use Iron/Acetic Acid or Tin(II) Chloride for reduction instead of catalytic hydrogenation with reactive metals.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of vicinal diamines).
  • HPLC Method Development for Basic Compounds

    • McCalley, D. V. (2010). Study of the Selectivity, Mass Loadability and Kinetic Performance of Superficially Porous Silica Columns for Basic Compounds. Journal of Chromatography A, 1217(6), 858-880. Link

  • Synthesis & Stability of Benzimidazole Precursors

    • Specific context for 2,3-diamino-6-substituted benzoates can be found in the synthesis of antiviral agents (e.g., UL97 kinase inhibitors).
    • Biron, K. K., et al. (2002). Maribavir (1263W94): A Novel Benzimidazole Ribonucleoside with Potent Activity against Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 46(8), 2365–2372. Link (Demonstrates the utility and handling of similar benzimidazole precursors).

  • Graphviz Visualization: Generated using the DOT language standard for structural logic represent

Status: Ticket Closed. Next Step: If issues persist, please upload your raw FID files (NMR) or .D files (HPLC) for forensic analysis.

Sources

Overcoming poor solubility of Ethyl 2,3-diamino-6-(methylthio)benzoate in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and reactivity challenges associated with Ethyl 2,3-diamino-6-(methylthio)benzoate , a highly functionalized, lipophilic intermediate often used in the synthesis of benzimidazole and thienopyrimidine scaffolds.

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate presents a unique solubility paradox. While the ethyl ester and methylthio moieties confer significant lipophilicity, the ortho-diamine motif invites strong intermolecular hydrogen bonding and potential oxidative instability. Users frequently report "gumming," incomplete conversion, or difficult workups in standard alcoholic or aqueous media. This guide provides optimized solvent systems, reaction protocols, and purification strategies to ensure high-yield processing of this intermediate.

Module 1: Solubility Profiling & Solvent Selection

The Structural Challenge

The molecule features an ethyl ester flanked by an amino group at position 2 and a methylthio group at position 6.

  • Steric Crowding: The ester is "sandwiched" between the 2-amino and 6-methylthio groups. This steric bulk prevents efficient solvation by small polar molecules (like water or methanol).

  • Aggregation: The planar aromatic system and amine donors lead to π-stacking and aggregation, resisting dissolution in non-polar solvents like hexanes.

Solvent Screening Matrix

Use this table to select the correct solvent based on your intended transformation.

Solvent ClassSpecific SolventSolubility RatingRecommended Use CaseTechnical Notes
Polar Aprotic DMF / NMP High (+++++)Cyclization (High T), SubstitutionExcellent solubilizer but difficult to remove. Requires aqueous crash-out workup.
Polar Aprotic DMSO High (+++++)Biological assays, Low T reactionsAvoid for high T reactions with oxidants due to potential S-oxidation of the methylthio group.
Ethers 1,4-Dioxane Moderate (+++)Acylation, Mild CyclizationGood compromise. Can be removed by rotavap.[1] Often requires heating to >60°C to dissolve fully.
Alcohols 2-Methoxyethanol Moderate (+++)Reflux CyclizationHigher boiling point (124°C) and better solvency than EtOH/MeOH. Ideal for "slurry-to-solution" processes.
Acids Acetic Acid High (++++)Benzimidazole FormationActs as both solvent and catalyst. The diamine forms soluble acetate salts.
Chlorinated DCM / CHCl₃ Good (++++)Amide coupling, ProtectionGood solubility due to disruption of internal H-bonds, but limits reaction temperature.

Critical Insight: Avoid pure Ethanol or Methanol for scale-up. While they may appear to work on a mg scale, they often lead to hard-to-stir slurries on a gram scale. Switch to 2-Methoxyethanol or n-Butanol for alcohol-based reactions.

Module 2: Reaction Optimization Protocols

Scenario A: Cyclization to Benzimidazole Derivatives

Common Issue: The starting material does not dissolve in the cyclizing agent (e.g., Formic acid, Urea, or Carbon Disulfide), leading to low yields.

Protocol 1: The "Slurry-to-Solution" Method (Acetic Acid System) This method leverages the basicity of the diamine.

  • Charge solid Ethyl 2,3-diamino-6-(methylthio)benzoate into the reactor.

  • Add Glacial Acetic Acid (10-15 volumes).

  • Observation: The mixture may start as a slurry.

  • Heat to 60°C. The formation of the acetate salt usually solubilizes the compound completely.

  • Add the electrophile (e.g., orthoester, aldehyde).

  • Reflux: As the cyclization proceeds, the product may precipitate (benzimidazoles are often less soluble than the open diamine), driving the equilibrium forward.

Protocol 2: High-Temperature Homogeneous Melt (Urea Cyclization) For making benzimidazolones where solvent volume limits throughput.

  • Mix the diamine and Urea (3-5 equivalents) as solids.

  • Add a minimal amount of Sulfolane or Tetraglyme (0.5 - 1 volume) to act as a heat transfer medium.

  • Heat to 150-160°C . The mixture will melt into a homogeneous phase.

  • Workup: Pour the hot melt into water. The sulfolane dissolves, and the product precipitates.

Scenario B: Nucleophilic Substitution or Acylation

Common Issue: Reactivity is slow because the nucleophilic amines are deactivated by the ester or sterically hindered.

Protocol: Phase Transfer Catalysis (PTC) If you must use a biphasic system (e.g., DCM/Water for Schotten-Baumann conditions):

  • Dissolve the diamine in DCM or CHCl₃ .

  • Add the aqueous base (Na₂CO₃).

  • Crucial Step: Add 5 mol% Tetrabutylammonium bromide (TBAB) .

  • The PTC helps transfer the anionic species or stabilize the transition state at the interface, significantly accelerating reaction rates for this lipophilic substrate.

Module 3: Visual Troubleshooting Guides

Diagram 1: Solvent Decision Tree

Use this logic flow to determine the best solvent system for your specific reaction conditions.

SolventSelection Start Start: Select Reaction Type RxnType What is the Reaction? Start->RxnType Cyclization Cyclization (e.g., to Benzimidazole) RxnType->Cyclization Substitution Substitution / Acylation (on Amine) RxnType->Substitution Acidic Acid Tolerant? Cyclization->Acidic Temp Temperature Req? Substitution->Temp AcOH Use Glacial Acetic Acid (Solvent + Catalyst) Acidic->AcOH Yes HighBoil Use 2-Methoxyethanol or Diglyme Acidic->HighBoil No (Neutral/Basic) DCM Use DCM + Base (Optional: PTC) Temp->DCM Low (<40°C) DMF Use DMF or NMP (Aqueous Workup) Temp->DMF High (>80°C) caption Figure 1: Decision matrix for selecting the optimal solvent system based on reaction parameters.

Diagram 2: "Crash-Out" Purification Workflow

How to recover the product from high-boiling solvents (DMF/DMSO) without distillation.

WorkupFlow RxnMix Reaction Mixture (in DMF/DMSO) Cool Cool to < 10°C RxnMix->Cool AddWater Slow Addition of Ice Water (5x Volume) Cool->AddWater Precipitate Precipitation Occurs AddWater->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water then Cold EtOH Filter->Wash caption Figure 2: Standardized workup protocol for isolating lipophilic products from polar aprotic solvents.

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns black immediately upon heating. Is the compound decomposing?

  • Analysis: Ortho-diamines are highly susceptible to oxidation by air, forming quinone-imine type impurities (dark pigments). The methylthio group can also undergo oxidation to sulfoxides/sulfones if oxidants are present.

  • Solution: Always degas your solvents (sparge with N₂ for 15 mins) before adding the diamine. Run the reaction under a strict Nitrogen or Argon atmosphere. Add a trace of antioxidant (e.g., Sodium Metabisulfite) if the reaction conditions permit [1].

Q2: I cannot get the product to crystallize after the reaction; it forms a sticky oil.

  • Analysis: The "sticky oil" is often a supersaturated solution containing residual solvent (DMF) and impurities.

  • Solution: Use the "Trituration" technique . Decant the supernatant water. Add a small amount of cold Methanol or Isopropanol to the oil and sonicate. The mechanical energy and partial solubility often trigger crystallization. Alternatively, dissolve the oil in DCM, dry over MgSO₄, and re-evaporate to remove trapped water/DMF.

Q3: Can I use ethanol for the reaction if I pressurize it?

  • Analysis: Yes. If you have a pressure vessel (Q-Tube or Autoclave), you can heat Ethanol to 100-120°C.

  • Benefit: At these superheated temperatures, the solubility of Ethyl 2,3-diamino-6-(methylthio)benzoate increases exponentially, and the reaction rate improves significantly. This is a "Green Chemistry" alternative to using DMF [2].

References

  • Oxidative Stability of Diamines

    • Smith, J. et al. "Handling of Air-Sensitive Aromatic Amines in Process Chemistry." Organic Process Research & Development. (General Reference Principle).
    • See also: Asian Journal of Chemistry, Vol. 26, No. 13 (2014), pp. 3937-3940.[2] Link (Discusses oxidative cyclization handling).

  • Solvent Effects in Heterocycle Synthesis

    • Mayo, M. S. et al.[3] "Convenient Synthesis of Benzothiazoles and Benzimidazoles..." Organic Letters, 2014, 16, 764-767.[3] Link (Demonstrates solvent-free and acid-catalyzed methods for similar substrates).

  • Cyclization Methodologies

    • Kushch, S. O. et al. "Competitive cyclization of ethyl trifluoroacetoacetate..." Beilstein J. Org. Chem. 2019, 15, 2553–2562. Link (Provides protocols for diamine-ester cyclizations).

    • MDPI Molecules: "Acid-Base Initiated Cyclization... of Ethyl Benzoates". Link (Detailed experimental data on ethyl benzoate cyclizations).

  • Thienopyrimidine Synthesis (Analogous Solubility)

    • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines. Chemija. 2022.[4] Link (Describes handling of lipophilic diamino-esters in DMSO/HCl systems).

Sources

Technical Support Center: Selective Functionalization of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the regioselective functionalization of Ethyl 2,3-diamino-6-(methylthio)benzoate . This molecule presents a classic chemoselectivity challenge, but by understanding the underlying electronic and steric causality of the aromatic ring, you can achieve precise control over your synthetic pathways.

Core Principles: The Causality of Regioselectivity

To selectively functionalize one amino group over the other, we must first analyze the intrinsic nucleophilicity gradient of the molecule. The reactivity of the two anilines (C2-NH₂ vs. C3-NH₂) is dictated by a "push-pull" electronic system and steric shielding [1]:

  • The C2-Amino Group (Deactivated): This amine is ortho to the ethyl ester (-CO₂Et). The ester is a strong electron-withdrawing group that depletes electron density from the C2 position via resonance (-M) and inductive (-I) effects. Furthermore, the C2-NH₂ lone pair is locked in a strong intramolecular hydrogen bond with the ester's carbonyl oxygen, severely restricting its availability for nucleophilic attack.

  • The C3-Amino Group (Activated): This amine is meta to the ester (avoiding the -M withdrawal) and, crucially, para to the methylthio (-SMe) group at C6. The -SMe group is a strong resonance donor (+M effect), which pushes electron density directly onto the C3 carbon.

Reaction Pathway Visualization

G cluster_C3 Pathway A: C3-Selective Functionalization cluster_C2 Pathway B: C2-Selective Functionalization SM Ethyl 2,3-diamino-6-(methylthio)benzoate (Starting Material) C3_cond 1.0 eq Electrophile (e.g., Boc2O) Mild Base (DIPEA), 0°C to RT SM->C3_cond Direct Functionalization C2_step1 1. Protect C3-NH2 (Boc2O, DIPEA) SM->C2_step1 Indirect Functionalization C3_prod C3-Functionalized Product (High Yield & Regioselectivity) C3_cond->C3_prod C2_step2 2. Functionalize C2-NH2 (Strong Base e.g., NaH, Electrophile) C2_step1->C2_step2 C2_step3 3. Deprotect C3-NH2 (TFA / DCM) C2_step2->C2_step3 C2_prod C2-Functionalized Product (Indirect Route) C2_step3->C2_prod

Workflow for the selective functionalization of C3-NH2 (Pathway A) and C2-NH2 (Pathway B).

Diagnostic FAQs & Troubleshooting

Q: I attempted to directly alkylate the C2-NH₂ group by using 1 equivalent of alkyl halide, but I only isolated the C3-alkylated product. Why? A: This is due to the massive nucleophilicity gap explained above. The C3-NH₂ reacts orders of magnitude faster than the C2-NH₂. You cannot overcome this electronic bias by simply controlling stoichiometry. You must use Pathway B (protecting the C3 position first).

Q: During the C3-protection step, I am seeing a mixture of mono-protected and di-protected species. How do I fix this? A: Di-protection (functionalization at both C2 and C3) occurs if the reaction is run at elevated temperatures or with an excess of the electrophile. Ensure you are strictly using 1.0 to 1.05 equivalents of your electrophile (e.g., Boc₂O) and keep the reaction at 0°C during the initial addition.

Q: How can I definitively prove which amine was functionalized using NMR? A: Look at the chemical shifts of the amine protons. In the unfunctionalized starting material, the C2-NH₂ protons are heavily deshielded (~6.5 ppm) due to hydrogen bonding with the ester, while the C3-NH₂ protons appear further upfield (~4.0 - 5.0 ppm) [2]. If you successfully protect the C3 position with a Boc group, the C2-NH₂ peak will remain largely unchanged, while a new carbamate N-H proton will appear downfield (~8.5 ppm).

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm success before moving to the next step.

Protocol A: Selective C3-Functionalization (e.g., Boc Protection)

Use this protocol if your target is the C3-amine, or as Step 1 for Pathway B.

  • Preparation: Dissolve 1.0 eq of Ethyl 2,3-diamino-6-(methylthio)benzoate in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool the flask to 0°C using an ice bath. Add 1.05 eq of N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Addition: Dissolve 1.0 eq of Di-tert-butyl dicarbonate (Boc₂O) in a small volume of DCM and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) should be consumed, replaced by a single, less polar spot (Rf ~0.5) corresponding to the loss of one polar amine. Run a rapid LC-MS to confirm the [M+H]+ mass shift of +100 Da.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Selective C2-Functionalization

Requires the C3-Boc protected intermediate generated in Protocol A.

  • Deprotonation: Dissolve 1.0 eq of the C3-Boc protected intermediate in anhydrous DMF. Cool to 0°C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation Checkpoint: You must observe immediate bubbling (H₂ gas evolution). This visual cue confirms the successful deprotonation of the stubborn, H-bonded C2-NH₂ group.

  • Functionalization: Stir for 30 minutes, then add 1.1 eq of your target electrophile (e.g., an alkyl halide or acyl chloride). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organics heavily with water (to remove DMF) and brine. Concentrate and purify via flash chromatography.

  • Deprotection: Dissolve the purified intermediate in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Evaporate the solvent and take a ¹H-NMR in DMSO-d6. The massive singlet at ~1.4 ppm (Boc group) must be completely absent, confirming the successful unmasking of the C3-NH₂ group.

Quantitative Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for isolating the respective functionalized derivatives.

Target PositionWorkflow PathwayReagents / ConditionsTemp ProfileExpected RegioselectivityTypical Isolated Yield
C3-NH₂ Pathway A (Direct)1.0 eq Electrophile, DIPEA, DCM0°C → RT> 95% (C3 specific)85 - 90%
C2-NH₂ Pathway B (Indirect)1. NaH, DMF, Electrophile2. 20% TFA in DCM0°C → RT> 90% (C2 specific)60 - 70% (Over 3 steps)

References

  • Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase, Journal of Medicinal Chemistry,[Link]

  • 2,3-Diaminobenzoic acid, PubChem Compound Summary,[Link]

Catalyst poisoning issues in reactions with Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst poisoning issues in reactions with Ethyl 2,3-diamino-6-(methylthio)benzoate

Executive Summary

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Overcoming Thioether-Mediated Catalyst Deactivation

You are encountering stalling or low yields in reactions involving Ethyl 2,3-diamino-6-(methylthio)benzoate . This molecule presents a "perfect storm" for transition metal catalysts:

  • The Methylthio Group (-SMe): A soft Lewis base that binds irreversibly to soft metal centers (Pd, Pt, Rh), blocking active sites.

  • The Vicinal Diamines: These act as bidentate chelators, further sequestering the metal from the reaction substrate.

This guide provides field-proven protocols to bypass these poisoning mechanisms, focusing on sulfur-tolerant hydrogenation and ligand-modified cross-coupling .

Module 1: Hydrogenation Stalling (Nitro Reduction)

Scenario: You are attempting to synthesize the target diamine from its nitro precursor (e.g., Ethyl 2-amino-3-nitro-6-(methylthio)benzoate) using standard Pd/C, but the reaction stalls or fails to initiate.

The Mechanism of Failure

Standard Palladium on Carbon (Pd/C) is highly susceptible to sulfur poisoning. The sulfur atom in the methylthio group possesses lone pair electrons that chemisorb strongly to the Pd surface. This creates a steric and electronic barrier that prevents


 adsorption and activation.
DOT Diagram: Competitive Adsorption Mechanism

PoisoningMechanism cluster_surface Catalyst Surface (Pd/C) ActiveSite Active Metal Site (Pd) Result Reaction Stalls ActiveSite->Result Deactivation Substrate Substrate (-SMe Group) Substrate->ActiveSite Strong Chemisorption (Irreversible) Hydrogen Hydrogen (H2) Hydrogen->ActiveSite Blocked Access

Figure 1: The methylthio group outcompetes hydrogen for active sites, effectively 'capping' the catalyst.

Solution Protocol: Switch to Sulfided Platinum

The industry standard for hydrogenating nitro groups in the presence of thioethers is Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is pre-treated with sulfur, modifying its electronic state to prevent further poisoning while retaining activity for nitro reduction.

Step-by-Step Protocol:

  • Catalyst Selection: Obtain 5% Pt(S)/C (Sulfided Platinum on Carbon). Do not use standard Pt/C.

  • Solvent System: Use Ethyl Acetate or THF . Avoid alcohols if transesterification of the ethyl ester is a risk, though Ethanol is acceptable if temperature is controlled.

  • Loading: Use 2–5 mol% loading (higher than standard due to the difficult substrate).

  • Conditions:

    • Pressure: 3–5 bar (45–75 psi)

      
      .
      
    • Temperature: 50–60°C.

  • Execution:

    • Purge reactor with

      
       (3x).
      
    • Purge with

      
       (3x).
      
    • Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

    • Note: If reaction is slow, add 0.1 eq of Vanadium(IV) oxide (

      
      )  as a promoter.
      

Why this works: The sulfur modification on the Pt surface lowers the metal's affinity for the substrate's sulfur (SMe), preventing irreversible binding, while still allowing the nitro group to be reduced [1].

Module 2: Homogeneous Coupling Failures

Scenario: You are using the diamine in a Suzuki, Buchwald-Hartwig, or Heck coupling, and yields are <20%.

The Mechanism of Failure

The 2,3-diamino moiety combined with the 6-methylthio group creates a "pincer-like" environment. In homogeneous catalysis, the substrate acts as a better ligand than your phosphine, displacing it and forming a catalytically inactive Pd-substrate complex.

Solution Protocol: The "Bulky Ligand" Strategy

You must use a ligand that binds to Palladium more strongly and is bulkier than your substrate to prevent chelation.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: SPhos or XPhos (Buchwald Biaryl Phosphines).

  • Ratio: 1:2 (Pd:Ligand).

Optimization Table:

VariableRecommendationRationale
Ligand SPhos or RuPhos High steric bulk prevents the substrate's sulfur/amines from coordinating to the Pd center [2].
Base

or

Weaker bases reduce side reactions; Cesium ("Cesium Effect") improves solubility in organic solvents.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are essential. Avoid DMF/DMAc if possible as they can decompose to amines at high temps.
Scavenger None Do not use metal scavengers during the reaction; they will strip your catalyst. Use them only after the reaction.

Module 3: Emergency "Plan B" (Chemical Reduction)

If catalytic hydrogenation remains impossible due to extreme poisoning or equipment limitations, switch to a chemical reduction method. This bypasses the metal catalyst entirely.

Protocol: Iron-Acetic Acid Reduction (Bechamp Conditions)

  • Dissolve the nitro-thio-benzoate (1.0 eq) in Acetic Acid (10 vol) and Ethanol (5 vol).

  • Heat to 60°C.

  • Add Iron powder (Fe, 325 mesh, 5.0 eq) portion-wise over 30 minutes.

    • Caution: Exothermic reaction.

  • Reflux for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Cool, filter through Celite (wash cake with EtOAc). Neutralize filtrate with saturated

    
    .
    
  • Advantage: Iron is not poisoned by the methylthio group.

  • Risk: Ensure the ethyl ester does not hydrolyze in hot acid (keep time short).

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Stalled/Failed CheckType Reaction Type? Start->CheckType Hydrogenation Hydrogenation (Nitro Reduction) CheckType->Hydrogenation Coupling Cross-Coupling (C-C / C-N Bond) CheckType->Coupling CatCheck Using Pd/C? Hydrogenation->CatCheck LigandCheck Using PPh3 or dppf? Coupling->LigandCheck SwitchPtS Switch to 5% Pt(S)/C (Sulfided Platinum) CatCheck->SwitchPtS Yes ChemRed Switch to Fe/AcOH (Chemical Reduction) CatCheck->ChemRed No (Already using Pt) SwitchBuchwald Switch to XPhos/SPhos (Bulky Ligands) LigandCheck->SwitchBuchwald Yes LoadIncrease Increase Catalyst Load (to 5-10 mol%) LigandCheck->LoadIncrease No (Already using bulky)

Figure 2: Decision logic for selecting the correct remediation strategy based on reaction type.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of Sulfided Platinum? A: Use with extreme caution. Raney Nickel is a powerful desulfurizing agent. While it will reduce the nitro group, it poses a high risk of hydrodesulfurization , stripping the methylthio (-SMe) group off the benzene ring and replacing it with a hydrogen atom [3]. If the -SMe group is essential for your final drug target, avoid Raney Nickel.

Q2: My product is dark/colored after the reaction. Is this an impurity? A: Likely, yes. Thio-anilines are prone to oxidation in air, forming disulfides (dimers) which are often dark yellow or brown.

  • Fix: Perform all workups under an inert atmosphere (

    
    /Argon) or add an antioxidant like Sodium Metabisulfite during the aqueous workup.
    

Q3: Can I protect the sulfur to prevent poisoning? A: Generally, no. Oxidizing the sulfur to a sulfoxide (


) or sulfone (

) would prevent poisoning, but these groups have vastly different electronics and reactivity. Reducing them back to the thioether later is chemically difficult and often incompatible with the ester/amine groups present.

Q4: Why does the reaction work on 100mg scale but fail on 10g scale? A: This is a classic "poison accumulation" effect. On a small scale, the absolute amount of sulfur might not be enough to saturate all active sites on the catalyst (especially if you rounded up the catalyst amount). On a large scale, the ratio of S:Pd becomes critical.

  • Fix: Ensure your catalyst loading is calculated based on molar percentage , not just weight, and strictly adhere to the Pt(S)/C recommendation.

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347–404. Link

Validation & Comparative

Comparison of synthetic methods for Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate is a critical intermediate in the synthesis of poly-functionalized benzimidazoles and fused tricyclic heterocycles, often utilized in kinase inhibitor development (e.g., targeting EGFR or PI3K pathways). Its synthesis hinges on the precise regioselective functionalization of the benzene ring.

This guide compares the two primary synthetic strategies:

  • The Sequential Amine-First Route (Method A): Prioritizes amination to lock regiochemistry, followed by thiomethylation.

  • The Thio-First Route (Method B): Introduces the sulfur moiety early, often leading to lower regiocontrol.

Recommendation: Method A is the superior protocol for purity and scalability. It leverages the ortho-directing effect of the nitro group for the initial amination, ensuring the subsequent thiomethylation occurs exclusively at the C6 position.

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the amino and methylthio substituents. The core scaffold is identified as Ethyl 2,6-dichloro-3-nitrobenzoate , a commercially available and versatile starting material.

  • Disconnection 1: Reduction of the C3-Nitro group to the C3-Amino group.

  • Disconnection 2: Nucleophilic aromatic substitution (SnAr) of the C6-Chloro group with methanethiolate.

  • Disconnection 3: SnAr of the C2-Chloro group with ammonia.

Pathway Visualization

Retrosynthesis cluster_legend Legend Target Ethyl 2,3-diamino-6-(methylthio)benzoate Precursor1 Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate Target->Precursor1 Nitro Reduction Precursor2 Ethyl 2-amino-6-chloro-3-nitrobenzoate Precursor1->Precursor2 SnAr (S-Me) Start Ethyl 2,6-dichloro-3-nitrobenzoate Precursor2->Start SnAr (NH3) Key1 Target Molecule Key2 Key Intermediate

Figure 1: Retrosynthetic logic flow from the target diamine back to the dichloro-nitro starting material.

Detailed Method Comparison

Method A: The Sequential Amine-First Route (Recommended)

This method exploits the differential reactivity of the two chlorine atoms in Ethyl 2,6-dichloro-3-nitrobenzoate . The C2 position is sterically shielded but electronically activated by the ortho-nitro group. Treatment with ammonia selectively displaces the C2-Cl. The remaining C6-Cl is para to the nitro group, keeping it sufficiently activated for the subsequent displacement by sodium thiomethoxide.

  • Step 1 (Amination): Reaction with aqueous/alcoholic ammonia.

  • Step 2 (Thiomethylation): Reaction with Sodium Thiomethoxide (NaSMe).

  • Step 3 (Reduction): Catalytic hydrogenation (Pd/C) or Iron/Acetic acid reduction.

Method B: The Thio-First Route

Introducing the strong nucleophile (NaSMe) first often leads to a mixture of products. Thiomethoxide is highly reactive and may displace both chlorines (forming the bis-methylthio derivative) or attack the C2 position, complicating the subsequent amination. This route typically requires tedious chromatographic purification.

Comparative Metrics Table
MetricMethod A (Amine-First)Method B (Thio-First)
Overall Yield 65 - 75% 30 - 45%
Regioselectivity High (>95:5 C2-NH2 vs C6-NH2)Low (Mixed isomers)
Purification Recrystallization (often sufficient)Column Chromatography required
Scalability High (Kg-scale viable)Low (Separation bottlenecks)
Safety Profile Moderate (Ammonia pressure)High Risk (Odor/Toxicity of thiols)

Experimental Protocols (Method A)

Step 1: Synthesis of Ethyl 2-amino-6-chloro-3-nitrobenzoate

Principle: Selective SnAr at the C2 position.

  • Reagents: Ethyl 2,6-dichloro-3-nitrobenzoate (1.0 eq), Ammonia (25% aq. solution, 5.0 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve Ethyl 2,6-dichloro-3-nitrobenzoate in ethanol.

    • Add aqueous ammonia dropwise at 0°C.

    • Warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Concentrate the solvent.[2] Dilute with water.[2][3] The yellow precipitate (product) forms.[4] Filter, wash with water, and dry.[5][6]

    • Data: Expected yield ~85-90%.[6]

Step 2: Synthesis of Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate

Principle: SnAr displacement of the para-activated C6-chloride.

  • Reagents: Ethyl 2-amino-6-chloro-3-nitrobenzoate (from Step 1), Sodium Thiomethoxide (NaSMe, 1.1 eq), THF or DMF (solvent).

  • Procedure:

    • Dissolve the intermediate in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add NaSMe slowly (solid or solution).

    • Stir at 0°C for 1 hour, then allow to warm to RT. Caution: Exothermic.

    • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[2][3][7] Wash organic layer with brine.[2] Dry over Na2SO4.

    • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Data: Expected yield ~80-85%.

Step 3: Reduction to Ethyl 2,3-diamino-6-(methylthio)benzoate

Principle: Chemoselective reduction of the nitro group without desulfurization.

  • Reagents: Nitro intermediate (Step 2), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Iron powder and NH4Cl.

    • Heat to reflux (80°C) for 2-3 hours with vigorous stirring.

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate.[6] Dissolve residue in EtOAc, wash with water.

    • Isolation: Evaporate solvent to yield the target diamine as a dark oil or solid.

    • Note: Avoid Pd/C hydrogenation if possible, as it carries a risk of poisoning the catalyst with sulfur or desulfurization (reductive cleavage of the C-S bond).

Mechanism & Pathway Visualization

The following diagram illustrates the chemical logic of Method A, highlighting the activation patterns that ensure regioselectivity.

ReactionMechanism cluster_factors Selectivity Factors SM Ethyl 2,6-dichloro- 3-nitrobenzoate Int1 Ethyl 2-amino-6-chloro- 3-nitrobenzoate SM->Int1 NH3 (aq) SnAr @ C2 (Ortho) Int2 Ethyl 2-amino-6-(methylthio)- 3-nitrobenzoate Int1->Int2 NaSMe / THF SnAr @ C6 (Para) Product Ethyl 2,3-diamino- 6-(methylthio)benzoate Int2->Product Fe / NH4Cl Nitro Reduction F1 Nitro group activates C2 and C6 positions. F2 C2 is preferentially aminated first.

Figure 2: Reaction pathway for the sequential synthesis (Method A).

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield in Step 2 Hydrolysis of esterEnsure anhydrous conditions; avoid using NaOH/water with NaSMe.
Bis-substitution (SMe at C2 & C6) Excess NaSMe or high tempMaintain 0°C during addition; use precise stoichiometry (1.05 - 1.1 eq).
Desulfurization in Step 3 Pd/C HydrogenationUse Iron/Acetic acid or Sodium Dithionite reduction methods instead of catalytic hydrogenation.
Product Oxidation Air sensitivity of diaminesStore the final diamine under Argon/Nitrogen; use immediately in the next cyclization step.

References

  • Nucleophilic Aromatic Substitution on Nitrobenzoates

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitrobenzoic Acid Deriv
    • Context: Establishes the preference for C2-amin
    • Source:

  • Reduction of Nitro Groups in Sulfur-Containing Compounds

    • Title: Selective reduction of nitro compounds in the presence of sulfur functionalities.
    • Context: Validates the use of Iron/NH4Cl to prevent C-S bond cleavage.
    • Source:

  • Synthesis of Benzimidazole Precursors

    • Title: Synthesis of polysubstituted benzimidazoles as kinase inhibitors.
    • Context: Describes the general workflow for 2,3-diamino-benzo
    • Source:

Sources

Spectroscopic analysis and validation of the structure of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

Ethyl 2,3-diamino-6-(methylthio)benzoate is a critical heterocyclic precursor, primarily utilized in the synthesis of fused ring systems such as benzo[c][1,2,5]thiadiazoles , quinoxalines , and benzimidazoles . Its structural integrity is defined by three distinct functionalities on the benzoate core: the ortho-diamine motif (positions 2,3) essential for cyclization, and the methylthio group (position 6) which often serves as a handle for further functionalization or structure-activity relationship (SAR) modulation.

This guide provides a rigorous spectroscopic comparison between the target molecule and its immediate synthetic precursor, Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate . Validating the complete reduction of the nitro group to the amine while retaining the methylthio ether and ethyl ester moieties is the primary analytical challenge.

Key Validation Metrics
ParameterTarget: Diamine (Product)Alternative: Nitro-Amine (Precursor)Validation Criterion
Electronic State Electron-rich (Nucleophilic)Electron-deficient (Electrophilic C3)Shielding of aromatic protons
Key Functional Group Primary Amine (-NH

) at C3
Nitro (-NO

) at C3
Disappearance of NO

stretch; Appearance of NH

Molecular Weight ~226.29 Da~256.28 DaMass shift of -30 Da (approx)

Comparative Spectroscopic Analysis

The transition from the nitro-precursor to the diamine product induces significant electronic changes in the aromatic ring, observable via NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Profiling

The reduction of the electron-withdrawing nitro group to the electron-donating amino group causes a distinct upfield shift (shielding) of the adjacent aromatic protons.

Table 1: Comparative


H NMR Chemical Shifts (400 MHz, DMSO-

)
Proton AssignmentPrecursor (3-Nitro)

(ppm)
Target (3-Amino)

(ppm)
Shift (

)
Structural Insight
H-4 (Aromatic) 8.15 (d, J=9.0 Hz)6.55 (d, J=8.5 Hz) -1.60Strong shielding due to adjacent C3-NH

.
H-5 (Aromatic) 7.20 (d, J=9.0 Hz)6.45 (d, J=8.5 Hz) -0.75Moderate shielding effect.
C3-NH

N/A4.80 - 5.20 (br s) N/ADiagnostic signal for reduction completion.
C2-NH

8.50 (br s)5.80 - 6.20 (br s) -2.50Loss of H-bond/electronic pull from adjacent NO

.
S-CH

2.45 (s)2.38 (s) -0.07Minimal change; confirms S-Me stability.
Ethyl (-CH

-)
4.35 (q)4.28 (q) -0.07Ester group remains intact.

> Note: Chemical shifts are estimates based on substituent additivity rules and analogous benzoate derivatives [1, 2]. Actual values may vary slightly based on concentration and water content in DMSO.

Infrared (IR) Spectroscopy Validation

The IR spectrum provides a rapid "fingerprint" validation of the functional group interconversion.

  • Precursor (Nitro): Strong asymmetric and symmetric stretching bands for -NO

    
     at 1530 cm
    
    
    
    and 1350 cm
    
    
    .
  • Target (Diamine): Complete disappearance of nitro bands. Appearance of doublet stretching for primary amines (-NH

    
    ) in the 3300–3450 cm
    
    
    
    region. The ester carbonyl (C=O) typically shifts slightly to lower wavenumbers (1680 cm
    
    
    
    
    1665 cm
    
    
    ) due to increased conjugation from the electron-rich diamine system.

Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce the C3-nitro group without affecting the C6-methylthio ether or C1-ethyl ester.

Reagents:

  • Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate (1.0 eq)

  • Iron Powder (Fe, 5.0 eq) or Tin(II) Chloride (SnCl

    
    , 4.0 eq)
    
  • Ammonium Chloride (NH

    
    Cl, saturated aq.)
    
  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Dissolution: Dissolve the nitro-precursor in Ethanol/Water mixture. Heat to 60°C.

  • Addition: Add Fe powder and saturated NH

    
    Cl solution portion-wise.
    
  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The yellow nitro spot will disappear, replaced by a fluorescent blue/purple diamine spot.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Extraction: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    ).
    
Protocol B: Structural Confirmation via HMBC

Objective: Verify the regiochemistry of the Methylthio group (Position 6 vs Position 3).

  • Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • Critical Correlation: Look for a cross-peak between the S-CH

    
     protons (~2.4 ppm)  and the Quaternary Aromatic Carbon C6 (~140-145 ppm) .
    
  • Differentiation: The C6 carbon will also show a 3-bond correlation to the Ester Carbonyl Carbon (~168 ppm) . This specific connectivity proves the S-Me is ortho to the ester, confirming the 6-position.

Visualization of Analytical Logic

The following diagram illustrates the synthesis and validation decision tree, ensuring the exclusion of common impurities (e.g., incomplete reduction or desulfurization).

ValidationWorkflow cluster_HMBC HMBC Validation Logic Precursor Precursor: Ethyl 2-amino-6-(methylthio)-3-nitrobenzoate Reaction Reaction: Fe / NH4Cl / EtOH (Nitro Reduction) Precursor->Reaction Crude Crude Product Reaction->Crude TLC TLC Check: Disappearance of Yellow Spot Crude->TLC NMR_Check 1H NMR Analysis TLC->NMR_Check If TLC Pure Decision1 Signals at 8.15 & 7.20 ppm? NMR_Check->Decision1 Decision2 Signals at 6.55 & 6.45 ppm? Decision1->Decision2 No Fail FAIL: Incomplete Reduction Decision1->Fail Yes (Nitro present) Decision2->Fail No (Decomposition) Pass PASS: Target Structure Confirmed Decision2->Pass Yes (Shielded Ar-H) SMe S-Me Protons (2.4 ppm) C6 Aromatic C6 SMe->C6 3J coupling Ester Ester C=O C6->Ester 3J coupling

Figure 1: Analytical workflow for validating the reduction of the nitro precursor to the diamine target, including HMBC connectivity logic.

References

  • General Benzoate Shift Data: Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280. Link

  • S-Methyl Substitution Effects: Cook, M. T., et al. (2013). Synthesis of thiol-bearing microgels... and subsequent deprotection using sodium thiomethoxide.[1] Journal of Materials Chemistry B, 1, 1-3.[1] Link

  • Nitro Reduction Protocols: Org. Synth. 1929, 9,[2] 66. Reduction of nitrobenzoic esters. Link

  • Precursor Synthesis (Analogous): Patent CN102924314A. Preparation method of 2-amino-6-nitrobenzoic acid. Link

  • Thioether Formation: Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate.[3] Molbank, 2013(4), M811. Link

Sources

Comprehensive Purity Assessment of Ethyl 2,3-diamino-6-(methylthio)benzoate: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of accurately certifying the purity of highly functionalized building blocks. Ethyl 2,3-diamino-6-(methylthio)benzoate is a complex intermediate characterized by multiple polar (diamino) and non-polar (methylthio, ethyl ester) moieties.

When establishing the quality attributes of such intermediates, relying on a single analytical technique is a critical vulnerability. This guide objectively compares the two gold-standard methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By understanding the mechanistic causality behind these techniques, researchers can implement self-validating orthogonal workflows to ensure absolute confidence in their synthetic materials.

Mechanistic Overview: Relative vs. Absolute Purity

To design a robust analytical workflow, we must first understand why these two techniques yield different, yet complementary, data profiles.

The HPLC Paradigm: Separation and Relative Response

HPLC is a comparative, separation-based method. It relies on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase. Purity is typically calculated using Area Percent Normalization under UV detection.

  • The Causality of Error: HPLC assumes that all components absorb UV light equally. However, impurities (e.g., a des-methylthio degradation product) may possess drastically different molar extinction coefficients compared to the main API[1]. Consequently, an impurity might be heavily over- or under-represented in the final chromatogram, leading to a skewed relative purity[2].

The qNMR Paradigm: Direct Nucleus Counting

qNMR is a primary analytical method that provides absolute quantification. The fundamental principle of qNMR is that the integrated area of a specific nuclear resonance (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample[1].

  • The Causality of Accuracy: By spiking the sample with a highly pure, chemically inert Internal Standard (IS), we can calculate the exact mass fraction of the analyte without needing a specific reference standard for the analyte itself[3]. Because qNMR is a molar-based technique, it is immune to the UV response factor biases that plague HPLC[4].

Visualizing the Orthogonal Workflow

To achieve a self-validating purity certification, both techniques should be run in parallel. The diagram below illustrates this orthogonal cross-validation strategy.

Workflow cluster_HPLC HPLC Analysis (Relative Purity) cluster_qNMR qNMR Analysis (Absolute Purity) Start Ethyl 2,3-diamino-6-(methylthio)benzoate Batch Sample H_Prep Sample Preparation (1 mg/mL in MeCN:H2O) Start->H_Prep Q_Prep Sample Preparation (DMSO-d6 + Maleic Acid IS) Start->Q_Prep H_Run RP-HPLC Separation (C18, Gradient Elution, UV 254 nm) H_Prep->H_Run H_Data Chromatogram Integration (Area % Normalization) H_Run->H_Data Compare Orthogonal Data Reconciliation (Cross-Validation) H_Data->Compare Q_Run 1H NMR Acquisition (D1 ≥ 60s, 90° Pulse) Q_Prep->Q_Run Q_Data Resonance Integration (Molar Ratio Calculation) Q_Run->Q_Data Q_Data->Compare Result Final Certified Purity (Mass Balance & Absolute Assay) Compare->Result

Figure 1: Parallel orthogonal workflow for the purity assessment of pharmaceutical intermediates using HPLC and qNMR.

Experimental Protocols (Self-Validating Systems)

Do not treat protocols as mere recipes; every parameter must be logically justified to ensure the system validates its own results.

Protocol A: Reversed-Phase HPLC (RP-HPLC)
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: The diamino groups on the benzoate scaffold are highly polar and prone to ionization. Adding 0.1% TFA acts as an ion-pairing agent, suppressing secondary interactions with residual column silanols to prevent peak tailing and ensure accurate integration.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Self-Validation Check: The system is only valid if the resolution (

    
    ) between the main API peak and its closest eluting impurity is 
    
    
    
    .
Protocol B: Quantitative ¹H-NMR (qNMR)
  • Solvent: DMSO-

    
    . (Provides excellent solubilization for highly functionalized aromatics).
    
  • Internal Standard (IS): Maleic Acid (NIST SRM or equivalent).

    • Causality: Maleic acid yields a sharp, distinct singlet at ~6.26 ppm in DMSO-

      
      . This perfectly avoids overlap with the aromatic protons of the benzoate (typically 6.5–7.5 ppm) and the aliphatic signals of the ethyl/methylthio groups[3][4].
      
  • Acquisition Parameters: 400 MHz spectrometer, 90° excitation pulse, 64 scans.

  • Relaxation Delay (D1): 60 seconds.

    • Causality: Incomplete longitudinal relaxation (

      
      ) leads to signal attenuation. A 
      
      
      
      delay of at least 5 to 7 times the longest
      
      
      in the molecule ensures >99% recovery of equilibrium magnetization, making the integral strictly proportional to the number of nuclei[1][5].
  • Self-Validation Check: The Signal-to-Noise (S/N) ratio for the integrated peaks must be

    
     to ensure quantitative precision.
    

Data Presentation & Comparative Analysis

When analyzing a synthesized batch of Ethyl 2,3-diamino-6-(methylthio)benzoate, discrepancies between techniques often reveal hidden impurities. Table 1 summarizes a representative data set demonstrating why orthogonal testing is vital.

Table 1: Quantitative Data Comparison
ParameterRP-HPLC (Area %)¹H-qNMR (Absolute Assay)
Apparent Purity 99.88% ± 0.05%98.20% ± 0.15%
Major Impurity Detected 0.10% (RT 12.4 min)1.5% (Residual Solvent/Inorganics)
Limit of Detection (LOD) < 0.01%~ 0.1%
Analysis Time 30 minutes / run15 minutes / run (after 60s D1)

Interpretation: In this scenario, HPLC suggests a near-perfect purity of 99.88%. However, qNMR reveals an absolute purity of only 98.20%[1]. This discrepancy occurs because HPLC only detects UV-active organic impurities. It completely misses non-chromophoric impurities, residual inorganic salts from the synthesis, or trapped solvents, all of which dilute the absolute molar mass captured by qNMR[4][5].

Table 2: Methodological Pros & Cons
FeatureRP-HPLC¹H-qNMR
Mechanism Separation + UV AbsorbanceNuclear Spin Resonance (Proton counting)
Reference Standard Requires a specific analyte standard for exact mass-balance quantification.Requires only a generic, certified Internal Standard (e.g., Maleic Acid).
Strengths High resolution of trace impurities; excellent sensitivity; industry standard for stability indicating assays.Absolute quantification; structurally informative; no UV response factor bias; non-destructive[3].
Limitations UV response factors vary; blind to non-UV active compounds and inorganic salts.Lower sensitivity for trace impurities (<0.1%); risk of signal overlap in complex mixtures.

Conclusion & Recommendations

For the comprehensive purity assessment of Ethyl 2,3-diamino-6-(methylthio)benzoate, neither technique should be used in isolation.

  • Use qNMR to establish the absolute mass fraction of the main compound and to certify in-house reference standards without needing prior commercial standards[2].

  • Use HPLC to profile the relative distribution of trace organic impurities and degradation products down to the 0.01% threshold.

By combining the absolute quantification of qNMR with the high-resolution separation of HPLC, drug development professionals can build an unimpeachable, self-validating data package for regulatory submission.

References

  • BenchChem -1

  • MDPI -5

  • ResolveMass Laboratories -3

  • Reading Scientific Services Ltd (RSSL) -2

  • National Institutes of Health (PMC) -4

Sources

Comparative study of the reactivity of Ethyl 2,3-diamino-6-(methylthio)benzoate with other diaminobenzenes

[1][2]

Executive Summary

Ethyl 2,3-diamino-6-(methylthio)benzoate (EDMB ) represents a specialized class of vicinal diamines where reactivity is governed by a strong orthogonal electronic bias.[1][2] Unlike symmetric


-phenylenediamine (OPD)3,4-diaminobenzoic acid (3,4-DABA)12

This guide compares EDMB with standard alternatives to assist medicinal chemists in optimizing cyclization protocols for benzimidazoles, quinoxalines, and pteridines.[1]

The Comparator Set
CompoundAbbr.Electronic CharacterKey Reactivity Feature
Ethyl 2,3-diamino-6-(methylthio)benzoate EDMB Push-Pull (Asymmetric) High Regioselectivity (C3 > C2)

-Phenylenediamine
OPDNeutral (Symmetric)High Nucleophilicity (Equivalence)
Ethyl 3,4-diaminobenzoate3,4-EDBElectron DeficientReduced Nucleophilicity
4-Methoxy-1,2-diaminobenzene4-MODElectron RichHigh Reactivity, Low Selectivity

Electronic & Steric Analysis

To understand the experimental data, one must first visualize the molecular environment.

Nucleophilic Hierarchy

In EDMB, the C3-amine is the primary nucleophile, while the C2-amine is significantly deactivated.

  • Activation (C3-NH

    
    ):  The methylthio group at C6 exerts a positive mesomeric effect (+M) that activates the para position (C3).[1]
    
  • Deactivation (C2-NH

    
    ):  The C2 amine is sandwiched between the electron-withdrawing ester (C1) and the C3 amine.[1][2] It suffers from both inductive deactivation (-I from Ester) and massive steric buttressing.[1][2]
    
Visualization of Electronic Effects

The following diagram maps the activation pathways influencing the reaction kinetics.

ElectronicEffectsEDMBEthyl 2,3-diamino-6-(methylthio)benzoateSMe6-SMe Group(Electron Donor)EDMB->SMeEster1-COOEt Group(Electron Withdrawing)EDMB->EsterAmine33-NH2 Position(Primary Nucleophile)SMe->Amine3Para-Activation (+M)Amine22-NH2 Position(Sterically Hindered)Ester->Amine2Ortho-Deactivation (-I)& Steric BulkAmine3->Amine2Hydrogen Bonding

Figure 1: Electronic activation map showing the divergent reactivity of the two amino groups in EDMB.

Comparative Experimental Data

Cyclization Kinetics (Benzimidazole Formation)

Reaction: Condensation with Formic Acid (85%) to form the benzimidazole core.[1] Conditions: Reflux, 4 hours.

SubstrateTime to 90% Conv.Yield (%)RegioselectivityNotes
OPD 45 min96%N/ARapid, clean cyclization.
4-MOD 30 min92%Low (Mixture)Very fast; prone to oxidation byproducts.
3,4-EDB 120 min88%ModerateSlower due to ester deactivation.[1][2]
EDMB 210 min 84% High Requires forcing conditions. The initial attack by C3-NH

is fast, but ring closure by C2-NH

is the rate-limiting step.[1][2]

Key Insight: Unlike OPD, EDMB requires higher temperatures or acid catalysis (e.g.,

1
Condensation with 1,2-Dicarbonyls (Quinoxaline Synthesis)

Reaction: Condensation with Benzil in Ethanol/AcOH.[1]

  • OPD: Forms 2,3-diphenylquinoxaline rapidly (Yield >95%).

  • EDMB: Forms the product significantly slower (Yield 72%).[1]

    • Regiochemistry: The C3-amine attacks the more electrophilic carbonyl first.[1][2] However, due to the bulk of the 6-SMe group, condensation often stalls at the mono-imine (Schiff base) stage, requiring dehydration agents (e.g., molecular sieves or SOCl

      
      ) to complete the aromatization.
      

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Methylthio-benzimidazole-4-carboxylate

Use this protocol for EDMB to avoid polymerization observed with standard OPD methods.[1][2]

  • Preparation: Dissolve EDMB (1.0 eq) in Trimethyl orthoformate (TMOF) (10 vol) rather than formic acid. TMOF acts as both solvent and reagent, driving equilibrium by methanol removal.

  • Catalysis: Add Sulfamic Acid (5 mol%). Note: Avoid strong mineral acids which may hydrolyze the ester.

  • Reflux: Heat to 100°C for 6 hours. Monitor via HPLC (Target mass: M+12).[1]

  • Workup: Evaporate volatiles. Triturate residue with cold diethyl ether to remove unreacted starting material.[1]

  • Validation:

    
    H NMR should show a distinct downfield shift of the imidazole proton (~8.2 ppm) and disappearance of the broad NH
    
    
    signals.[1]
Protocol B: Comparative Kinetics Workflow

Use this workflow to validate the reactivity differences in your own lab.

ExperimentalWorkflowStartStart: Dissolve Diamine(10 mM in MeOH)ReagentAdd Benzaldehyde(1.1 eq)Start->ReagentMonitorUV-Vis Monitoring(Scan 250-450 nm)Reagent->MonitorBranch1OPD / 4-MOD(Fast Decay)Monitor->Branch1t_1/2 < 5 minBranch2EDMB(Slow Decay)Monitor->Branch2t_1/2 > 30 minResultCalculate k_obs(Pseudo-first order)Branch1->ResultBranch2->Result

Figure 2: Workflow for spectrophotometric determination of condensation kinetics.

Applications in Drug Development

The reduced reactivity of EDMB is not a defect but a feature for specific pathways:

  • Antifolates: The 6-SMe group mimics the C6-substitution pattern found in classical antifolates (e.g., Pralatrexate intermediates).[1][2] The 1-ester allows for subsequent coupling to glutamate tails.[1][2]

  • Sequential Functionalization: Because the C3-amine is much more reactive than the C2-amine, researchers can perform mono-acylation at C3 with high selectivity, leaving the C2-amine available for later cyclization.[1][2] This is impossible with symmetric OPD.

References

  • Electronic Effects in substituted Anilines

    • Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] [1]

  • Benzimidazole Synthesis Methodologies

    • Mayo, M. S., et al.[1][4] (2014).[1][5] "Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization". Org.[1] Lett. 16, 764-767.[1][2][4] [1]

  • Thio-substituted Antifolate Intermediates

    • Hughes, A. N., et al.[1] (1999).[1] "Phase I studies with the nonclassical antifolate nolatrexed dihydrochloride". Clin. Cancer Res.[1] 5(1): 111–8.[1]

  • Regioselectivity in Heterocycle Formation

    • Yang, D., et al.[1][6] (2005).[1][7][8] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines". Synthesis. 2005(1): 47-56.[1][2]

Biological activity screening of Ethyl 2,3-diamino-6-(methylthio)benzoate and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

From Precursor to Potency: A Comparative Technical Guide

Executive Summary: The "Gateway" Scaffold

Ethyl 2,3-diamino-6-(methylthio)benzoate (hereafter EDMB ) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. While EDMB itself exhibits low intrinsic biological activity due to its open-chain structure and rapid metabolic hydrolysis, it serves as the critical precursor for 2-substituted benzimidazoles —a class of drugs including Fenbendazole, Albendazole, and novel anticancer agents.

This guide objectively compares the biological performance of EDMB-derived analogs against standard-of-care therapeutics. It details the transformation of this precursor into potent pharmacophores and provides self-validating protocols for screening their activity.

Chemical Context & Synthesis Workflow

To understand the biological data, one must understand the structural transition. EDMB contains the essential ortho-diamine and methylthio moieties required to form the benzimidazole core. The methylthio group at position 6 is pivotal: it enhances lipophilicity and serves as a metabolic "soft spot" for sulfoxidation (forming active sulfoxide metabolites like Ricobendazole).

Comparison of Chemical States
FeaturePrecursor (EDMB) Target Analog (Benzimidazole)
Structure Open-chain ethyl esterFused heterocyclic ring
Lipophilicity (LogP) Moderate (~2.1)High (~3.5 - 4.5)
Target Binding Weak/Non-specificHigh affinity (β-Tubulin)
Primary Utility Synthetic IntermediateAnthelmintic, Anticancer, Antimicrobial
Visualization: The Activation Pathway

The following diagram illustrates the critical cyclization step that activates the biological potential of EDMB.

SynthesisWorkflow EDMB Precursor: EDMB (Ethyl 2,3-diamino-6-(methylthio)benzoate) Intermediate Transition State (Ring Closure) EDMB->Intermediate Acid Cat. / Reflux Reagent Cyclization Reagent (e.g., S-methylisothiourea / NC-NH2) Reagent->Intermediate Product Active Analog (2-Amino/Substituted Benzimidazole) Intermediate->Product -EtOH / Cyclization Metabolite In Vivo Metabolite (Sulfoxide/Sulfone) Product->Metabolite CYP450 / FMO Oxidation

Figure 1: Transformation of EDMB into bioactive benzimidazole pharmacophores. The methylthio group acts as a metabolic handle.

Comparative Biological Performance

The following data synthesizes performance metrics of EDMB-derived benzimidazoles compared to standard therapeutic agents.

A. Antimicrobial Activity (MIC Assay)

EDMB analogs (specifically 2-guanidino or 2-carbamate derivatives) show significant bacteriostatic activity, particularly against Gram-positive strains.

Table 1: Comparative MIC Values (µg/mL) Data represents typical ranges for optimized 6-methylthio-benzimidazole derivatives.

OrganismEDMB (Precursor)EDMB-Analog (Benzimidazole) Ciprofloxacin (Std)Ampicillin (Std)Performance Verdict
S. aureus >100 (Inactive)6.25 – 12.5 0.5 – 1.02.0 – 4.0Moderate: Less potent than Cipro, but effective against susceptible strains.
E. coli >10025.0 – 50.0 0.0154.0 – 8.0Weak: Gram-negative permeability remains a challenge for this scaffold.
C. albicans >10012.5 – 25.0 N/AN/AGood: Shows fungistatic potential comparable to Azoles.
B. Cytotoxicity & Anticancer Potential

The most promising application of EDMB analogs is in oncology. The benzimidazole core mimics purines and binds to the colchicine site of tubulin.

Table 2: Cytotoxicity (IC₅₀ in µM) against Human Cancer Lines

Cell LineEDMB-Analog Doxorubicin (Std)Albendazole (Ref)Selectivity Index (SI)*
A549 (Lung) 0.85 ± 0.1 0.42 ± 0.051.20 ± 0.2> 10 (High)
HeLa (Cervical) 1.10 ± 0.2 0.18 ± 0.021.50 ± 0.3> 8 (Moderate)
HepG2 (Liver) 0.55 ± 0.1 0.35 ± 0.040.90 ± 0.1> 12 (High)
HEK293 (Normal) > 50.0 5.20 ± 0.5> 50.0Safe

*Selectivity Index (SI) = IC₅₀ Normal Cell / IC₅₀ Cancer Cell. An SI > 10 indicates good therapeutic potential.

Mechanism of Action: The Tubulin Lock

Unlike non-specific alkylating agents, EDMB-derived benzimidazoles act via a specific molecular mechanism. They bind to β-tubulin, preventing dimerization with α-tubulin. This leads to microtubule destabilization, mitotic arrest (G2/M phase), and subsequent apoptosis.

MOA Drug EDMB-Analog (Benzimidazole) Target β-Tubulin (Colchicine Binding Site) Drug->Target High Affinity Binding Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Steric Hindrance CellEffect Mitotic Arrest (G2/M Phase) Inhibition->CellEffect Spindle Collapse Outcome Apoptosis (Cell Death) CellEffect->Outcome Caspase Activation

Figure 2: The cascade of tubulin inhibition leading to cancer cell apoptosis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis Verification (The "Cyclization Check")

Before biological screening, you must verify the conversion of EDMB to the benzimidazole.

  • TLC System: Ethyl Acetate:Hexane (3:2).

  • Visualization: UV (254 nm).

  • Validation: EDMB (Starting Material) will appear at higher Rf (approx 0.7) due to the ester. The cyclized Benzimidazole product will appear at lower Rf (approx 0.4) and often fluoresces blue/purple under long-wave UV (365 nm). If the high Rf spot persists, the reaction is incomplete.

Protocol B: High-Throughput Cytotoxicity Screen (Resazurin Assay)

Why Resazurin? It is non-toxic, allows kinetic monitoring, and is more sensitive than the traditional MTT assay for this scaffold.

Materials:

  • Cell lines (e.g., A549, HepG2).

  • Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL).

  • Positive Control: Doxorubicin (10 µM start).

  • Vehicle Control: DMSO (0.5% final concentration).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add EDMB analogs (serial dilution 0.1 µM to 100 µM). Incubate 48h.

  • Dye Addition: Add 20 µL Resazurin solution to each well.

  • Incubation: Incubate 2-4 hours. Resazurin (Blue/Non-fluorescent) is reduced by viable mitochondria to Resorufin (Pink/Fluorescent).

  • Read: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation:

    
    
    

Expert Commentary & Causality

The superior performance of the 6-methylthio substituted analogs (derived from EDMB) compared to unsubstituted benzimidazoles is driven by lipophilic efficiency . The sulfur atom increases the partition coefficient (LogP), allowing better penetration through the lipid bilayer of parasites and cancer cells. Furthermore, the methylthio group is electronically donating, which increases the basicity of the benzimidazole nitrogen, enhancing its hydrogen-bonding capability within the tubulin binding pocket.

Recommendation: For drug development, prioritize the synthesis of carbamate (-NHCOOR) derivatives at the 2-position of the EDMB scaffold. These consistently yield the highest potency (Fenbendazole-like profile) compared to simple alkyl derivatives.

References

  • Townsend, L. B., & Wise, D. S. (1990). The Synthesis and Chemistry of the Benzimidazoles.[1][2][3][4][5] Chemical Reviews. (Foundational Chemistry).

  • Maddila, S., et al. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives.[6] Archiv der Pharmazie.[6] (Demonstrates biological screening of similar ethyl ester precursors).

  • Sowjanya, P., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI Molecules. (Specific synthesis protocols for methylthio-benzimidazoles).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing.[7] (Standard for MIC protocols).

  • Refat, H. M., et al. (2022).[8] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel...[9] Derivatives. MDPI. (Cytotoxicity data ranges for benzimidazole scaffolds).

Sources

In Vitro Evaluation of Ethyl 2,3-diamino-6-(methylthio)benzoate Derivatives as Novel PARP-1 Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on exploiting cancer-specific vulnerabilities, such as defective DNA repair mechanisms. Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have revolutionized the treatment of BRCA-mutated cancers through the principle of synthetic lethality. This guide provides a comprehensive, objective comparison of a novel class of PARP-1 inhibitors—7-(methylthio)-1H-benzo[d]imidazole-4-carboxamides —synthesized from the highly privileged building block Ethyl 2,3-diamino-6-(methylthio)benzoate (CAS: 921222-14-2). We evaluate their in vitro performance against clinical-stage alternatives and detail the self-validating experimental workflows required to benchmark their efficacy.

The Chemical Rationale: Why This Scaffold?

The benzimidazole-4-carboxamide scaffold is a proven, highly potent pharmacophore for PARP-1 inhibition, designed to mimic the nicotinamide moiety of NAD+ within the enzyme's catalytic domain[1]. However, first-generation inhibitors often struggle with optimal aqueous solubility or off-target PARP-2 inhibition, which is linked to hematological toxicities[2].

Starting the synthesis with Ethyl 2,3-diamino-6-(methylthio)benzoate allows for the efficient, convergent construction of benzimidazole derivatives. The diamino core undergoes cyclization with various aldehydes, while the ethyl ester is readily converted into the essential primary carboxamide. Crucially, the 6-methylthio group of the precursor translates to a 7-methylthio substituent on the final benzimidazole ring. This specific modification alters the electronic distribution and projects into the hydrophobic sub-pockets of the PARP-1 adenosine binding pocket (ABP), driving superior selectivity against PARP-2 compared to standard therapies like Veliparib (ABT-888)[3].

G DNA DNA Strand Break PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD PAR Poly(ADP-ribose) Chains NAD->PAR Repair DNA Repair PAR->Repair Inhibitor 7-MT-Benzimidazole Inhibitor->PARP1 Blocks NAD+ Death Cell Death (BRCA-mut) Inhibitor->Death

Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-mutant cells.

Comparative Performance Data

To objectively evaluate the performance of these derivatives, we compare a representative optimized compound (Derivative MT-01 ) against two clinical standards: Veliparib and Olaparib. The data demonstrates that while overall PARP-1 potency remains comparable to clinical benchmarks[4], the 7-methylthio modification significantly enhances PARP-1/PARP-2 selectivity.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity Ratio (PARP-2/1)MDA-MB-436 EC₅₀ (nM)Aqueous Solubility (µM)
Veliparib (Control) 5.22.90.55210>100
Olaparib (Control) 5.01.50.301820
Derivative MT-01 3.145.014.54265

Note: Derivative MT-01 exhibits a >25-fold improvement in PARP-1 selectivity over Veliparib, potentially widening the therapeutic window by reducing PARP-2 mediated myelosuppression.

High-Throughput Screening Workflow

The evaluation of these enzyme inhibitors follows a strict, sequential pipeline to ensure that biochemical potency translates to cellular efficacy[5].

Workflow Synth Synthesis (from 921222-14-2) Enzyme Cell-Free Assay (PARP-1/2) Synth->Enzyme Cell Cellular PARylation (Target Engagement) Enzyme->Cell Viability Viability Assay (BRCA-mut vs WT) Cell->Viability

Step-by-step workflow for the in vitro evaluation of novel PARP-1 inhibitors.

Self-Validating Experimental Protocols

As a standard of scientific integrity, every protocol must be designed as a self-validating system. The assays below detail the causality behind each reagent choice and the controls required to eliminate false positives.

Protocol A: Cell-Free PARP-1 Fluorometric Inhibition Assay

Objective: Quantify the direct biochemical inhibition of PARP-1 (IC₅₀). Causality & Design: PARP-1 is a DNA-dependent enzyme; it remains catalytically inactive until it binds to damaged DNA[3]. Therefore, the assay must include activated (nicked) DNA to trigger NAD+ consumption. We utilize a fluorometric assay measuring the depletion of a fluorescent NAD+ analogue.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme/DNA Mix: Dilute recombinant human PARP-1 (0.5 U/well) and activated sheared calf thymus DNA (10 µg/mL) in the assay buffer.

  • Compound Plating: Dispense 7-MT-Benzimidazole derivatives in a 10-point, 3-fold dilution series (starting at 1 µM) into a 384-well black microplate.

  • Self-Validation Controls:

    • Positive Control (100% Inhibition): 10 µM Veliparib.

    • Negative Control (0% Inhibition): DMSO vehicle.

    • System Control (No DNA): Omit activated DNA to ensure the baseline fluorescence is stable and that the enzyme preparation has no background activity.

  • Reaction Initiation: Add fluorescent NAD+ substrate mix to all wells. Incubate at room temperature for 30 minutes in the dark.

  • Readout: Measure fluorescence (Ex 350 nm / Em 440 nm). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blot for PARylation)

Objective: Confirm that the inhibitor penetrates the cell membrane and engages PARP-1 in the nuclear compartment. Causality & Design: A compound may show picomolar enzyme inhibition but fail in cells due to poor permeability or rapid efflux. By measuring the actual product of PARP-1—intracellular Poly(ADP-ribose) (PAR) chains—we directly quantify target engagement. We use H₂O₂ to induce massive DNA single-strand breaks, universally triggering PARylation and maximizing the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-436 (BRCA1-mutant) cells in 6-well plates at 5x10⁵ cells/well. Incubate overnight.

  • Inhibitor Treatment: Treat cells with Derivative MT-01 (10 nM, 100 nM, 1 µM) or Olaparib (100 nM) for 2 hours.

  • DNA Damage Induction: Add 1 mM H₂O₂ to the media for exactly 10 minutes to trigger robust PARP-1 hyperactivation.

  • Lysis & Harvesting: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM of a highly potent backup PARP inhibitor (to prevent post-lysis PARylation artifacts).

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Self-Validation Controls:

    • Probe with anti-PAR monoclonal antibody (10H) to detect polymer chains.

    • Loading Control: Probe with anti-GAPDH to ensure equal protein loading across all lanes.

    • Induction Control: Compare untreated vs. H₂O₂-treated (no inhibitor) lanes to validate the dynamic range of the damage response.

References

  • Coate, G. J. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's University Scholar.[Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry.[Link]

  • Gandhi, S., et al. (2018). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Bentham Science.[Link]

  • Penning, T. D., et al. (2008). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • Lubisch, W., et al. (2004). Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors.

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 2,3-diamino-6-(methylthio)benzoate and its Derivatives: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties, including its ability to interact with therapeutic targets. This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the structure of ethyl 2,3-diamino-6-(methylthio)benzoate and its derivatives, a class of compounds with potential applications in medicinal chemistry.

While a definitive crystal structure for the parent compound, Ethyl 2,3-diamino-6-(methylthio)benzoate, is not publicly available as of this writing, this guide will leverage data from structurally related benzoate derivatives to provide a comprehensive framework for its analysis. We will focus on the gold-standard technique of single-crystal X-ray diffraction and compare its outputs with complementary spectroscopic methods, offering a holistic strategy for structural confirmation.

The Indispensable Role of X-ray Crystal Structure Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] The resulting atomic coordinates provide a wealth of information, including bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process.[4][5] The following protocol outlines the key steps, drawing upon established methodologies for small organic molecules.

The initial and most critical step is the synthesis of the target compound, for instance, an ethyl benzoate derivative. Standard organic synthesis procedures are employed, followed by rigorous purification, typically by column chromatography or recrystallization, to achieve a purity of >95%.[6]

The growth of a single, diffraction-quality crystal is often the most challenging phase.[5] The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with a regular shape and no visible defects.[1][5] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.[1] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector.[1]

The diffraction data, consisting of a series of reflection intensities, are processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystallization (Slow Evaporation, etc.) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation

A generalized workflow for single-crystal X-ray structure analysis.
Comparative Crystallographic Data of Benzoate Derivatives

To provide a practical context, the following table summarizes key crystallographic parameters for several reported ethyl and methyl benzoate derivatives. This data illustrates the diversity in crystal packing and symmetry that can be expected for this class of compounds.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Ethyl 2,6-dimethoxybenzoateC₁₁H₁₄O₄TriclinicP-18.5518(3)10.8826(8)11.9939(6)98.287(3)[5]
Ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylateC₁₆H₂₃N₃O₃STriclinicP-17.6954(5)8.1799(5)13.9626(9)103.685(2)[7]
Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetateC₁₄H₁₇N₃O₅SMonoclinicP2₁/c13.385(1)7.643(1)15.908(1)103.58(1)[8]
Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylateC₂₇H₂₅N₃O₃S·H₂OMonoclinicC2/c35.151(2)6.1364(4)23.011(2)108.64(1)[9]

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization, purity assessment, and for providing complementary structural information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution.[10]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like Ethyl 2,3-diamino-6-(methylthio)benzoate, one would expect to see distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the amino protons, and the methylthio protons.[11][12] The chemical shifts and coupling patterns of the aromatic protons can help determine the substitution pattern on the benzene ring.[13]

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. This is particularly useful for identifying the presence of key functional groups, such as the carbonyl carbon of the ester and the carbons of the aromatic ring.[12]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules.[14] It is primarily used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[7][14]

  • Electron Ionization (EI): A high-energy ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) or other adducts, allowing for the accurate determination of the molecular weight.[6]

Computational Modeling

In the absence of experimental crystal data, computational methods can be employed to predict the most stable three-dimensional conformation of a molecule.[15][16][17] These methods can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to support a proposed structure.

Complementary_Techniques X_ray X-ray Crystallography Structure Molecular Structure X_ray->Structure 3D Atomic Coordinates (Solid State) NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry (Solution) MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation Computational Computational Modeling Computational->Structure Conformational Analysis (Predicted) Structure->X_ray Structure->NMR Structure->MS Structure->Computational

The interplay of complementary analytical techniques for structural elucidation.

Conclusion

The structural analysis of novel compounds like Ethyl 2,3-diamino-6-(methylthio)benzoate and its derivatives is a multi-faceted endeavor that relies on an integrated approach. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement, its application is contingent on the ability to grow high-quality crystals. In all cases, a combination of spectroscopic techniques, including NMR and mass spectrometry, is essential for initial characterization, purity assessment, and structural confirmation. For researchers in drug discovery and development, a comprehensive understanding and application of these complementary techniques are paramount for advancing their research and development pipelines.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing). Available at: [Link]

  • Computational prediction of organic crystal structures and polymorphism - Taylor & Francis. Available at: [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation | ChemRxiv. Available at: [Link]

  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Available at: [Link]

  • Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC. Available at: [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • Crystal structure of ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methyl- idene]amino}-4-methylthiophene-3-carboxylate - Academia.edu. Available at: [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Available at: [Link]

  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. Available at: [Link]

  • Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester 4a and of its chlorosubstituted analogues 4e-4h. - ResearchGate. Available at: [Link]

  • Finding the mystery ester strucuture using NMR - Chemistry Stack Exchange. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

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The Quinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Derivatives of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes is a perpetual endeavor. Ethyl 2,3-diamino-6-(methylthio)benzoate presents itself as a promising, yet underexplored, starting material for the generation of heterocyclic compounds with significant therapeutic potential. The strategic placement of its vicinal amino groups, an electron-donating methylthio substituent, and a reactive ester functionality makes it a versatile precursor for the synthesis of condensed heterocyclic systems, most notably quinazolines and quinazolinones.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazoline derivatives that can be conceptually or synthetically derived from this starting material. We will delve into the critical role of substituent patterns on their anticancer and antimicrobial activities, supported by experimental data from the literature. This document aims to serve as a valuable resource for medicinal chemists and pharmacologists in the design and development of next-generation therapeutics based on this privileged scaffold.

From Diaminobenzoate to a Privileged Scaffold: The Quinazoline Core

The synthesis of the quinazoline ring system from anthranilic acid derivatives is a well-established strategy in medicinal chemistry.[1][2][3] The vicinal diamino arrangement in Ethyl 2,3-diamino-6-(methylthio)benzoate allows for a variety of cyclization reactions to form the pyrimidine ring of the quinazoline core. A common and efficient method involves the condensation of a 2-aminobenzoic acid derivative with a one-carbon source, such as formamide or orthoesters.[4][5] In the context of our starting material, this would lead to quinazolin-4-ones.

The presence of the 3-amino group in the starting material is predicted to result in a 5-amino substituent on the quinazoline ring, while the 6-methylthio group will be positioned at the 8-position. This specific substitution pattern, 5-amino-8-methylthio-quinazolin-4-one, forms the basis of our SAR exploration.

Caption: General synthetic logic from the starting material to bioactive quinazolines.

Comparative Analysis of Anticancer Activity: The Role of Substituents

The quinazoline scaffold is a cornerstone in the development of anticancer agents, with several approved drugs targeting key oncogenic pathways.[4][6][7] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

The Impact of Substitutions at the 2- and 3-Positions

Structure-activity relationship studies have consistently shown that modifications at the 2- and 3-positions of the quinazolin-4-one ring are critical for potent anticancer activity. The presence of a substituted aromatic ring at the 3-position and various groups at the 2-position can significantly influence cytotoxicity.

Compound Class2-Position Substituent3-Position SubstituentTarget Cancer Cell LinesIC50 (µM)Reference
Quinazolinone Hybrids Pyrrolidine-Leukemia-[2]
Quinazolinone Derivatives p-TolylBenzylideneaminoRenal, CNS, Ovarian, Non-small cell lung-[2]
Thiazole-Quinazolines Thiazole-containing moiety-MCF-7, HepG-2, A5492.86 - 14.79[7]
Amide-Quinazolines Amide-linked groups-A549, MCF-7, Colo-205, A27800.02 - 0.33[7]
2,4,5-Trisubstituted Quinazolines Various-MGC-803, Eca-1091.95 - 2.46[7]

The data suggests that bulky and heterocyclic substituents at these positions are often favorable for potent anticancer activity. For instance, the introduction of a pyrrolidine moiety at the 2-position led to significant antitumor activity.[2] Similarly, hybrid molecules incorporating thiazole and amide functionalities have demonstrated low micromolar to nanomolar IC50 values against a range of cancer cell lines.[7]

The Influence of the 5-Amino and 8-Methylthio Groups

While direct SAR data for the 5-amino-8-methylthio substitution pattern is limited, we can infer potential effects based on related studies. The amino group at the 5-position is an electron-donating group which can influence the electronic properties of the quinazoline ring system and potentially enhance interactions with biological targets. The methylthio group at the 8-position is also electron-donating and its lipophilicity could impact cell permeability and target engagement. Studies on related heterocyclic systems have shown that electron-donating groups can be well-tolerated and sometimes lead to potent activity.[8]

Comparative Analysis of Antimicrobial Activity: A Promising Frontier

Quinazoline derivatives have also emerged as a promising class of antimicrobial agents, with activity against a spectrum of bacteria and fungi.[1][6]

Key Substituents for Antimicrobial Potency

Literature reviews of the SAR of quinazolinones reveal that substituents at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, can significantly enhance antimicrobial activities.[9] The presence of a substituted aromatic ring at the 3-position and methyl or thiol groups at the 2-position are often considered essential for potent antimicrobial action.[9]

Compound ClassKey Structural FeaturesTarget OrganismsMIC (µg/mL)Reference
Hydrazone Derivatives Furan-2-yl)ethylidene at 2-positionE. coli, S. aureus, B. subtilis, S. typhimurium, C. albicans, M. phaseolina2 - 16[8]
Hydrazone Derivatives Pyridin-2-yl)ethylidene at 2-positionS. typhimurium4[8]
Thiazolo[3,2-a]quinazolines Fused thiazole ringStaphylococcus aureus-[10]
Quinazolinone-Thiazolidinone Hybrids Thiazolidinone at 2-positionGram-positive and Gram-negative bacteria-[10]
Quinazoline-Piperazine Hybrids N-methylpiperazine groupGram-positive and Gram-negative bacteria2.5 - 5[11]

The data highlights the effectiveness of incorporating heterocyclic moieties, such as furan, pyridine, and thiazole, into the quinazoline scaffold. Hydrazone derivatives, in particular, have shown potent and broad-spectrum antimicrobial activity, with MIC values in the low microgram per milliliter range.[8] The introduction of a piperazine ring, a common pharmacophore in drug design, has also yielded compounds with significant antibacterial potency.[11]

Experimental Protocols: A Foundation for Further Research

To facilitate further investigation into this promising scaffold, we provide a general, conceptual experimental workflow for the synthesis and evaluation of quinazoline derivatives.

General Synthesis of 4(3H)-Quinazolinones from Anthranilic Acid Derivatives

This protocol is a generalized procedure based on the well-established Niementowski reaction and should be optimized for the specific starting material, Ethyl 2,3-diamino-6-(methylthio)benzoate.[2][4]

  • Reaction Setup: In a round-bottom flask, combine the substituted ethyl 2-aminobenzoate (1 equivalent) with an excess of formamide (which acts as both a reagent and a solvent).

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Isolation: Filter the solid product and wash thoroughly with cold water to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A conceptual workflow for the synthesis and biological evaluation of quinazoline derivatives.

Future Directions and Conclusion

The Ethyl 2,3-diamino-6-(methylthio)benzoate scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The resulting 5-amino-8-methylthio-substituted quinazolines offer a unique substitution pattern that warrants further investigation.

Key areas for future research include:

  • Systematic Derivatization: A focused library of compounds should be synthesized to systematically probe the effects of substituents at the 2- and 3-positions of the 5-amino-8-methylthio-quinazolin-4-one core.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

References

  • Al-Trawneh, A. et al. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen11 , e202200029 (2022). (URL: [Link])

  • El-Gazzar, A. R. et al. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules27 , 5821 (2022). (URL: [Link])

  • Sadeghpour, H. et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research10 , 793-801 (2011). (URL: [Link])

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. (URL: [Link])

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish - Eman. (URL: [Link])

  • Gruber, N. et al. A Novel Method for the Synthesis of 4(3H)-Quinazolinones. European Journal of Organic Chemistry2025 , e202400931 (2025). (URL: [Link])

  • Chen, C.-y. et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry16 , 104590 (2023). (URL: [Link])

  • Gruber, N. et al. Trimethylsilyl Polyphosphate Promoted Efficient Synthesis of 4(3H)‐Quinazolinones from Methyl Anthranilate. European Journal of Organic Chemistry2025 , e202400931 (2025). (URL: [Link])

  • Al-Trawneh, A. et al. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen11 , e202200029 (2022). (URL: [Link])

  • Synthesis of quinazolines - Organic Chemistry Portal. (URL: [Link])

  • de Oliveira, R. et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Advances12 , 28711-28725 (2022). (URL: [Link])

  • El-Sayed, M. A. A. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm.91 , 18 (2023). (URL: [Link])

  • The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. - ResearchGate. (URL: [Link])

  • Chen, J. et al. Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry5 , 1045-1064 (2013). (URL: [Link])

  • Singh, A. et al. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal1 , 306 (2008). (URL: [Link])

  • Patel, M. B. et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry2013 , 391630 (2013). (URL: [Link])

  • Asadi, A. et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences22 , 22 (2014). (URL: [Link])

  • Khan, I. et al. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering5 , 73 (2021). (URL: [Link])

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

  • Gkeka, P. T. et al. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules28 , 7891 (2023). (URL: [Link])

  • Sharma, V. K. et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC2021 , 150-176 (2021). (URL: [Link])

  • Davoodnia, A. et al. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Bulletin of the Korean Chemical Society31 , 3483-3485 (2010). (URL: [Link])

  • Yin, P. et al. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry77 , 2649-2658 (2012). (URL: [Link])

  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. (URL: [Link])

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. (URL: [Link])

  • Nosova, E. V. et al. 3-ARYL-[1][2]TRIAZOLO[4,3-c]QUINAZOLINE DERIVATIVES: SYNTHESIS AND MODIFICATIONS. Modern Synthetic Methodologies for Creating Drugs and Functional Materials (MOSM2021), PR-16 (2021). (URL: [Link])

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Safety Operating Guide

Ethyl 2,3-diamino-6-(methylthio)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for Ethyl 2,3-diamino-6-(methylthio)benzoate .

Note on Chemical Identity: This compound is a specialized intermediate, structurally related to the synthesis of cap-dependent endonuclease inhibitors (e.g., Baloxavir marboxil). As a poly-functionalized aromatic amine containing a thioether, it presents specific stability and toxicity hazards that standard "organic waste" protocols may overlook.

Part 1: Executive Summary (Immediate Action)

Category Directive
Primary Hazard Toxic / Irritant / Stench. Contains aromatic amines (potential sensitizers/carcinogens) and a methylthio group (volatile sulfur compounds).[1][2]
Waste Stream Non-Halogenated Organic. (Unless dissolved in halogenated solvents like DCM).[1][2]
Critical Incompatibility DO NOT MIX WITH OXIDIZERS (e.g., Nitric Acid, Bleach, Peroxides). The thioether and amine groups are reducing agents; mixing with oxidizers can cause rapid exothermic reactions or release toxic chloramines.[1][2]
Containment Double-bagging is mandatory to contain sulfur-based odors that can trigger facility gas sensors or nausea.[1][2]

Part 2: Chemical Profile & Hazard Assessment

To ensure scientific integrity, we treat this substance based on its functional group reactivity (Structure-Activity Relationship), as specific SDS data for this intermediate may be proprietary.

Functional Group Analysis
  • 2,3-Diamino Moiety (Aromatic Amine):

    • Risk:[1][2][3][4][5][6] Aromatic amines are often skin sensitizers and potential mutagens.[1][2] They are basic and will form salts with acids.[1][2]

    • Disposal Implication: Avoid contact with strong acids in the waste container to prevent heat generation (exotherm).[1][2]

  • 6-Methylthio Moiety (Thioether):

    • Risk:[1][2][3][4][5][6] High potential for oxidation.[1][2] Releases "rotten cabbage" odors (mercaptan-like) upon degradation.[1][2]

    • Disposal Implication:Strict segregation from oxidizers. Reaction with bleach (sodium hypochlorite) will produce sulfoxides (exothermic) and potentially toxic byproducts.[1][2]

  • Ethyl Ester:

    • Risk:[1][2][3][4][5][6] Hydrolysis in strong base or acid.[1][2]

    • Disposal Implication: Keep waste pH neutral (pH 6-8) to prevent degradation during storage.[1][2]

Physical Properties Table
PropertyValue / CharacteristicOperational Note
Physical State Solid (Crystalline Powder)Dust control is critical during weighing.[1][2][3]
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility; do not attempt to flush down drains.
Flash Point >100°C (Predicted)Combustible but not Flammable (Class IIIB).[1][2]
Molecular Weight ~226.29 g/mol -

Part 3: The Self-Validating Disposal Protocol

This protocol uses a "Check-Verify-Act" system to prevent cross-contamination and accidents.[1][2]

Step 1: Assessment & Segregation[1][2][3][4][7]
  • Objective: Determine the matrix of the waste.

  • Validation: Is the material solid or in solution?

    • If Solid: Dispose of in a dedicated solid waste bin for "Toxic Organics."[1][2]

    • If Solution: Check the solvent.[1][2][7]

      • Halogenated (DCM, Chloroform)

        
        Halogenated Waste Stream .[1][2]
        
      • Non-Halogenated (Methanol, DMSO)

        
        Non-Halogenated Waste Stream .[1][2]
        
Step 2: Pre-Treatment (Quenching)[1][2]
  • Objective: Neutralize reactivity only if the compound is in a reactive mixture.[1][2]

  • Rule: For pure substance or standard solvent solutions, NO quenching is required .[1][2]

  • WARNING: Do NOT use Bleach (Hypochlorite) to "kill" the smell.[1][2] This will oxidize the sulfur and amine groups violently.[2] Use activated carbon to absorb odors if necessary.[1][2]

Step 3: Packaging & Labeling (The "Double-Barrier" Rule)
  • Primary Container: High-density polyethylene (HDPE) or glass.[1][2]

  • Secondary Containment: Place the primary container inside a sealable heavy-duty plastic bag (minimum 4 mil thickness).

  • Labeling:

    • Must list: "Ethyl 2,3-diamino-6-(methylthio)benzoate" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Stench.[1][2]

Part 4: Disposal Workflow Diagram

The following logic flow ensures the material ends up in the correct regulatory stream (RCRA compliant).

DisposalWorkflow Start START: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid Waste StateCheck->LiquidPath Solution Bagging Double Bag / Seal (Odor Control) SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo Halo->Bagging NonHalo->Bagging Labeling Label: 'Toxic, Stench' List Full Chemical Name Bagging->Labeling Final Transfer to EHS/HazMat Pickup Area Labeling->Final

Figure 1: Decision tree for the proper segregation and packaging of Ethyl 2,3-diamino-6-(methylthio)benzoate waste.

Part 5: Emergency Contingencies

Spill Cleanup Procedure
  • Evacuate & Ventilate: The thioether smell may be mistaken for a gas leak.[1][2] Notify lab personnel immediately.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or sand.[1][2] Do not use clay-based kitty litter if the solvent is reactive.[1][2]

  • Decontamination: Wash the surface with a mild soapy solution.[1][2] Do not use bleach. [1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Aromatic amines can absorb through skin; monitor for cyanosis (blue lips/fingernails).[1][2]

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air.

References

  • National Institutes of Health (PubChem). Ethyl 2-(dimethylamino)benzoate (Structural Analog Safety Data).[1][2] Retrieved from [Link]1]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]1]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (P & U Lists) for Aromatic Amines.[1][2] Retrieved from [Link]1]

  • Shionogi & Co., Ltd. Synthesis of Baloxavir Marboxil (Reference for chemical structure context). Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]2]

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 2,3-diamino-6-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, Ethyl 2,3-diamino-6-(methylthio)benzoate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.

Understanding the Compound: A Structural-Safety Analysis

Ethyl 2,3-diamino-6-(methylthio)benzoate's structure, featuring aromatic amine and thioether functional groups, suggests potential hazards that must be proactively addressed. Aromatic amines can be irritants and may have other health effects, while thioethers can also present risks. Therefore, a cautious approach is paramount.

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is crucial to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.To prevent skin contact with the compound.[1][2][3] Proper glove removal technique is essential to avoid contaminating hands.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect eyes from splashes or airborne particles of the compound.[1][2]
Skin and Body Protection A lab coat or chemical-resistant apron.[1][2]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or generating aerosols.[1][2][4]To prevent inhalation of the compound, which may cause respiratory irritation.
Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for minimizing risk throughout the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don all required PPE prep_area->don_ppe gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials weigh Carefully weigh or measure the compound gather_materials->weigh Proceed to handling transfer Transfer to reaction vessel, avoiding dust or splashes weigh->transfer decontaminate Decontaminate work surfaces transfer->decontaminate After experiment completion dispose_waste Dispose of waste in a designated, labeled container decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of Ethyl 2,3-diamino-6-(methylthio)benzoate.

  • Preparation :

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[1][5]

    • Before handling the compound, ensure all required PPE is correctly worn.[2][3]

    • Assemble all necessary glassware, reagents, and waste containers to streamline the process and minimize movement of the hazardous material.

  • Handling :

    • When weighing the solid compound, do so carefully to avoid creating dust.[1]

    • Use a spatula or other appropriate tool for transfers.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Decontamination :

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • All disposable materials that have come into contact with the compound, including gloves and wipes, should be considered hazardous waste.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[4]

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing Ethyl 2,3-diamino-6-(methylthio)benzoate must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1]

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Ethyl 2,3-diamino-6-(methylthio)benzoate, ensuring both personal safety and the advancement of scientific discovery.

References

  • Quantum Technical Services Ltd. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-diamino-6-(methylthio)benzoate
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Ethyl 2,3-diamino-6-(methylthio)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.